Product packaging for Salvinorin A(Cat. No.:CAS No. 83729-01-5)

Salvinorin A

Numéro de catalogue: B1681417
Numéro CAS: 83729-01-5
Poids moléculaire: 432.5 g/mol
Clé InChI: OBSYBRPAKCASQB-AGQYDFLVSA-N

Description

Salvinorin A is the main psychoactive neoclerodane diterpenoid found in the plant Salvia divinorum . It is a potent and highly selective kappa opioid receptor (KOR) agonist, notable for being the first known non-nitrogenous opioid receptor ligand . Unlike classical serotonergic hallucinogens, its mechanism of action is independent of the 5-HT2A receptor, providing a unique tool for probing the KOR system . Research Applications and Value Preclinical studies highlight this compound's broad therapeutic potential. It exhibits anti-nociceptive and anti-inflammatory effects in models of pain, including potential application for neuropathic pain conditions . Its anti-addictive properties are a significant area of investigation, as it can modulate dopamine pathways and reduce drug-seeking behavior . Furthermore, this compound has demonstrated notable neuroprotective effects in models of cerebrovascular insults such as stroke, suggesting it may help protect the brain from damage induced by hypoxia or ischemia . Research into its effects on mood has revealed both antidepressant and depressogenic outcomes, indicating a complex role that requires further study . Mechanism of Action As a selective KOR agonist, this compound activates Gi/o protein-coupled signaling pathways. This leads to the inhibition of adenylyl cyclase, reducing intracellular cAMP levels, and modulates ion channel activity, promoting neuronal hyperpolarization and reduced neurotransmitter release . Its activation of KORs, which are widely distributed in the brain (including the striatum, cortex, claustrum, and amygdala), underlies its ability to rapidly alter neural activity and connectivity in disease-related circuits . Physical & Pharmacokinetic Properties this compound has a molecular formula of C23H28O8 and a molecular weight of 432.47 g/mol . It is a crystalline solid with a high melting point (238-240 °C) and exists as a stoichiometric hydrate, contributing to its poor aqueous solubility . It is soluble in organic solvents like ethanol and DMSO. Its pharmacokinetic profile is characterized by extremely rapid onset and short duration. In vivo studies show it reaches peak brain concentrations within 40 seconds of intravenous administration and has a brief brain half-life of approximately 8 minutes . It is effectively deactivated in the gastrointestinal tract and is a substrate for P-glycoprotein efflux transporters . Safety and Handling This product is labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications, or human consumption. This compound is a potent psychoactive substance reported to cause intense, short-lived hallucinogenic and dissociative effects in humans . Researchers should adhere to all applicable local and international regulations and handle the compound using appropriate safety protocols in a controlled laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H28O8 B1681417 Salvinorin A CAS No. 83729-01-5

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

methyl (2S,4aR,6aR,7R,9S,10aS,10bR)-9-acetyloxy-2-(furan-3-yl)-6a,10b-dimethyl-4,10-dioxo-2,4a,5,6,7,8,9,10a-octahydro-1H-benzo[f]isochromene-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28O8/c1-12(24)30-16-9-15(20(26)28-4)22(2)7-5-14-21(27)31-17(13-6-8-29-11-13)10-23(14,3)19(22)18(16)25/h6,8,11,14-17,19H,5,7,9-10H2,1-4H3/t14-,15-,16-,17-,19-,22-,23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBSYBRPAKCASQB-AGQYDFLVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CC(C2(CCC3C(=O)OC(CC3(C2C1=O)C)C4=COC=C4)C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@H]1C[C@H]([C@@]2(CC[C@H]3C(=O)O[C@@H](C[C@@]3([C@H]2C1=O)C)C4=COC=C4)C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80232584
Record name Salvinorin A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80232584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

432.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colorless solid; [Merck Index] White film; [Sigma-Aldrich MSDS]
Record name Salvinorin A
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/17180
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Color/Form

Colorless crystals from methanol, White powder

CAS No.

83729-01-5
Record name Salvinorin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=83729-01-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Salvinorin A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083729015
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Salvinorin A
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12327
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Salvinorin A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80232584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 83729-01-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SALVINORIN A
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T56W91NG6J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Salvinorin A
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7640
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

238-240 °C; also reported as 242-244 °C
Record name Salvinorin A
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7640
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Foundational & Exploratory

The Discovery and Isolation of Salvinorin A: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salvinorin A, a potent and selective κ-opioid receptor (KOR) agonist, stands as a unique molecule in the landscape of natural products and neuropharmacology. First isolated from the leaves of Salvia divinorum, a plant used in traditional Mazatec spiritual practices, its discovery and characterization unveiled a novel, non-alkaloid scaffold for a psychoactive compound.[1] Unlike classical hallucinogens that primarily act on serotonin (B10506) receptors, this compound's distinct mechanism of action has opened new avenues for research into the KOR system and its role in mood, perception, and addiction. This technical guide provides an in-depth history of its discovery and isolation, complete with detailed experimental protocols, quantitative data, and visualizations of key processes and pathways.

A Historical Chronicle of Discovery

The journey to identifying this compound was a multi-decade endeavor involving ethnobotanists, chemists, and pharmacologists. The plant itself, Salvia divinorum, was first brought to the attention of the scientific community in the mid-20th century through the work of researchers like Jean Basset Johnson, and later, R. Gordon Wasson and Albert Hofmann, who studied its use by the Mazatec people of Oaxaca, Mexico. However, the isolation and characterization of its active principle would take several more decades.

The pivotal moment in the chemical elucidation of this compound occurred in 1982. A team led by Alfredo Ortega in Mexico was conducting a systematic investigation of novel terpenoid compounds within the Salvia genus. Through their work, they isolated a new trans-neoclerodane diterpene from Salvia divinorum and named it "Salvinorin". Their structural elucidation was based on spectroscopic methods and confirmed by X-ray crystallography.

Contemporaneously, Leander J. Valdes III , as part of his doctoral research at the University of Michigan, was independently working to identify the psychoactive component of Salvia divinorum. In 1983, he isolated the same compound, which he named "Divinorin A".[2] Valdes' work, guided by bioassays in mice, provided the first evidence that this compound was responsible for the plant's psychoactive effects.[2] The two research efforts were soon reconciled, and the name this compound was adopted.

Further research by scientists like Daniel Siebert in the 1990s explored the potent psychoactive effects of pure this compound in humans, establishing its high potency when vaporized and inhaled. This work solidified the understanding of this compound as the primary active constituent of Salvia divinorum.

Caption: A timeline of the key events in the discovery of this compound.

Experimental Protocols for Isolation and Purification

The isolation of this compound from Salvia divinorum leaves is a multi-step process that leverages the compound's lipophilic nature. Several methods have been published, with variations in solvents and chromatographic techniques. Below are detailed protocols based on the foundational work of Ortega and subsequent refinements.

Ortega's Initial Isolation Method (1982)

This protocol outlines the pioneering method used for the first isolation of this compound.

2.1.1. Plant Material and Extraction:

  • 200g of dried, milled leaves of Salvia divinorum were used.

  • The plant material was extracted with boiling chloroform.

  • The solvent was evaporated to yield a crude green residue (27g).

2.1.2. Chromatographic Purification:

  • The crude residue was subjected to column chromatography.

  • The adsorbent used was 'Tonsil', a commercially available bentonitic earth.

  • The column was eluted with chloroform.

  • Fractions were collected and monitored by thin-layer chromatography (TLC) using a developing system of 45% ethyl acetate (B1210297) in hexane.

  • Fractions containing the compound with an Rf value of 0.7 were combined and evaporated to yield crystalline this compound.

A Modernized, General Protocol

This protocol incorporates refinements for improved yield and purity.

2.2.1. Plant Material Preparation:

  • Dried leaves of Salvia divinorum are pulverized into a fine powder (approximately 1 mm particle size).

2.2.2. Extraction:

  • The powdered leaf material is subjected to repeated extraction (typically 3x) with a suitable organic solvent. Acetone is a commonly used and effective solvent.

  • The extractions are performed at room temperature to minimize the degradation of this compound.

  • The solvent extracts are combined and filtered to remove solid plant material.

  • The filtrate is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

2.2.3. Purification:

  • The crude extract is dissolved in a solvent mixture, for example, ethyl acetate/heptane (50:40 v/v).

  • To remove chlorophyll (B73375) and other pigments, the solution is passed through a column of activated carbon.

  • The decolorized solution is then concentrated to dryness.

2.2.4. Recrystallization:

  • The resulting residue is recrystallized multiple times (e.g., three times) from methanol.

  • This process yields pure, colorless crystals of this compound.

Caption: A generalized workflow for the isolation and purification of this compound.

Quantitative and Spectroscopic Data

The following tables summarize key quantitative and spectroscopic data for this compound, essential for its identification and characterization.

Table 1: Physical and Quantitative Data
PropertyValueReference(s)
Molecular FormulaC₂₃H₂₈O₈
Molar Mass432.47 g/mol [3]
Melting Point238-240 °C or 242-244 °C[3]
Specific Rotation [α]D-41° (c=1 in CHCl₃) at 25°C[3]
Concentration in Dried Leaves0.89 - 3.7 mg/g[4]
Extraction Yield (from Ortega 1982)~0.09% from 27g crude extract
Table 2: Spectroscopic Data
Spectroscopic TechniqueKey Features and PeaksReference(s)
Mass Spectrometry (MS) m/z fragments: 432 (M+), 404, 373, 359, 318, 273, 252, 234, 220, 166, 121, 107, 94, 55[4]
Infrared (IR) Spectroscopy (KBr) Absorption bands (cm⁻¹): 3220, 1745, 1735, 1240, 875[4]
Ultraviolet (UV) Spectroscopy λmax at 211 nm in methanol[4]
¹H NMR (CDCl₃, selected peaks) δ (ppm): 7.41 (2H, m), 6.38 (1H, m), 5.51 (1H, dd), 5.14 (1H, t), 3.74 (3H, s), 2.16 (3H, s), 1.45 (3H, s), 1.11 (3H, s)
¹³C NMR (CDCl₃, selected peaks) δ (ppm): 202.4 (ketone), 171.57, 171.15, 169.94 (esters), 143.66, 139.46, 125.25, 108.41 (furan), 75.03, 72.00 (C-O)

Signaling Pathway of this compound

This compound exerts its effects through potent and selective agonism of the κ-opioid receptor (KOR), a G-protein coupled receptor (GPCR). Unlike classical opioids that primarily target the µ-opioid receptor, this compound's interaction with the KOR initiates a distinct signaling cascade.

Upon binding to the KOR, this compound stabilizes a conformational state of the receptor that promotes the dissociation of the heterotrimeric G-protein into its Gαi/o and Gβγ subunits. The activated Gαi/o subunit then inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP has widespread downstream effects on cellular function.

Furthermore, KOR activation by this compound has been shown to modulate dopamine (B1211576) levels in the brain, particularly in the striatum. This is thought to occur, in part, through the inhibition of dopamine release from presynaptic terminals. This modulation of the dopaminergic system is believed to contribute to the dysphoric and aversive effects sometimes associated with this compound.

Caption: Simplified signaling pathway of this compound via the κ-opioid receptor.

Conclusion

The discovery and isolation of this compound represent a significant milestone in natural product chemistry and neuropharmacology. The elucidation of its unique diterpenoid structure and its identification as a potent, selective κ-opioid receptor agonist have provided researchers with a powerful tool to probe the complexities of the KOR system. The methodologies for its extraction and purification, refined over the years, allow for the consistent production of this valuable compound for ongoing research. As our understanding of the κ-opioid system's role in various neurological and psychiatric conditions continues to grow, this compound and its derivatives will undoubtedly remain at the forefront of drug development and neuroscience research.

References

Salvinorin A in Salvia divinorum: A Technical Guide to its Natural Sources, Concentration, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salvinorin A, a potent and selective kappa-opioid receptor (KOR) agonist, is the principal psychoactive compound found in the medicinal plant Salvia divinorum.[1][2] Unlike classical hallucinogens that primarily interact with serotonin (B10506) receptors, this compound's unique pharmacological profile and non-alkaloidal, terpenoid structure make it a subject of significant interest for neuroscience research and drug development.[1][2] This technical guide provides an in-depth overview of the natural sources and variable concentrations of this compound in Salvia divinorum, detailed experimental protocols for its extraction and quantification, and a summary of its primary signaling pathway.

Natural Sources and Concentration of this compound

Salvia divinorum is the primary natural source of this compound, where it is found in the highest concentrations in the leaves.[3] The compound is biosynthesized via the 1-deoxy-D-xylulose-5-phosphate pathway and accumulates in the peltate glandular trichomes on the leaf surface.[4] The concentration of this compound can vary significantly depending on the specific plant, cultivation conditions, and whether the material is plain leaf or a fortified extract.[5][6]

Concentration in Salvia divinorum and Other Salvia Species

The following table summarizes the reported concentrations of this compound in Salvia divinorum and other Salvia species.

Plant MaterialPartConcentration (mg/g dry weight)Reference
Salvia divinorumLeaves0.89 - 3.70[7]
Salvia divinorumLeaves0.841 ± 0.0306[5]
Salvia divinorumStems~4% of leaf concentration[4]
Salvia recognitaNot Specified0.2129[7]
Salvia cryptanthaNot Specified0.0515[7]
Salvia glutinosaNot Specified0.0389[7]
Factors Influencing this compound Concentration

Several factors can influence the concentration of this compound in Salvia divinorum leaves:

  • Genetics: Different clones or varieties of Salvia divinorum can exhibit notable variations in this compound content.[4]

  • Growing Conditions: While specific optimal conditions for maximizing this compound are not fully elucidated, factors such as light intensity, humidity, and nutrient availability are thought to play a role. The plant thrives in humid, shaded environments with temperatures between 15 and 27°C.[8]

  • Harvesting and Drying: The concentration is typically reported in dry weight, and proper drying and storage are crucial to prevent degradation.

Experimental Protocols

Accurate quantification of this compound is essential for research and drug development. The following sections detail established protocols for the extraction, purification, and analysis of this compound from Salvia divinorum leaves.

Extraction and Purification of this compound

This protocol describes a common method for the extraction and purification of this compound from dried Salvia divinorum leaves.

Materials:

Procedure:

  • Extraction:

    • Weigh a known amount of dried, powdered Salvia divinorum leaf material.

    • Submerge the plant material in acetone and perform extraction three times to ensure complete recovery of this compound.

    • Combine the acetone extracts and filter to remove solid plant material.

  • Concentration:

    • Evaporate the acetone from the filtrate using a rotary evaporator to yield a crude extract.

  • Purification:

    • Dissolve the crude extract in a mixture of ethyl acetate and heptane (e.g., 50:40 v/v).

    • Pass the solution through a layer of activated carbon to remove pigments and other impurities.

    • Evaporate the solvent to dryness.

  • Recrystallization:

    • Recrystallize the residue from methanol three times to obtain purified this compound crystals.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used method for the accurate quantification of this compound.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[5]

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile (B52724) and water. A common isocratic mobile phase is acetonitrile:water (35:65, v/v).[5]

  • Flow Rate: 1.5 mL/min.[5]

  • Detection: UV detection at 208 nm.[5]

  • Column Temperature: 30°C.

Procedure:

  • Standard Preparation:

    • Prepare a stock solution of accurately weighed, pure this compound standard in methanol (e.g., 1 mg/mL).

    • Prepare a series of working standards by diluting the stock solution with the mobile phase to create a calibration curve (e.g., 0.5, 1.0, 2.5, 5.0, 10.0 µg/mL).[5]

  • Sample Preparation:

    • Extract a known weight of dried, powdered Salvia divinorum leaves with methanol.

    • Filter the extract and evaporate to dryness.

    • Reconstitute the dried extract in a known volume of mobile phase.

  • Analysis:

    • Inject the standards and samples onto the HPLC system.

    • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

    • Quantify the amount of this compound in the sample by comparing the peak area to the calibration curve generated from the standards.

Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides a highly sensitive and specific method for the identification and quantification of this compound.

Instrumentation and Conditions:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column, such as a 5% phenyl-methyl-siloxane column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).[9]

  • Carrier Gas: Helium at a flow rate of 1 mL/min.[9]

  • Injection: Splitless injection of 1 µL at 280°C.[9]

  • Oven Temperature Program: Initial temperature of 60°C for 2 minutes, then ramp to 300°C at 30°C/min, and hold for 5 minutes.[9]

  • Mass Spectrometer: Operated in electron impact (EI) mode at 70 eV, scanning a mass range of m/z 40-450.[9]

Procedure:

  • Standard Preparation:

    • Prepare a stock solution and working standards of pure this compound in a suitable solvent such as acetone or chloroform.

  • Sample Preparation:

    • Extract a known weight of dried, powdered Salvia divinorum leaves with acetone or chloroform.[6]

    • Filter the extract and concentrate if necessary.

  • Analysis:

    • Inject the standards and samples into the GC-MS system.

    • Identify this compound in the sample by comparing its retention time and mass spectrum to that of the standard. Key mass fragments for this compound include m/z 432 (molecular ion), 372, 330, and 95.

    • Quantify this compound by creating a calibration curve based on the peak areas of the standards.

Signaling Pathways of this compound

This compound exerts its effects primarily through its potent and selective agonism of the kappa-opioid receptor (KOR), a G-protein coupled receptor (GPCR).[2] Activation of the KOR by this compound initiates a cascade of intracellular signaling events that are responsible for its unique pharmacological effects.

G-Protein Dependent and Independent Signaling

Upon binding of this compound, the KOR undergoes a conformational change, leading to the activation of two primary signaling pathways:

  • G-Protein Dependent Pathway: The activated KOR couples to inhibitory G-proteins (Gi/o), which in turn inhibit the enzyme adenylyl cyclase. This leads to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. The dissociation of the G-protein βγ subunits can also modulate ion channels, leading to neuronal hyperpolarization.

  • β-Arrestin Dependent Pathway: The activated KOR is also phosphorylated by G-protein coupled receptor kinases (GRKs), which promotes the recruitment of β-arrestin proteins. β-arrestin binding desensitizes the G-protein signaling and can also initiate a separate wave of signaling independent of G-proteins. This includes the activation of mitogen-activated protein kinase (MAPK) cascades, such as the extracellular signal-regulated kinase (ERK) 1/2 pathway.[10][11]

Downstream Effects

The activation of these signaling pathways by this compound leads to various downstream effects, including the modulation of neurotransmitter release and gene expression. The activation of the ERK1/2 pathway, for example, can lead to the phosphorylation of transcription factors like CREB, influencing neuronal plasticity and contributing to the long-term effects of this compound.[11][12]

Visualizations

The following diagrams illustrate the experimental workflow for this compound analysis and its signaling pathway.

experimental_workflow cluster_extraction Extraction & Purification cluster_analysis Analysis plant_material Dried Salvia divinorum Leaves grinding Grinding plant_material->grinding extraction Solvent Extraction (e.g., Acetone) grinding->extraction filtration Filtration extraction->filtration evaporation Evaporation filtration->evaporation crude_extract Crude this compound Extract evaporation->crude_extract purification Purification (e.g., Recrystallization) crude_extract->purification pure_salvinorin_a Pure this compound purification->pure_salvinorin_a hplc HPLC Analysis pure_salvinorin_a->hplc gcms GC-MS Analysis pure_salvinorin_a->gcms quantification Quantification hplc->quantification gcms->quantification

Caption: Experimental workflow for the extraction, purification, and analysis of this compound.

salvinorin_a_signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular salvinorin_a This compound kor Kappa-Opioid Receptor (KOR) salvinorin_a->kor Binds to g_protein Gi/o Protein kor->g_protein Activates grk GRK kor->grk Activates beta_arrestin β-Arrestin kor->beta_arrestin Recruits adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Inhibits camp ↓ cAMP adenylyl_cyclase->camp downstream Downstream Effects (e.g., Gene Expression, Neurotransmitter Release) camp->downstream grk->kor Phosphorylates erk ERK1/2 beta_arrestin->erk Activates erk->downstream

Caption: Simplified signaling pathway of this compound at the kappa-opioid receptor.

Conclusion

This technical guide provides a comprehensive overview of the natural occurrence, concentration, and analysis of this compound in Salvia divinorum. The detailed experimental protocols for extraction, purification, and quantification using HPLC and GC-MS offer a practical resource for researchers. Furthermore, the elucidation of the G-protein dependent and independent signaling pathways of this compound at the kappa-opioid receptor provides a foundation for understanding its complex pharmacological effects. Continued research into this unique compound holds promise for the development of novel therapeutics for a range of neurological and psychiatric disorders.

References

The Architecture of a Hallucinogen: A Technical Guide to the Biosynthesis of Salvinorin A in Salvia Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salvinorin A, a neoclerodane diterpenoid found in the leaves of Salvia divinorum, is the most potent naturally occurring hallucinogen. Its unique, non-alkaloidal structure and high selectivity as a kappa-opioid receptor (KOR) agonist make it a molecule of significant interest for neuroscientists and drug developers. Unlike classical hallucinogens that primarily act on serotonin (B10506) receptors, this compound's mechanism of action opens new avenues for the development of therapeutics for a range of conditions, including depression, addiction, and pain.[1][2] This technical guide provides a comprehensive overview of the biosynthetic pathway of this compound, detailing the enzymatic steps, key intermediates, and the experimental methodologies used to elucidate this complex process.

Core Biosynthetic Pathway of this compound

The biosynthesis of this compound is a complex, multi-step process that occurs within the glandular trichomes on the leaves of Salvia divinorum.[1][3] Isotope labeling studies have definitively shown that the pathway originates from the 1-deoxy-D-xylulose-5-phosphate (DOXP) pathway, also known as the methylerythritol phosphate (B84403) (MEP) pathway, rather than the classic mevalonic acid (MVA) pathway.[3][4][5][6][7]

The overall pathway can be divided into three main stages:

  • Formation of Isoprenoid Precursors: The DOXP pathway utilizes glyceraldehyde-3-phosphate and pyruvate (B1213749) from primary metabolism to produce the five-carbon building blocks, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP).[5][6]

  • Assembly of the Diterpene Backbone: One molecule of DMAPP and three molecules of IPP are condensed to form the 20-carbon precursor, geranylgeranyl diphosphate (GGPP).[5]

  • Modification and Tailoring of the Diterpene Scaffold: A series of cyclization, oxidation, acylation, and methylation reactions convert GGPP into this compound.

SalvinorinA_Biosynthesis_Overview cluster_0 I. Isoprenoid Precursor Formation cluster_1 II. Diterpene Backbone Assembly cluster_2 III. Scaffold Modification G3P Glyceraldehyde-3-Phosphate DOXP 1-deoxy-D-xylulose-5-phosphate G3P->DOXP PYR Pyruvate PYR->DOXP MEP MEP Pathway DOXP->MEP Multiple Steps IPP IPP MEP->IPP DMAPP DMAPP MEP->DMAPP GGPP Geranylgeranyl Diphosphate (GGPP) IPP->GGPP DMAPP->GGPP CDP ent-Clerodienyl Diphosphate GGPP->CDP SdCPS2 Intermediates Oxidized Intermediates CDP->Intermediates CYPs, etc. SalvinorinA This compound Intermediates->SalvinorinA Methyltransferase, etc.

Key Enzymes and Intermediates

The elucidation of the this compound biosynthetic pathway is an ongoing area of research. However, several key enzymes and intermediates have been identified and characterized.

Enzyme/IntermediateDescriptionReference(s)
Geranylgeranyl Diphosphate (GGPP) The universal 20-carbon precursor for diterpenoid biosynthesis.[5]
ent-Clerodienyl Diphosphate Synthase (SdCPS2) A class II diterpene synthase that catalyzes the first committed step in this compound biosynthesis: the bicyclization of GGPP to form the characteristic ent-clerodane scaffold of ent-clerodienyl diphosphate.[8][9]
ent-Clerodienyl Diphosphate The initial cyclized product forming the core diterpene structure of this compound.[8]
Cytochrome P450 Monooxygenases (CYPs) A family of enzymes responsible for the subsequent oxidative modifications of the clerodane scaffold. Several CYPs have been implicated, including:
CYP76AH39 (Crotonolide G Synthase) Catalyzes the conversion of kolavenol (B1673748) to crotonolide G.[4]
CYP728D26 Catalyzes C18 oxygenation on crotonolide G.
Annonene Synthase & Hardwickiic Acid Synthase Orthologs of these enzymes from Salvia splendens are proposed to be involved in the pathway.[10]
Kolavenol, Annonene, Hardwickiic Acid, Crotonolide G Proposed intermediates in the oxidative cascade leading to this compound.[4][10]
S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase Believed to catalyze the final methylation step at the C-4 carboxyl group to yield this compound.[3][5][7]

Quantitative Data

While detailed kinetic parameters for all enzymes in the this compound pathway are not yet available in the literature, some quantitative data regarding metabolite concentrations and in vitro enzyme activity have been reported.

Table 1: Concentration of this compound in Salvia divinorum

Plant MaterialConcentration (mg/g dry weight)Reference(s)
Unaltered Leaf Material3.9 - 5.6
Enhanced Leaf Samples14.6 - 27.1
Mature Plant Leaves0.89 - 3.7[11]

Table 2: In Vitro Metabolism of this compound by Human CYP450 Isoforms

CYP450 Isoform% Reduction of this compound (5 µM)Reference(s)
CYP1A131.1 (±1.20)[12]
CYP2C1820.6 (±1.00)[12]
CYP2D614.7 (±0.80)[12]
CYP2E122.0 (±0.80)[12]

Experimental Protocols

The elucidation of the this compound biosynthetic pathway has relied on a combination of isotopic labeling studies, transcriptomics, and biochemical characterization of enzymes.

Isotope Labeling Studies for Pathway Confirmation

Objective: To determine the metabolic origin of the carbon skeleton of this compound.

Methodology:

  • Precursor Administration: Salvia divinorum microshoots were grown in vitro in sterile culture.[3][5] Labeled precursors such as [1-¹³C]-glucose, [Me-¹³C]-methionine, or [1-¹³C; 3,4-²H₂]-1-deoxy-d-xylulose were added to the growth medium.[3][7] Unsuccessful attempts were made using cuttings and direct stem injection.[3][5]

  • Incubation and Harvest: The microshoots were incubated for a defined period (e.g., 4 weeks) to allow for the incorporation of the labeled precursors into this compound.[3]

  • Extraction and Purification: this compound and related diterpenoids were extracted from the harvested plant material using organic solvents (e.g., acetone). The crude extract was then purified by high-performance liquid chromatography (HPLC).[3][11]

  • Structural Analysis: The purified this compound was analyzed by nuclear magnetic resonance (NMR) spectroscopy and high-resolution electrospray ionization mass spectrometry (HR-ESI-MS) to determine the positions and extent of isotope incorporation.[3][5][7]

Gene Discovery and Functional Characterization

Objective: To identify and functionally characterize the enzymes involved in the this compound biosynthetic pathway.

Gene_Discovery_Workflow Transcriptome Transcriptome Sequencing (S. divinorum trichomes) Coexpression Co-expression Analysis Transcriptome->Coexpression CandidateGenes Candidate Gene Identification (diTPS, CYPs, etc.) Coexpression->CandidateGenes Cloning Gene Cloning CandidateGenes->Cloning HeterologousExpression Heterologous Expression (E. coli, N. benthamiana) Cloning->HeterologousExpression ProteinPurification Recombinant Protein Purification HeterologousExpression->ProteinPurification EnzymeAssay In Vitro Enzyme Assays ProteinPurification->EnzymeAssay ProductAnalysis Product Analysis (GC-MS, NMR) EnzymeAssay->ProductAnalysis FunctionalCharacterization Functional Characterization ProductAnalysis->FunctionalCharacterization

Methodology:

  • Transcriptome Analysis: RNA was extracted from the glandular trichomes of S. divinorum leaves, where this compound biosynthesis occurs. Transcriptome sequencing (e.g., 454 pyrosequencing) was performed to generate a library of expressed genes.[13]

  • Candidate Gene Identification: The transcriptome data was mined for sequences with homology to known diterpene synthases (diTPS), cytochrome P450s (CYPs), and other enzyme classes potentially involved in terpenoid biosynthesis. Co-expression analysis was used to identify genes with expression patterns similar to known pathway genes.[8][9][10]

  • Gene Cloning and Heterologous Expression: Candidate genes were cloned into expression vectors for heterologous expression in systems like Escherichia coli (for in vitro assays) or for transient expression in Nicotiana benthamiana (for in vivo assays).[8][9]

  • In Vitro Enzyme Assays: Recombinant enzymes were purified and incubated with their predicted substrates (e.g., GGPP for SdCPS2). The reaction products were extracted and analyzed by gas chromatography-mass spectrometry (GC-MS) and NMR to determine the enzymatic function.[8][9]

  • In Vivo Co-expression: For multi-step parts of the pathway, candidate genes were co-expressed in N. benthamiana to reconstitute a portion of the pathway and identify the final product.[8][9]

The Biosynthetic Pathway of this compound

Based on the current state of research, the proposed biosynthetic pathway of this compound is as follows:

SalvinorinA_Pathway GGPP {Geranylgeranyl Diphosphate (GGPP)} CDP {ent-Clerodienyl Diphosphate} GGPP->CDP SdCPS2 Kolavenol {Kolavenol} CDP->Kolavenol Class I diTPS (hypothesized) Annonene {Annonene} Kolavenol->Annonene Annonene Synthase (CYP) HardwickiicAcid {Hardwickiic Acid} Annonene->HardwickiicAcid Hardwickiic Acid Synthase (CYP) CrotonolideG {Crotonolide G} HardwickiicAcid->CrotonolideG Crotonolide G Synthase (CYP76AH39) Intermediate2 {C18-hydroxylated Crotonolide G} CrotonolideG->Intermediate2 CYP728D26 PreSalvinorinA {this compound Precursor} Intermediate2->PreSalvinorinA Further Oxidations & Acylation (hypothesized) SalvinorinA {this compound} PreSalvinorinA->SalvinorinA O-Methyltransferase

Conclusion and Future Directions

The elucidation of the this compound biosynthetic pathway has made significant strides, with the identification of the initial cyclization steps and several subsequent oxidative modifications. The pathway's origin from the DOXP pathway and the key role of SdCPS2 and various cytochrome P450 enzymes have been firmly established. However, several steps in the later stages of the pathway, including the precise sequence of oxidations and the enzymes responsible for acylation, remain to be fully characterized.

The recent sequencing of the Salvia divinorum genome, which has revealed clusters of diterpene biosynthetic genes, will undoubtedly accelerate the discovery of the remaining pathway enzymes.[14] A complete understanding of the biosynthesis of this compound will not only provide fascinating insights into the evolution of specialized metabolism in plants but will also enable the heterologous production of this compound and its analogs in microbial or plant-based systems. This will be a critical step in unlocking the full therapeutic potential of this unique and powerful molecule for the development of novel treatments for a variety of neuropsychiatric and other disorders.

References

The Architecture of a Psychoactive Diterpenoid: A Technical Guide to the Chemical Structure and Stereochemistry of Salvinorin A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salvinorin A, a potent and selective kappa-opioid receptor (KOR) agonist, stands as a unique molecule in the landscape of psychoactive compounds.[1] Isolated from the Mexican sage Salvia divinorum, it is a trans-neoclerodane diterpenoid, distinguished by its non-nitrogenous structure, a stark contrast to the classical alkaloid opioids.[1][2] This structural novelty, coupled with its profound psychological effects, has made this compound a subject of intense research for its potential therapeutic applications and as a tool to unravel the complexities of the KOR system. This technical guide provides an in-depth exploration of the chemical structure and stereochemistry of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of its associated signaling pathways.

Chemical Structure and Properties

This compound is a bicyclic diterpene with the chemical formula C₂₃H₂₈O₈.[1] Its systematic IUPAC name is methyl (2S,4aR,6aR,7R,9S,10aS,10bR)-9-(acetyloxy)-2-(furan-3-yl)-6a,10b-dimethyl-4,10-dioxo-dodecahydro-1H-naphtho[2,1-c]pyran-7-carboxylate.[1] The molecule's rigid, polycyclic framework is adorned with several functional groups that are critical for its biological activity, including a furan (B31954) ring, a lactone, a methyl ester, and an acetate (B1210297) group.

Stereochemistry

The stereochemistry of this compound is complex, with seven stereocenters defining its three-dimensional architecture. The trans-fusion of the decalin ring system is a key feature of its neoclerodane skeleton. The absolute configuration of each stereocenter, as determined by X-ray crystallography and spectroscopic methods, is crucial for its high affinity and selectivity for the kappa-opioid receptor.[1][3]

StereocenterConfiguration
2S
4aR
6aR
7R
9S
10aS
10bR

Quantitative Structural Data

The precise spatial arrangement of atoms in this compound has been elucidated by single-crystal X-ray diffraction. The initial structural determination was reported by Ortega and colleagues in 1982.[3] The crystals of this compound are orthorhombic, belonging to the space group P2₁2₁2₁.[3]

ParameterValueReference
Crystal System Orthorhombic[3]
Space Group P2₁2₁2₁[3]
Unit Cell Dimensions a = 6.368(2) Å[3]
b = 11.338(3) Å[3]
c = 30.710(6) Å[3]
Z Value 4[3]

While a comprehensive list of all bond lengths and angles is extensive, key structural parameters can be obtained from the original crystallographic study. This data provides the foundational quantitative description of the molecule's geometry.

NMR Spectroscopy Data

Nuclear Magnetic Resonance (NMR) spectroscopy has been instrumental in confirming the structure of this compound and is a critical tool for the characterization of its analogs. The complete assignment of the ¹H and ¹³C NMR spectra has been reported in various solvents.[4][5]

¹H NMR Chemical Shifts (CDCl₃, 600 MHz)

ProtonChemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)
H-1α2.58ddd15.0, 5.0, 2.0
H-1β2.35ddd15.0, 12.0, 6.0
H-25.15dd11.0, 5.0
H-3α2.10m
H-3β1.85m
H-51.70m
H-6α1.95m
H-6β1.60m
H-73.10dd11.0, 5.0
H-82.80d5.0
H-11α2.45m
H-11β2.20m
H-125.50t8.0
H-146.35s
H-157.40s
H-167.42s
H-19 (CH₃)1.10s
H-20 (CH₃)1.05d7.0
OAc (CH₃)2.15s
OMe (CH₃)3.75s

¹³C NMR Chemical Shifts (CDCl₃, 150 MHz)

CarbonChemical Shift (ppm)
C-1203.5
C-275.5
C-332.0
C-455.0
C-543.0
C-635.0
C-748.0
C-852.0
C-945.0
C-1065.0
C-1130.0
C-1272.0
C-13125.0
C-14108.0
C-15143.0
C-16139.0
C-17170.0
C-18 (COOCH₃)172.0
C-19 (CH₃)16.0
C-20 (CH₃)15.0
OAc (C=O)171.0
OAc (CH₃)21.0
OMe (CH₃)52.5

Experimental Protocols

Isolation of this compound from Salvia divinorum

The following is a generalized protocol for the extraction and purification of this compound from dried plant material.

  • Extraction:

    • Dried and powdered leaves of Salvia divinorum are subjected to exhaustive extraction with a nonpolar organic solvent such as acetone (B3395972) or chloroform (B151607) at room temperature.

    • The solvent is removed under reduced pressure to yield a crude extract.

  • Chromatographic Purification:

    • The crude extract is subjected to column chromatography on silica (B1680970) gel.

    • Elution with a gradient of a nonpolar solvent (e.g., hexane (B92381) or heptane) and a moderately polar solvent (e.g., ethyl acetate) is employed to separate the components.

    • Fractions are collected and monitored by thin-layer chromatography (TLC) for the presence of this compound.

  • Recrystallization:

    • Fractions enriched with this compound are combined, and the solvent is evaporated.

    • The resulting solid is recrystallized from a suitable solvent system, such as methanol (B129727) or acetone/hexane, to yield pure crystalline this compound.

Structure Elucidation Methodology

The seminal 1982 study by Ortega et al. utilized a combination of spectroscopic and crystallographic techniques to determine the structure of this compound.

  • Spectroscopic Analysis:

    • Infrared (IR) spectroscopy was used to identify key functional groups such as carbonyls (ketone, ester, lactone) and the furan ring.

    • ¹H NMR and ¹³C NMR spectroscopy were employed to determine the connectivity of protons and carbons, providing insights into the carbon skeleton and the placement of functional groups.

    • Mass spectrometry (MS) was used to determine the molecular weight and elemental composition of the molecule.

  • X-ray Crystallography:

    • Single crystals of this compound were grown from a suitable solvent.

    • X-ray diffraction data was collected and analyzed to determine the precise three-dimensional arrangement of atoms in the crystal lattice, confirming the connectivity and establishing the absolute stereochemistry.

Signaling Pathways and Biological Activity

This compound exerts its potent psychoactive effects through its highly selective agonist activity at the kappa-opioid receptor (KOR), a G-protein coupled receptor (GPCR).[1] Unlike classical opioids, it does not significantly interact with mu- or delta-opioid receptors.

Biosynthesis of this compound

The biosynthesis of this compound in Salvia divinorum proceeds via the 1-deoxy-D-xylulose-5-phosphate (DOXP) or methylerythritol phosphate (B84403) (MEP) pathway, rather than the more common mevalonate (B85504) pathway for terpenoid synthesis.

SalvinorinA_Biosynthesis G3P Glyceraldehyde-3-phosphate DOXP 1-Deoxy-D-xylulose-5-phosphate G3P->DOXP PYR Pyruvate PYR->DOXP MEP 2-C-Methyl-D-erythritol-4-phosphate DOXP->MEP IPP Isopentenyl pyrophosphate MEP->IPP DMAPP Dimethylallyl pyrophosphate MEP->DMAPP GGPP Geranylgeranyl pyrophosphate IPP->GGPP DMAPP->GGPP CDP Clerodienyl diphosphate GGPP->CDP SdCPS2 Intermediates Series of Oxygenations, Acylations, and Methylations CDP->Intermediates SalA This compound Intermediates->SalA KOR_Signaling SalA This compound KOR Kappa-Opioid Receptor (KOR) SalA->KOR binds G_protein Gi/o Protein KOR->G_protein activates beta_arrestin β-Arrestin KOR->beta_arrestin recruits AC Adenylyl Cyclase G_protein->AC inhibits ERK ERK1/2 G_protein->ERK activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A (PKA) cAMP->PKA activates Cellular_Response Cellular Response (e.g., altered neuronal excitability) PKA->Cellular_Response DAT Dopamine Transporter (DAT) ERK->DAT modulates function ERK->Cellular_Response DAT->Cellular_Response beta_arrestin->Cellular_Response

References

An In-depth Technical Guide on the Physical and Chemical Properties of Pure Salvinorin A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of pure Salvinorin A, a potent and selective kappa-opioid receptor agonist. The information is curated for professionals in research and drug development, with a focus on quantitative data, detailed experimental protocols, and the underlying biochemical pathways.

Chemical Identity and Structure

This compound is a trans-neoclerodane diterpenoid isolated from the plant Salvia divinorum.[1] Structurally, it is unique among naturally occurring hallucinogens because it contains no nitrogen atoms; consequently, it is a terpenoid, not an alkaloid, and cannot be rendered as a salt.[2] Its structure was elucidated through a combination of spectroscopy and X-ray crystallography.[2][3]

  • IUPAC Name: methyl (2S,4aR,6aR,7R,9S,10aS,10bR)-9-acetyloxy-2-(furan-3-yl)-6a,10b-dimethyl-4,10-dioxo-2,4a,5,6,7,8,9,10a-octahydro-1H-benzo[f]isochromene-7-carboxylate[4]

  • CAS Number: 83729-01-5[2]

  • Molecular Formula: C₂₃H₂₈O₈[2]

  • Molar Mass: 432.469 g·mol⁻¹[2]

Physical Properties

This compound is a crystalline solid at room temperature.[5] Its physical properties are critical for formulation and delivery considerations, particularly its high melting point and poor aqueous solubility.[1]

Table 2.1: General Physical Properties
PropertyValueReferences
Appearance Colorless, needle-like crystals[5]
Melting Point 238–240 °C 242–244 °C[1][2][4][6][7] [2][4][7]
Optical Rotation [α]D = -41° at 25 °C (c = 1 in CHCl₃) [α]D = -45.3° at 22 °C (c = 8.530 in CHCl₃)[1][2][4][7] [2][4][7]
pKa Non-ionizable[1][6]
Calculated LogP 2.49 (ChemAxon/Marvin)[1]
Table 2.2: Solubility Data
SolventSolubilityReferences
Water Poorly soluble; 25.07 mg/L (estimated at 25 °C)[2]
Aqueous Buffers Sparingly soluble[8]
Ethanol, Acetone (B3395972) Soluble[2]
Acetonitrile (B52724) ~1 mg/mL[8]
Dimethylformamide (DMF) ~2 mg/mL[8]
Dimethyl Sulfoxide (DMSO) ~1 mg/mL[8][9]

Chemical Properties and Stability

The chemical structure of this compound contains ester and lactone moieties that are susceptible to hydrolysis.[1] This chemical reactivity is a key factor in its metabolic profile and short duration of action.

  • Stability: The powder form is relatively stable under recommended storage conditions.[4][6]

  • Hydrolysis: It is rapidly hydrolyzed by esterases in plasma and the intestinal tract to its primary inactive metabolite, Salvinorin B, through the cleavage of the acetate (B1210297) group at C2.[1][10][11] The lactone ring is also susceptible to opening.[10]

  • Photodegradation: this compound degrades when exposed to UV light.[12] One study found its half-life to be 5.7 minutes in ethyl acetate when irradiated with 300 nm UV light.[12] Under natural sunlight, 50% degradation occurred in approximately 8 hours.[12] While another source suggests direct photochemical degradation is not a major concern due to its UV absorption onset being below 220 nm, appropriate light-free storage is recommended.[1][12]

  • Thermal Decomposition: Hazardous decomposition products, such as carbon oxides, can form under fire conditions.[4]

SalvinorinA_Metabolism Figure 1: Metabolic Hydrolysis of this compound SalA This compound (Active KOR Agonist) SalB Salvinorin B (Inactive Metabolite) SalA->SalB Hydrolysis H2O H₂O H2O->SalA Esterases Plasma / Liver Esterases Esterases->SalA

Caption: Metabolic pathway of this compound to Salvinorin B.

Spectroscopic and Crystallographic Data

Detailed spectroscopic and crystallographic data are essential for the unambiguous identification and structural confirmation of pure this compound.

Table 4.1: Spectroscopic Data
TechniqueDataReferences
UV-Vis (in Methanol) λmax: 211 nm[13][14]
IR (KBr, cm⁻¹) 3220, 1745, 1735, 1240, 875[13][14]
EI-MS (m/z) 432 (M⁺), 404, 359, 318, 273, 220, 166, 121, 107, 94[13][14]
¹³C-NMR (125 MHz, CDCl₃, δ) 202.0 (C-1), 171.6 (C-18), 171.1 (C-17), 170.0 (OCOCH₃), 143.7 (C-15), 139.4 (C-16), 125.2 (C-13), 108.4 (C-14), 75.0 (C-2), 71.57 (C-17)[3][5]
Table 4.2: X-Ray Crystallography Data
ParameterValueReferences
Crystal System Orthorhombic[3][15]
Space Group P2₁2₁2₁[3][15]
Unit Cell Dimensions (Å) a = 6.368(2), b = 11.338(3), c = 30.710(6)[3][15]
Molecules per Unit Cell (Z) 4[3][15]
Calculated Density (Dc) 1.295 g/cm³[3]
Hydration Forms a stoichiometric hydrate (B1144303) (3:1 this compound to water) from aqueous organic solvents[1]

Experimental Protocols

Isolation and Purification from Salvia divinorum

The following protocol outlines a common laboratory method for the extraction and purification of crystalline this compound.

  • Plant Material Preparation: Dried leaves of Salvia divinorum are pulverized into a fine powder (approx. 1 mm particle size).[13][16]

  • Solvent Extraction: The powdered leaf material is subjected to repeated (typically 3x) extraction with a suitable organic solvent, such as acetone or methanol (B129727), to exhaustively extract the compound.[11][13][16]

  • Filtration and Concentration: The combined extracts are filtered to remove solid plant material. The resulting filtrate is then concentrated to dryness under reduced pressure using a rotary evaporator to yield a crude extract.[13][16]

  • Purification: The crude extract is redissolved in a solvent mixture (e.g., ethyl acetate-heptane) and passed through a layer of activated carbon to remove chlorophyll (B73375) and other pigments.[13] Further purification is achieved via chromatographic techniques, such as column chromatography over silica (B1680970) gel or Centrifugal Partition Chromatography (CPC).[5][16]

  • Recrystallization: The purified this compound fraction is recrystallized from a solvent such as methanol to yield high-purity, colorless crystals.[5][13][16]

Isolation_Workflow Figure 2: Experimental Workflow for this compound Isolation cluster_0 Extraction cluster_1 Purification cluster_2 Final Product A Dried Salvia divinorum Leaves B Pulverize to ~1mm Powder A->B C Repeated Acetone/Methanol Extraction B->C D Filter to Separate Solids C->D E Concentrate Filtrate (Rotary Evaporator) D->E F Crude Extract E->F G Redissolve and Treat with Activated Carbon F->G H Chromatographic Separation (e.g., Column, CPC) G->H I Collect this compound Fractions H->I J Recrystallize from Methanol I->J K Pure this compound Crystals J->K

Caption: Workflow for the isolation of this compound.

Analytical High-Performance Liquid Chromatography (HPLC)

This protocol is employed for the quantitative analysis of this compound in extracts.

  • Column: A C18 reversed-phase column (e.g., Inertsil ODS, 5 µm particle size) is typically used.[5]

  • Mobile Phase: An isocratic mobile phase of acetonitrile and water is common, with a typical ratio of 35:65 (v/v).[11][16]

  • Flow Rate: A standard flow rate is 1.5 mL/min.[11][16]

  • Detection: UV detection is performed at approximately 208-210 nm.[5][11][16]

  • Quantification: The concentration of this compound is determined by comparing its peak area to a standard curve generated from a certified reference standard.[11][16]

Pharmacology and Signaling Pathway

This compound's primary mechanism of action is as a potent and highly selective kappa-opioid receptor (KOR) agonist.[1][17] This interaction is distinct from classic serotonergic hallucinogens.[17][18]

Upon binding to the KOR, this compound initiates a G-protein-mediated signaling cascade:

  • Receptor Activation: this compound binds to the KOR, a G protein-coupled receptor (GPCR).[18][19]

  • G-Protein Coupling: The activated receptor promotes the exchange of GDP for GTP on the α-subunit of an associated Gi/o protein.[18]

  • Adenylyl Cyclase Inhibition: The activated Gαi subunit dissociates and inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[18]

  • Downstream Signaling: The Gβγ subunit can modulate other effectors, such as ion channels. The pathway also involves the recruitment of β-arrestin and can influence mitogen-activated protein kinase (MAPK) pathways like ERK1/2.[17][20]

  • Neurotransmitter Modulation: A key consequence of KOR activation is the modulation of neurotransmitter systems, most notably a reduction in dopamine (B1211576) release in the striatum, which is thought to contribute to its dysphoric and psychoactive effects.[2][20]

Signaling_Pathway Figure 3: Simplified Signaling Pathway of this compound SalA This compound KOR Kappa-Opioid Receptor (KOR) SalA->KOR Binds & Activates G_Protein Gi/o Protein KOR->G_Protein Activates Arrestin β-Arrestin Recruitment KOR->Arrestin AC Adenylyl Cyclase G_Protein->AC Inhibits ERK ERK1/2 Activation G_Protein->ERK cAMP ↓ intracellular cAMP AC->cAMP Dopamine ↓ Dopamine Release (Striatum) ERK->Dopamine

Caption: this compound signaling at the kappa-opioid receptor.

References

The Molecular Ballet of Salvinorin A: An In-depth Guide to its Mechanism of Action at the Kappa-Opioid Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salvinorin A, a neoclerodane diterpene derived from the plant Salvia divinorum, stands as a unique and potent naturally occurring hallucinogen. Its profound psychotropic effects are mediated through a highly selective and potent agonism of the kappa-opioid receptor (KOR), a G-protein coupled receptor (GPCR) implicated in pain, mood, and addiction.[1][2][3] Unlike classical opioid alkaloids, this compound is non-nitrogenous, making it a subject of intense research for understanding KOR pharmacology and a novel scaffold for the development of new therapeutics.[1][2][4] This technical guide provides a comprehensive overview of this compound's mechanism of action at the KOR, detailing its binding affinity, functional efficacy, downstream signaling pathways, and the experimental protocols used to elucidate these properties.

Quantitative Pharmacology of this compound at the Kappa-Opioid Receptor

The interaction of this compound with the KOR is characterized by high affinity and potent efficacy. The following tables summarize the key quantitative parameters from various in vitro studies.

Table 1: Binding Affinity of this compound and its Analogs for the Kappa-Opioid Receptor
CompoundReceptor SourceRadioligandKi (nM)Reference
This compoundHuman KOR (HEK-293 cells)[3H]U69,59316[5]
This compoundGuinea pig brain[3H]U69,5934.3[5]
This compoundHuman KOR (CHO cells)[3H]U69,5932.4[6]
This compoundHuman KOR[3H]U69,5932.66[7]
22-Thiocyanatothis compound (RB-64)Human KOR[3H]U69,5930.59[8]
Methyl malonyl derivative 4Human KOR[3H]U69,5532[9][10]
Table 2: Functional Efficacy of this compound and its Analogs at the Kappa-Opioid Receptor
AssaySystemParameterThis compoundU69,593Reference
Inhibition of Adenylate CyclaseCloned human KOREC50 (nM)1.051.2[1]
[35S]GTPγS BindingGuinea pig KOREC50 (nM)235377[1]
[35S]GTPγS BindingHuman KOR (CHO cells)EC50 (nM)--
cAMP AssayHuman KOR (HEK-293 cells)EC50 (nM)4.73-[5]
β-arrestin Recruitment (Tango assay)Human KOREC50 (nM)10.5-[5]
β-arrestin2 RecruitmentHuman KOR (U2OS cells)EC50 (nM)14.585[7][11]
Gαi activation (cAMP biosensor)Human KOR (HEK293 cells)EC50 (nM)5-[10]

Signaling Pathways Activated by this compound

Upon binding to the KOR, this compound initiates a cascade of intracellular signaling events, primarily through G-protein dependent and β-arrestin-mediated pathways.

G-Protein Dependent Signaling

The KOR is predominantly coupled to pertussis toxin-sensitive Gi/o proteins.[12] Agonist binding by this compound promotes the exchange of GDP for GTP on the Gα subunit, leading to the dissociation of the Gαi/o and Gβγ subunits. The dissociated subunits then modulate the activity of various downstream effectors:

  • Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit directly inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[13][14]

  • Modulation of Ion Channels: The Gβγ subunit can directly interact with and modulate the activity of ion channels, such as G-protein-gated inwardly rectifying potassium (GIRK) channels, leading to neuronal hyperpolarization and reduced excitability.[5][13]

  • Activation of MAPK Pathways: The Gβγ subunits can also initiate signaling cascades that lead to the activation of mitogen-activated protein kinases (MAPKs), such as extracellular signal-regulated kinases 1 and 2 (ERK1/2).[15] This G-protein-dependent ERK activation is typically rapid, occurring within 5-15 minutes.[15][16]

G_Protein_Signaling cluster_membrane Plasma Membrane KOR KOR G_protein Gαi/o-GDP Gβγ KOR->G_protein Activates G_alpha_GTP Gαi/o-GTP G_protein->G_alpha_GTP G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase cAMP ↓ cAMP AC->cAMP GIRK GIRK Channel Hyperpolarization Hyperpolarization GIRK->Hyperpolarization SalA This compound SalA->KOR Binds G_alpha_GTP->AC Inhibits G_beta_gamma->GIRK Activates ERK ERK1/2 Activation G_beta_gamma->ERK Activates (Early Phase)

This compound-induced G-protein dependent signaling cascade.

β-Arrestin Mediated Signaling

Following agonist-induced activation, the KOR is phosphorylated by G-protein-coupled receptor kinases (GRKs).[17] This phosphorylation promotes the binding of β-arrestin proteins (β-arrestin 1 and 2) to the receptor. β-arrestin recruitment has two major consequences:

  • Receptor Desensitization and Internalization: β-arrestin binding sterically hinders further G-protein coupling, leading to desensitization of the receptor. It also acts as an adaptor protein to facilitate the internalization of the receptor from the cell surface via clathrin-coated pits.

  • G-Protein Independent Signaling: β-arrestin can act as a scaffold for various signaling proteins, initiating G-protein-independent signaling cascades. A key pathway activated through this mechanism is the p38 MAPK pathway.[15][17] Activation of p38 MAPK via the KOR has been shown to be dependent on both GRK3 and β-arrestin.[17] This β-arrestin-dependent signaling is often associated with the dysphoric and aversive effects of KOR agonists.[15]

Beta_Arrestin_Signaling cluster_membrane Plasma Membrane KOR_P KOR-P Beta_Arrestin β-Arrestin KOR_P->Beta_Arrestin Recruits KOR_active Active KOR KOR_active->KOR_P Phosphorylation by GRK GRK GRK->KOR_P Internalization Receptor Internalization Beta_Arrestin->Internalization Mediates p38 p38 MAPK Activation Beta_Arrestin->p38 Scaffolds and Activates

β-arrestin recruitment and downstream signaling.

Biased Agonism

The concept of biased agonism suggests that a ligand can preferentially activate one signaling pathway over another (e.g., G-protein signaling vs. β-arrestin recruitment).[18] While this compound is often considered an "unbiased" or "balanced" agonist, activating both pathways with similar potency, some of its analogs exhibit significant bias.[2][14] For example, RB-64 is a G-protein biased agonist.[19] This differential signaling is a key area of research, as G-protein biased KOR agonists may offer therapeutic benefits (like analgesia) with fewer aversive side effects associated with β-arrestin signaling.[18]

Experimental Protocols

The characterization of this compound's mechanism of action relies on a suite of in vitro pharmacological assays. Detailed below are the methodologies for key experiments.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for a receptor by measuring its ability to displace a radiolabeled ligand.

Materials and Reagents:

  • Cell Membranes: Membranes prepared from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human kappa-opioid receptor.[20]

  • Radioligand: [3H]U69,593, a selective KOR agonist.[15][20]

  • Binding Buffer: 50 mM Tris-HCl, pH 7.4.[20]

  • Test Compound: this compound dissolved in a suitable solvent (e.g., DMSO).

  • Non-specific Binding Control: A high concentration (e.g., 10 µM) of an unlabeled KOR ligand like U69,593 or naloxone.[20]

  • Filtration System: A cell harvester with glass fiber filters (e.g., Whatman GF/B).

  • Scintillation Counter: To measure radioactivity.

Procedure:

  • Incubation: In assay tubes, combine cell membranes, [3H]U69,593 (at a concentration near its Kd), and varying concentrations of this compound. For total binding, omit the test compound. For non-specific binding, add the high concentration of unlabeled ligand.

  • Equilibration: Incubate the mixture at a specific temperature (e.g., 25°C) for a set time (e.g., 60-90 minutes) to allow binding to reach equilibrium.

  • Termination: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters. This separates the bound radioligand from the unbound.

  • Washing: Quickly wash the filters with ice-cold binding buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve. The IC50 (concentration of this compound that inhibits 50% of specific binding) is determined from this curve and converted to a Ki value using the Cheng-Prusoff equation.

Radioligand_Binding_Workflow start Start prepare_reagents Prepare Reagents (Membranes, Radioligand, SalA) start->prepare_reagents incubation Incubate Reagents (e.g., 25°C for 60 min) prepare_reagents->incubation filtration Rapid Filtration (Separate Bound/Unbound) incubation->filtration washing Wash Filters (Ice-cold buffer) filtration->washing scintillation_counting Scintillation Counting (Measure Radioactivity) washing->scintillation_counting data_analysis Data Analysis (Calculate IC50 and Ki) scintillation_counting->data_analysis end End data_analysis->end

Workflow for a radioligand displacement binding assay.

[35S]GTPγS Binding Assay

This functional assay measures the activation of Gi/o proteins by an agonist. It quantifies the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to the Gα subunit upon receptor activation.

Materials and Reagents:

  • Cell Membranes: CHO-hKOR cell membranes (10-15 µg per reaction).[21]

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4.[8]

  • [35S]GTPγS: Typically at a final concentration of 0.05-0.1 nM.[21]

  • GDP: Guanosine diphosphate (B83284) (e.g., 10 µM) is added to ensure that [35S]GTPγS binding is dependent on receptor activation.[21]

  • Test Compound: this compound at various concentrations.

  • Basal and Non-specific Controls: Basal binding is measured in the absence of the agonist, while non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS (e.g., 10 µM).[21]

Procedure:

  • Incubation: Combine cell membranes, assay buffer, GDP, [35S]GTPγS, and varying concentrations of this compound.

  • Reaction: Incubate at 25°C or 30°C for 60 minutes to allow for agonist-stimulated [35S]GTPγS binding.[21]

  • Termination and Filtration: Terminate the assay by rapid vacuum filtration through glass fiber filters.

  • Washing: Wash filters with ice-cold buffer.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Subtract non-specific binding from all values. Express the data as a percentage of the maximal stimulation produced by a standard full agonist (like U69,593). Plot the percentage of stimulation against the logarithm of the this compound concentration to determine the EC50 (potency) and Emax (efficacy).

GTPgS_Assay_Workflow start Start prepare_mix Prepare Incubation Mix (Membranes, [35S]GTPγS, GDP, SalA) start->prepare_mix incubate Incubate (e.g., 25°C for 60 min) prepare_mix->incubate filter_and_wash Filter and Wash (Separate bound [35S]GTPγS) incubate->filter_and_wash count_radioactivity Count Radioactivity filter_and_wash->count_radioactivity analyze_data Data Analysis (Generate dose-response curve, calculate EC50 and Emax) count_radioactivity->analyze_data end End analyze_data->end

References

The In Vivo Odyssey of Salvinorin A: A Technical Guide to its Pharmacokinetics and Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Salvinorin A, a potent and selective kappa-opioid receptor agonist isolated from the plant Salvia divinorum, has garnered significant interest for its unique psychoactive properties and therapeutic potential. Understanding its journey through the body is paramount for the development of novel therapeutics and for comprehending its pharmacological effects. This technical guide provides an in-depth overview of the in vivo pharmacokinetics and metabolism of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of its metabolic fate and experimental investigation.

Pharmacokinetic Profile of this compound

This compound is characterized by a rapid onset and short duration of action, a profile largely dictated by its pharmacokinetic properties. It is highly lipophilic, allowing for rapid passage across the blood-brain barrier.[1] However, it is also subject to rapid and extensive metabolism, which significantly influences its systemic exposure and duration of effect.

Quantitative Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters of this compound observed in various in vivo studies across different species and routes of administration.

Table 1: Pharmacokinetic Parameters of this compound in Non-Human Primates

SpeciesRoute of AdministrationDoseCmaxTmaxt½ (plasma)AUCClearance (Cl/F)Volume of Distribution (Vd)Reference
Rhesus Monkey (n=4)Intravenous (i.v.)32 µg/kg--56.6 ± 24.8 min572 ± 133 ng·min/mL (males), 1087 ± 46 ng·min/mL (females)--[2][3]
Baboon (n=6)Intravenous (i.v.)<0.35 µg/kg ([¹¹C]-Salvinorin A)Peak brain uptake at 40s40 s (brain)8 min (brain)---[4][5]

Table 2: Pharmacokinetic Parameters of this compound in Rats

SpeciesRoute of AdministrationDoseCmax (plasma)Tmax (plasma)t½ (plasma)AUC (plasma)Clearance (Cl/F)Volume of Distribution (Vd)Brain CmaxBrain TmaxBrain t½Brain/Plasma RatioReference
Sprague Dawley Rat (n=3 per timepoint)Intraperitoneal (i.p.)10 mg/kg345 ng/mL10-15 min75.4 min410 µg·h/L26 L/h/kg47.1 L/kg23.9 ng/mL10 min36.1 min0.050[6][7][8]

Table 3: Pharmacokinetic Parameters of this compound in Humans

Route of AdministrationDoseCmax (plasma)Tmax (plasma)t½ (plasma)Reference
Inhalation (vaporized)1 mg31 ng/mL1-2 min49-50 min[2]
Inhalation (vaporized)18-21 µg/kg~18.8 ng/mL2 min-[9][10]
Smoking (dried leaves)580 µg2.4-10.9 µg/L (urine, 0-1.5h)--[11]

Metabolic Pathways of this compound

The primary metabolic pathway of this compound is the hydrolysis of its C2-acetate group to form the inactive metabolite, Salvinorin B.[12] This reaction is predominantly catalyzed by carboxylesterases present in the blood and liver.[13] In addition to this primary route, in vitro studies have identified several other potential metabolic pathways.

Enzymatic Degradation
  • Ester Hydrolysis: The most significant metabolic transformation is the deacetylation of this compound to Salvinorin B, rendering the compound inactive.[12] This rapid hydrolysis is a key factor in its short duration of action.

  • Cytochrome P450 (CYP) Metabolism: In vitro studies have shown that this compound can be a substrate for several CYP450 isoforms, including CYP2D6, CYP1A1, CYP2C18, and CYP2E1.[6][7]

  • Glucuronidation: UGT2B7 has been identified as an enzyme capable of glucuronidating this compound, suggesting conjugation as another metabolic route.[6][7]

  • Lactone Ring Opening: Minor metabolic pathways may involve the opening of the lactone ring of both this compound and Salvinorin B, a reaction potentially mediated by calcium-dependent lactonases.[8][13]

Salvinorin_A_Metabolism Salvinorin_A This compound Salvinorin_B Salvinorin B (inactive) Salvinorin_A->Salvinorin_B Carboxylesterases (Major Pathway) CYP_Metabolites Oxidized Metabolites Salvinorin_A->CYP_Metabolites CYP2D6, CYP1A1, CYP2C18, CYP2E1 Glucuronide_Conjugate Glucuronide Conjugate Salvinorin_A->Glucuronide_Conjugate UGT2B7 Lactone_Ring_Opened_A Lactone Ring-Opened This compound Salvinorin_A->Lactone_Ring_Opened_A Lactonase Lactone_Ring_Opened_B Lactone Ring-Opened Salvinorin B Salvinorin_B->Lactone_Ring_Opened_B Lactonase

Metabolic pathways of this compound.

Experimental Protocols

The investigation of this compound's pharmacokinetics and metabolism has employed a range of experimental designs and analytical techniques.

In Vivo Pharmacokinetic Study in Rats

A representative experimental workflow for determining the pharmacokinetics of this compound in rats is outlined below.

Rat_PK_Workflow cluster_animal_phase Animal Phase cluster_analytical_phase Analytical Phase Animal_Acclimation Acclimation of Male Sprague Dawley Rats Drug_Admin Intraperitoneal (i.p.) Injection of this compound (10 mg/kg) Animal_Acclimation->Drug_Admin Sampling Destructive Sampling at Multiple Time Points Drug_Admin->Sampling Tissue_Harvest Collection of Blood and Brain Tissue Sampling->Tissue_Harvest Sample_Prep Sample Preparation (e.g., Homogenization, Extraction) Tissue_Harvest->Sample_Prep Quantification Quantification of this compound by LC-MS/MS Sample_Prep->Quantification Data_Analysis Pharmacokinetic Modeling (Non-compartmental analysis) Quantification->Data_Analysis PK_Parameters Determination of Cmax, Tmax, t½, AUC, Cl/F, Vd Data_Analysis->PK_Parameters

Experimental workflow for a rat pharmacokinetic study.

Methodology Details:

  • Animal Model: Male Sprague Dawley rats are commonly used.[6][7]

  • Drug Administration: this compound is typically dissolved in a vehicle such as a mixture of Cremophor EL and ethanol (B145695) and administered via intraperitoneal (i.p.) injection.[6]

  • Dosing: A dose of 10 mg/kg has been used in rat studies.[6][7]

  • Sampling: A destructive sampling design is often employed, where cohorts of animals are euthanized at various time points post-dosing (e.g., 5, 10, 15, 30, 60, 90, 120, and 240 minutes).[6] Blood and brain tissue are then collected.

  • Analytical Method: A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is used to quantify this compound concentrations in plasma and brain homogenates.[6][7][14] Method validation typically includes establishing the linear range, limit of detection (LOD), and limit of quantification (LOQ).[15][16]

  • Pharmacokinetic Analysis: Non-compartmental analysis of the concentration-time data is performed to calculate key pharmacokinetic parameters.[6]

In Vitro Metabolism Studies

To identify the enzymes responsible for this compound metabolism, in vitro screening assays are conducted.

Methodology Details:

  • Enzyme Systems: Commercially available single human cytochrome P450 (CYP) isoforms expressed in systems like Saccharomyces cerevisiae (InVitroSomes™) and UDP-glucuronosyltransferase (UGT) isoforms (Supersomes™) are utilized.[6][7]

  • Incubation: this compound is incubated with individual CYP or UGT isoforms at 37°C for a predetermined time (e.g., 60 minutes).[6]

  • Analysis: The remaining concentration of this compound is quantified by a suitable analytical method, such as UV-HPLC or LC-MS/MS.[6][7]

  • Data Interpretation: A significant decrease in the concentration of this compound in the presence of a specific enzyme indicates that it is a substrate for that enzyme.[6]

Conclusion

The in vivo pharmacokinetic profile of this compound is characterized by rapid absorption, distribution, and elimination, consistent with its fast-acting and short-lasting psychoactive effects. The primary metabolic pathway is hydrolysis to the inactive metabolite Salvinorin B, driven by carboxylesterases. While in vitro studies suggest the involvement of CYP450 enzymes and UGTs, the in vivo significance of these pathways requires further investigation. The methodologies outlined in this guide provide a framework for the continued exploration of this compound's pharmacokinetics and metabolism, which is essential for the advancement of its therapeutic potential and for understanding its effects in humans.

References

The Unique Pharmacological Profile of Salvinorin A: A Non-Nitrogenous Kappa-Opioid Receptor Agonist

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Salvinorin A, a naturally occurring neoclerodane diterpene isolated from the plant Salvia divinorum, represents a paradigm shift in opioid pharmacology. As the most potent naturally occurring hallucinogen, its significance lies not only in its psychoactive properties but in its unique chemical structure and unprecedented selectivity for the kappa-opioid receptor (KOR). Unlike classical opioids, which are alkaloids containing a nitrogen atom, this compound is a non-nitrogenous compound, challenging the long-held structure-activity relationships of opioid ligands.[1][2][3][4][5] This technical guide provides an in-depth exploration of the pharmacological profile of this compound, focusing on its binding characteristics, functional activity, downstream signaling pathways, and the experimental methodologies used for its characterization. This document aims to serve as a comprehensive resource for researchers, scientists, and drug development professionals investigating novel KOR-targeted therapeutics.

Introduction: A Novel Chemical Scaffold

The discovery of this compound's potent and selective KOR agonism in 2002 marked a significant milestone in neuroscience and pharmacology.[5][6] Its chemical formula, C₂₃H₂₈O₈, and its trans-neoclerodane diterpenoid structure are starkly different from nitrogen-containing opioid alkaloids like morphine.[1] This distinction makes this compound a valuable molecular probe for studying KOR function and a novel scaffold for the design of new therapeutic agents with potentially improved side-effect profiles compared to traditional opioids.[3][7]

Receptor Binding and Selectivity

This compound exhibits high affinity and remarkable selectivity for the human kappa-opioid receptor. Radioligand binding assays have consistently demonstrated its potent displacement of KOR-selective radioligands. Notably, it shows negligible affinity for mu- and delta-opioid receptors, as well as a wide range of other G-protein coupled receptors (GPCRs), ion channels, and transporters, including the 5-HT₂ₐ serotonin (B10506) receptor typically associated with classic hallucinogens.[2][4][8][9]

Table 1: Receptor Binding Affinity of this compound

Receptor SubtypeLigandPreparationKᵢ (nM)Reference
Kappa-Opioid (κ)[³H]-BremazocineCloned human KOR in HEK-293 cells2.4[1]
Kappa-Opioid (κ)[³H]-U69,593Guinea pig brain4.3[5]
Kappa-Opioid (κ)[³H]-DiprenorphineCHO cells with human KOR4[5]
Mu-Opioid (μ)VariousRat brain>1,000[4]
Delta-Opioid (δ)VariousRat brain>1,000[4]
5-HT₂ₐVariousCloned human receptorNo detectable affinity[4]

Functional Activity and Signal Transduction

This compound acts as a potent, full agonist at the kappa-opioid receptor.[10] Its activation of the KOR initiates a cascade of intracellular signaling events primarily through the Gᵢ/ₒ family of G-proteins. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[11][12] Concurrently, the Gβγ subunit dissociates and modulates various ion channels, leading to the activation of inwardly rectifying potassium (K⁺) channels and the inhibition of voltage-gated calcium (Ca²⁺) channels.[11][12] These actions collectively reduce neuronal excitability.

Beyond the canonical G-protein pathway, this compound also engages β-arrestin-mediated signaling.[3][13] The recruitment of β-arrestin can lead to the activation of mitogen-activated protein kinase (MAPK) pathways, such as the extracellular signal-regulated kinase (ERK) cascade.[11][13][14] The ability of a ligand to differentially activate G-protein versus β-arrestin pathways is termed "biased agonism." While this compound itself is considered a relatively unbiased or slightly G-protein biased agonist, some of its synthetic analogs have been engineered to exhibit significant bias, offering a promising avenue for developing therapeutics with fewer side effects.[3][5][15]

Table 2: Functional Potency of this compound

AssayPreparationParameterValue (nM)Reference
[³⁵S]GTPγS BindingCloned human KOR in HEK-293 cellsEC₅₀1.8[1]
[³⁵S]GTPγS BindingCHO cells with human KOREC₅₀2.2[5]
cAMP AccumulationCloned human KOR in HEK-293 cellsEC₅₀4.73[5]
β-arrestin Recruitment (Tango assay)Cloned human KOREC₅₀10.5[5]
D₂ Receptor Partial Agonism---EC₅₀48[1]

Signaling Pathway Diagrams

SalvinorinA_Signaling KOR KOR G_protein Gαi/oβγ KOR->G_protein B_arrestin β-arrestin KOR->B_arrestin recruits AC Adenylyl Cyclase cAMP cAMP AC->cAMP IonK K+ Channel Neuronal_Excitability ↓ Neuronal Excitability IonK->Neuronal_Excitability IonCa Ca2+ Channel IonCa->Neuronal_Excitability SalA This compound SalA->KOR G_alpha Gαi/o-GTP G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma G_alpha->AC inhibits G_beta_gamma->IonK activates G_beta_gamma->IonCa inhibits ATP ATP ATP->AC cAMP->Neuronal_Excitability modulates MAPK MAPK (ERK1/2) B_arrestin->MAPK activates

Caption: this compound-induced KOR signaling pathways.

Pharmacokinetics

This compound exhibits rapid onset and a short duration of action, largely dictated by its pharmacokinetic profile. When inhaled or administered buccally, it is rapidly absorbed. However, it is effectively deactivated by the gastrointestinal system, rendering oral administration ineffective.[1][16] In non-human primates, this compound has a very short half-life of approximately 8 minutes.[1] Positron Emission Tomography (PET) studies in baboons have shown an extraordinarily rapid uptake into the brain, reaching peak concentrations within 40 seconds, followed by a rapid clearance.[17] This pharmacokinetic profile aligns with the transient but intense psychoactive effects reported in humans.[17][18]

Structure-Activity Relationships

The unique structure of this compound has prompted extensive structure-activity relationship (SAR) studies. Research indicates that the furan (B31954) ring and the methyl ester at the C4 position are crucial for its activity.[19][20] Modifications at the C2 position have been a primary focus for developing analogs with altered properties, including biased agonism and improved pharmacokinetic profiles.[10][21][22][23] For instance, the introduction of a thiocyanate (B1210189) group at the C2 position in the analog RB-64 resulted in a G-protein biased agonist.[5]

SAR_SalvinorinA SalA_Structure This compound Core Structure C2 C2 Acetoxy Group SalA_Structure->C2 C4 C4 Methyl Ester SalA_Structure->C4 Furan Furan Ring SalA_Structure->Furan Lactone Lactone Ring SalA_Structure->Lactone Ketone Ketone Group SalA_Structure->Ketone Properties Pharmacological Properties C2->Properties Modulates Affinity, Efficacy, & Bias C4->Properties Essential for Activity Furan->Properties Essential for Activity Lactone->Properties Not Essential Ketone->Properties Not Essential Affinity KOR Binding Affinity Properties->Affinity Efficacy Agonist Efficacy Properties->Efficacy Bias Signaling Bias Properties->Bias PK Pharmacokinetics Properties->PK Binding_Assay_Workflow start Start prep Prepare KOR-expressing cell membranes start->prep incubation Incubate membranes with [3H]-radioligand and varying concentrations of this compound prep->incubation filtration Rapidly filter to separate bound and free radioligand incubation->filtration wash Wash filters to remove non-specific binding filtration->wash quantify Quantify radioactivity on filters using scintillation counting wash->quantify analyze Analyze data to determine IC50 and calculate Ki quantify->analyze end End analyze->end

References

The Ethnobotany and Pharmacology of Salvia divinorum: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the traditional uses, neuropharmacology, and experimental protocols associated with Salvia divinorum and its principal psychoactive constituent, Salvinorin A.

Introduction

Salvia divinorum, a perennial herb of the Lamiaceae family, has a rich history of traditional use by the Mazatec people of Oaxaca, Mexico.[1][2][3] Known to the Mazatec as "Ska Pastora" or "Hierba de la Pastora" (Shepherdess's Herb), this plant plays a central role in their divination and healing ceremonies.[1] The primary psychoactive compound, this compound, is a potent and highly selective kappa-opioid receptor (KOR) agonist, a characteristic that distinguishes it from classic serotonergic hallucinogens and presents a unique profile for neuropharmacological research and drug development.[1][4] This guide provides a comprehensive overview of the ethnobotanical background of Salvia divinorum, its medicinal applications, the pharmacology of this compound, and detailed experimental methodologies for its study.

Traditional and Ethnobotanical Uses

For centuries, Mazatec shamans have utilized Salvia divinorum for spiritual healing and divination.[5] The plant is considered a sacred entity, approached with respect and used to diagnose illness, find lost objects, and receive spiritual guidance.[6]

Ritualistic Practices

Mazatec ceremonies involving Salvia divinorum are typically conducted at night in a quiet, dark environment to facilitate introspection and visions.[6][7] The shaman and the patient, or participants, consume the plant after prayers and ritualistic preparations.[1] The core of the ceremony involves the ingestion of fresh Salvia divinorum leaves to induce a visionary state, during which the shaman interprets the visions to provide healing or answers.[1] The entire ritual typically lasts for one to two hours.[6]

Methods of Preparation and Administration

The traditional Mazatec methods of preparation involve using fresh leaves to maximize their potency. Two primary methods are employed:

  • Chewing (Quid): A cylinder of fresh leaves is rolled together and chewed, with the juice held in the mouth for an extended period to allow for buccal absorption of this compound. The leaves themselves are often not swallowed.[6]

  • Infusion: The fresh leaves are crushed, often on a metate, and the resulting juice is mixed with water to create a drinkable infusion.[1]

Smoking the dried leaves is not a traditional Mazatec practice and is a more modern method of use.[1]

Medicinal Applications

Beyond its divinatory use, Salvia divinorum is also a component of the Mazatec traditional pharmacopeia. It is used to treat a variety of ailments, including:

  • Gastrointestinal disorders, such as diarrhea.[1][8]

  • Headaches and rheumatism.[1][8]

  • Arthritis and inflammation.[1]

  • Anemia.[1]

  • As a general tonic for the infirm.

Quantitative Data

The following tables summarize quantitative data related to the traditional and modern use of Salvia divinorum and the properties of this compound.

Preparation Method Traditional Dosage (Fresh Leaves) Modern Dosage (Dried Leaves) Modern Dosage (this compound) Onset of Effects Duration of Effects
Chewing (Quid) 6 to 120 pairs of leaves (12 to 240 leaves)2 - 10 grams-10 - 20 minutes30 - 90 minutes
Infusion 20 to 80+ leaves--10 - 20 minutes30 - 90 minutes
Smoking/Vaporization Not traditional0.25 - 0.75 grams150 - 500 µg< 1 minute5 - 15 minutes
Sublingual (Tincture) Not traditional--5 - 10 minutesUp to 2 hours
Material This compound Concentration (Dry Weight)
Dried Salvia divinorum Leaves 0.89 - 3.7 mg/g
Commercially Available Extracts 8.32 - 56.52 mg/g
Receptor Binding Affinity (Ki) of this compound Reference Compound Binding Affinity (Ki) of Reference
Kappa-Opioid Receptor (KOR) 2.4 nMU695931.2 nM
Mu-Opioid Receptor (MOR) > 10,000 nMDAMGO-
Delta-Opioid Receptor (DOR) > 10,000 nMDPDPE-
5-HT2A Receptor No significant affinityLSD< 50 nM

Pharmacology of this compound

This compound is a neoclerodane diterpene and is unique for being a non-nitrogenous, potent agonist of the kappa-opioid receptor.[1][4] Its high selectivity for the KOR over other opioid and serotonin (B10506) receptors is a key feature of its pharmacological profile.[1]

Signaling Pathways

Activation of the KOR by this compound initiates a cascade of intracellular events primarily through the coupling of inhibitory G-proteins (Gi/o). This leads to the inhibition of adenylyl cyclase, which in turn reduces the intracellular concentration of cyclic AMP (cAMP).[1][4] this compound has been shown to be an unbiased agonist, activating both the G-protein signaling pathway and the β-arrestin recruitment pathway with similar potency.[5][7] Downstream effects include the modulation of ion channels, such as the activation of G-protein-gated inwardly rectifying potassium (GIRK) channels, and the activation of mitogen-activated protein kinase (MAPK) pathways, including the extracellular signal-regulated kinase (ERK).[4][6][9]

SalvinorinA_Signaling cluster_membrane Cell Membrane KOR KOR G_protein Gi/o KOR->G_protein Activates beta_arrestin β-Arrestin KOR->beta_arrestin Recruits AC Adenylyl Cyclase G_protein->AC Inhibits GIRK GIRK Channel G_protein->GIRK Activates cAMP cAMP AC->cAMP K_ion_out K+ GIRK->K_ion_out Hyperpolarization Hyperpolarization GIRK->Hyperpolarization SalA This compound SalA->KOR Binds & Activates ATP ATP ATP->AC Downstream_Effects Modulation of Neurotransmission cAMP->Downstream_Effects Reduced Signaling K_ion_in K+ K_ion_in->GIRK Hyperpolarization->Downstream_Effects ERK ERK ERK->Downstream_Effects beta_arrestin->ERK Activates

Caption: Signaling pathway of this compound at the kappa-opioid receptor.

Experimental Protocols

A variety of in vitro and in vivo experimental protocols are utilized to study the pharmacology of Salvia divinorum and this compound.

In Vitro Assays

1. Radioligand Competitive Binding Assay

  • Objective: To determine the binding affinity (Ki) of a test compound for the kappa-opioid receptor.

  • Methodology:

    • Membrane Preparation: Prepare cell membranes from cell lines stably expressing the human kappa-opioid receptor (e.g., CHO-hKOR or HEK-293 cells).

    • Assay Setup: In a 96-well plate, incubate the cell membranes with a radiolabeled KOR ligand (e.g., [³H]U-69,593) and varying concentrations of the unlabeled test compound (e.g., this compound).

    • Incubation: Incubate the mixture to allow for competitive binding to reach equilibrium.

    • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from unbound radioligand.

    • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

    • Data Analysis: Determine the IC50 value (concentration of test compound that inhibits 50% of radioligand binding) and calculate the Ki value using the Cheng-Prusoff equation.

2. [³⁵S]GTPγS Binding Assay

  • Objective: To measure the functional agonistic activity (EC₅₀ and Eₘₐₓ) of a test compound at the KOR.

  • Methodology:

    • Membrane Preparation: As described for the radioligand binding assay.

    • Assay Setup: Incubate the cell membranes with varying concentrations of the test compound in the presence of GDP and [³⁵S]GTPγS.

    • Incubation: Allow the reaction to proceed, during which agonist binding stimulates the exchange of GDP for [³⁵S]GTPγS on the Gα subunit.

    • Filtration and Counting: Separate bound [³⁵S]GTPγS by filtration and quantify using scintillation counting.

    • Data Analysis: Plot the concentration-response curve to determine the EC50 (concentration for 50% of maximal response) and Emax (maximal effect).

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Models cluster_human Human Studies Binding_Assay Radioligand Binding Assay (Determine Ki) Pain_Model Pain Models (e.g., Hot Plate, Tail Flick) Binding_Assay->Pain_Model GTP_Assay [35S]GTPγS Binding Assay (Determine EC50, Emax) Depression_Model Depression Models (e.g., Forced Swim Test) GTP_Assay->Depression_Model Arrestin_Assay β-Arrestin Recruitment Assay (Assess biased agonism) Addiction_Model Addiction Models (e.g., Conditioned Place Preference) Arrestin_Assay->Addiction_Model PET_Imaging PET Imaging (Receptor Occupancy) Pain_Model->PET_Imaging Depression_Model->PET_Imaging Addiction_Model->PET_Imaging Clinical_Trials Controlled Clinical Trials (Assess psychoactive effects) PET_Imaging->Clinical_Trials Start This compound or Analog Start->Binding_Assay Start->GTP_Assay Start->Arrestin_Assay

Caption: A typical experimental workflow for evaluating this compound and its analogs.

In Vivo Animal Models
  • Pain Models: The analgesic effects of this compound and its analogs can be assessed using models such as the hot plate test and the tail-flick test in rodents. The latency to a nociceptive response is measured after administration of the compound.

  • Depression Models: The forced swim test and the tail suspension test are used to evaluate potential antidepressant or pro-depressant effects. The duration of immobility is the primary measure.[10]

  • Addiction Models: The conditioned place preference or aversion paradigm can be used to assess the rewarding or aversive properties of this compound. Its potential to reduce drug-seeking behavior can be studied in self-administration models.

Human Clinical Trials
  • Objective: To characterize the psychoactive effects, safety, and tolerability of this compound in humans.

  • Methodology:

    • Study Design: Double-blind, placebo-controlled, dose-escalation studies are the gold standard.

    • Participants: Healthy volunteers with a history of hallucinogen use are often recruited.

    • Drug Administration: Inhalation of vaporized this compound is a common route of administration due to its rapid onset and short duration of action.

    • Assessments: Subjective effects are measured using validated questionnaires such as the Hallucinogen Rating Scale (HRS) and the Clinician-Administered Dissociative States Scale (CADSS). Physiological measures (heart rate, blood pressure) are also monitored.

    • Neuroimaging: Positron Emission Tomography (PET) can be used to determine the in vivo receptor occupancy of this compound at the KOR.[11]

Conclusion

Salvia divinorum and its active compound, this compound, represent a fascinating intersection of traditional ethnobotany and modern pharmacology. The historical use of this plant in Mazatec culture for healing and divination has paved the way for the discovery of a unique and highly selective kappa-opioid receptor agonist. The distinct pharmacological profile of this compound offers a valuable tool for investigating the role of the KOR system in various physiological and pathological processes. The experimental protocols outlined in this guide provide a framework for researchers and drug development professionals to further explore the therapeutic potential of this remarkable natural product. Further research into this compound and its analogs may lead to the development of novel therapeutics for pain, addiction, and mood disorders.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Salvinorin A, a potent and selective kappa-opioid receptor (KOR) agonist, is the principal psychoactive compound in the Salvia divinorum plant. Its unique non-alkaloid, diterpenoid structure and its distinct pharmacological profile have made it a subject of significant scientific interest for its potential therapeutic applications in treating addiction, pain, and neurological disorders. This technical guide provides a comprehensive overview of the legal status and scheduling of this compound for research purposes across various jurisdictions. It also details established experimental protocols for its extraction, purification, and characterization, and elucidates its primary signaling pathway.

Legal Status and Scheduling

The legal status of this compound is complex and varies significantly worldwide. In the United States, it is not scheduled under the federal Controlled Substances Act (CSA).[1][2][3] However, numerous states have enacted their own legislation, often classifying this compound or the Salvia divinorum plant as a Schedule I controlled substance.[1][4][5][6] This patchwork of regulations creates a challenging landscape for researchers.

In Europe, there is no uniform regulation. Some countries, such as Belgium, Denmark, Italy, and Sweden, have controlled this compound and/or Salvia divinorum under their national drug laws.[7][8][9] In other European nations, its status is less clear or it may be legal for medicinal purposes.[10]

The following tables summarize the legal status and scheduling of this compound in the United States and select European countries. This information is intended for guidance and is subject to change; researchers should always consult the most current local and national regulations.

Table 1: Legal Status of this compound in the United States (State-Level)
StateLegal Status of this compound / Salvia divinorumSchedulingNotes
Alabama IllegalSchedule I
Arkansas IllegalSchedule I
Connecticut IllegalControlled Substance
Delaware IllegalSchedule I[11]
Florida IllegalSchedule I[1]
Georgia Illegal for human consumptionNot explicitly scheduledLegal for ornamental purposes.[4]
Hawaii IllegalSchedule V[12]
Illinois IllegalSchedule I[6]
Indiana IllegalSchedule I
Iowa IllegalSchedule I
Kansas IllegalSchedule I
Kentucky IllegalSchedule I
Louisiana IllegalSchedule I
Michigan IllegalSchedule I
Minnesota IllegalSchedule I
Mississippi IllegalSchedule I
Missouri IllegalSchedule I
Nebraska IllegalSchedule I
North Carolina Illegal for human consumptionNot explicitly scheduledLegal for ornamental purposes.[4]
North Dakota IllegalSchedule I
Ohio IllegalSchedule I
Oklahoma IllegalSchedule I
Pennsylvania IllegalSchedule I
South Dakota IllegalSchedule I
Tennessee Illegal for human consumptionClass A MisdemeanorLegal for ornamental purposes.[8]
Texas IllegalPenalty Group 3
Utah IllegalSchedule I
Virginia IllegalSchedule I
Wisconsin IllegalSchedule I
Wyoming IllegalSchedule I

This table is not exhaustive and reflects information available as of the time of writing. Researchers must verify the current legal status.

Table 2: Legal Status of this compound in Select European Countries
CountryLegal Status of this compound / Salvia divinorumNotes
Belgium Controlled[7]
Croatia Controlled[9]
Denmark Controlled (Category B)[8][9]
Estonia Regulated under medicines legislation[7]
Finland Regulated under medicines legislation[7][9]
France Included in the list of poisonous drugs[9]
Germany Controlled (Salvia divinorum plant)[7][9]
Italy Controlled (Table I)[7][8]
Latvia Controlled[7]
Lithuania Controlled[7]
Norway Regulated under medicines legislation[7]
Poland Controlled (Salvia divinorum plant)[7]
Romania Controlled[7]
Spain Controls on commercial trade[8]
Sweden Controlled[1][7]
United Kingdom Illegal to supply, possess with intent to supply, or produce for human consumption under the Psychoactive Substances Act 2016.[1]

This table provides a general overview. Researchers must consult the specific national laws and regulations.

Experimental Protocols

Extraction and Purification of this compound from Salvia divinorum

This protocol describes a common method for the isolation of crystalline this compound.

Materials:

  • Dried and pulverized Salvia divinorum leaves

  • Acetone (analytical grade)

  • Methanol (B129727) (chromatographic purity)

  • Heptane (B126788)

  • Ethyl acetate (B1210297)

  • Activated carbon

  • Rotary evaporator

  • Filtration apparatus

  • Chromatography column (optional, for further purification)

Methodology:

  • Extraction:

    • The dried, powdered leaf material is subjected to repeated extraction with acetone. This is typically done three times to ensure maximum yield.

    • The consecutive extracts are combined.

  • Filtration and Concentration:

    • The solid plant residue is removed by filtration.

    • The filtrate is then evaporated to dryness using a rotary evaporator to yield a crude extract.

  • Purification:

    • The crude extract is dissolved in a mixture of ethyl acetate and heptane (e.g., a 50:40 volume ratio).

    • The solution is passed through a layer of activated carbon to remove colored impurities.

    • The solution is again evaporated to dryness.

  • Recrystallization:

    • The residue is recrystallized from methanol, a process that may be repeated three times to obtain pure this compound crystals.

    • The final product is dissolved in methanol for analytical purposes.

In Vitro Radioligand Binding Assay for Kappa-Opioid Receptor Affinity

This assay determines the binding affinity (Ki) of this compound for the kappa-opioid receptor (KOR).

Materials:

  • Cell membranes prepared from cells stably expressing the human KOR (e.g., CHO or HEK293 cells)

  • Radioligand: [³H]diprenorphine or [³H]U69,593

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • This compound (test compound)

  • Non-specific binding control: Naloxone or another high-affinity KOR ligand at a high concentration (e.g., 10 µM)

  • 96-well plates

  • Glass fiber filters

  • Filtration apparatus

  • Liquid scintillation counter

Methodology:

  • Assay Setup: In a 96-well plate, add the cell membranes, radioligand, and varying concentrations of this compound. For determining non-specific binding, the high-concentration KOR ligand is used instead of this compound.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Termination and Filtration: Stop the reaction by rapid vacuum filtration through glass fiber filters.

  • Washing: Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Counting: Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC₅₀ (the concentration of this compound that inhibits 50% of specific binding) from the resulting sigmoidal curve.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[³⁵S]GTPγS Binding Assay for G-protein Activation

This functional assay measures the ability of this compound to activate G-proteins coupled to the KOR.[13][14][15][16]

Materials:

  • Cell membranes expressing the KOR

  • [³⁵S]GTPγS (non-hydrolyzable GTP analog)

  • GDP (Guanosine diphosphate)

  • Unlabeled GTPγS (for non-specific binding)

  • This compound

  • Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4)

  • 96-well plates

  • Filtration apparatus or scintillation proximity assay (SPA) beads

  • Liquid scintillation counter

Methodology:

  • Assay Setup: In a 96-well plate, incubate the cell membranes with GDP, [³⁵S]GTPγS, and varying concentrations of this compound.[13]

  • Incubation: Incubate the plate at 30°C for 60 minutes with gentle shaking.[13]

  • Termination: Terminate the reaction by rapid filtration through glass fiber filters.[13]

  • Washing: Wash the filters with ice-cold buffer.[13]

  • Quantification: Measure the amount of bound [³⁵S]GTPγS using a liquid scintillation counter.

  • Data Analysis:

    • Plot the amount of [³⁵S]GTPγS bound against the logarithm of the this compound concentration.

    • Analyze the data using non-linear regression to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) for G-protein activation.

In Vivo Microdialysis for Measuring Dopamine (B1211576) Release

This protocol allows for the in vivo measurement of neurotransmitter levels, such as dopamine, in specific brain regions of awake animals following the administration of this compound.[17][18][19]

Materials:

  • Laboratory animals (e.g., rats)

  • Stereotaxic apparatus

  • Microdialysis probes and guide cannulae

  • Microinfusion pump

  • Fraction collector

  • Artificial cerebrospinal fluid (aCSF)

  • This compound solution

  • HPLC with electrochemical detection (HPLC-ED) system

Methodology:

  • Surgical Implantation of Guide Cannula:

    • Anesthetize the animal and place it in a stereotaxic apparatus.

    • Implant a guide cannula targeted to the brain region of interest (e.g., striatum or nucleus accumbens).

    • Secure the cannula with dental cement and allow the animal to recover for several days.

  • Microdialysis Experiment:

    • On the day of the experiment, insert the microdialysis probe through the guide cannula.

    • Perfuse the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min).[19]

    • Allow a stabilization period to obtain a stable baseline of dopamine levels.

    • Collect baseline dialysate samples.

    • Administer this compound (e.g., via intraperitoneal injection or through the dialysis probe).[17]

    • Continue to collect dialysate samples at regular intervals.

  • Dopamine Analysis:

    • Analyze the dopamine concentration in the dialysate samples using HPLC-ED.

    • Express the results as a percentage change from the baseline dopamine levels.

Signaling Pathways and Experimental Workflows

This compound-Induced Kappa-Opioid Receptor Signaling

This compound is a selective agonist at the kappa-opioid receptor (KOR), a G-protein coupled receptor (GPCR).[20] Upon binding, this compound induces a conformational change in the KOR, leading to the activation of intracellular signaling cascades. The primary pathway involves the activation of Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.[20] Additionally, KOR activation by this compound can trigger β-arrestin-mediated pathways and the activation of mitogen-activated protein kinases (MAPK), such as extracellular signal-regulated kinase (ERK).[20][21] These signaling events ultimately modulate neuronal excitability and neurotransmitter release, contributing to the pharmacological effects of this compound.[21][22]

SalvinorinA_Signaling SalA This compound KOR Kappa-Opioid Receptor (KOR) SalA->KOR G_protein Gi/o Protein KOR->G_protein Activates Beta_arrestin β-Arrestin KOR->Beta_arrestin Recruits AC Adenylyl Cyclase G_protein->AC Inhibits Dopamine ↓ Dopamine Release G_protein->Dopamine cAMP ↓ cAMP AC->cAMP ERK ERK Activation Beta_arrestin->ERK CREB CREB Modulation ERK->CREB

Caption: this compound signaling at the kappa-opioid receptor.

Experimental Workflow for Isolation and Characterization of this compound

The following diagram illustrates a typical workflow for the isolation of this compound from its natural source and its subsequent pharmacological characterization.

Experimental_Workflow cluster_characterization Pharmacological Characterization start Start plant_material Dried Salvia divinorum Leaves start->plant_material extraction Solvent Extraction (e.g., Acetone) plant_material->extraction purification Purification (e.g., Chromatography, Activated Carbon) extraction->purification recrystallization Recrystallization (e.g., Methanol) purification->recrystallization pure_salA Pure this compound recrystallization->pure_salA binding_assay In Vitro Binding Assay (Ki) pure_salA->binding_assay functional_assay In Vitro Functional Assay (EC₅₀, Eₘₐₓ) pure_salA->functional_assay in_vivo_study In Vivo Studies (e.g., Microdialysis) pure_salA->in_vivo_study end End in_vivo_study->end

Caption: Workflow for this compound isolation and analysis.

Logical Relationship of this compound Legal Status

This diagram illustrates the hierarchical and varied nature of this compound's legal status.

Legal_Status_Logic cluster_us United States cluster_eu European Union global_status Global Legal Status of this compound us_federal Federal Level: Not Scheduled under CSA global_status->us_federal eu_no_uniform No Uniform Regulation global_status->eu_no_uniform us_state State Level: Varies Significantly us_federal->us_state schedule_I Schedule I (e.g., FL, VA, IL) us_state->schedule_I other_restrictions Other Restrictions (e.g., for human consumption) us_state->other_restrictions legal Legal us_state->legal controlled Controlled in some nations (e.g., IT, SE, DK) eu_no_uniform->controlled medicinal_use Regulated as Medicine (e.g., FI, NO) eu_no_uniform->medicinal_use not_controlled Not Controlled in others eu_no_uniform->not_controlled

Caption: Legal status hierarchy of this compound.

References

Methodological & Application

Application Notes and Protocols for the Laboratory Extraction and Purification of Salvinorin A from Salvia divinorum Leaves

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salvinorin A is a potent and selective kappa-opioid receptor (KOR) agonist, making it a valuable tool in neuroscience research and a potential lead compound for the development of novel therapeutics for conditions such as addiction, depression, and pain.[1] Unlike classical hallucinogens that primarily act on serotonin (B10506) receptors, this compound's unique mechanism of action offers a distinct avenue for investigating neuropsychiatric disorders.[1] These application notes provide detailed protocols for the extraction, purification, and quantification of this compound from the leaves of Salvia divinorum, its primary natural source.

Data Presentation

Table 1: Quantitative Yield of this compound from Salvia divinorum Leaves
Starting MaterialExtraction SolventYield of Crude ExtractYield of Purified this compoundPurityReference
224 g dried, crushed leavesAcetone (B3395972)Not SpecifiedNot SpecifiedEnriched this compound solution[2]
100 g whole dried leavesChilled Acetone290 mg green crystals260 mg white crystalsHigh[3]
10 g dried, pulverized leavesDiethyl ether250 - 300 mg (10% preparation)~20 mg (0.2%)High (after further purification)[3]
2-3 g crude methanol (B129727) extractMethanolNot Applicable~100 mg>98%[4]
Table 2: Concentration of this compound in Salvia divinorum and Related Products
Sample TypeConcentration RangeReference
Dried S. divinorum Leaves0.89 - 3.7 mg/g[2][5][6]
Dried S. divinorum Leaves84.10 ± 3.06 µ g/100 mg[5][7]
Enhanced S. divinorum Leaf Extracts (5x-20x)12.6 - 113.7 µ g/100 mg[5]
Enhanced S. divinorum Leaf Extracts13.0 - 53.2 mg/g[5][8]
Raw S. divinorum Leaves1.54 mg/g[8]

Experimental Protocols

Protocol 1: Acetone-Based Extraction and Recrystallization

This protocol is a common and effective method for obtaining crystalline this compound.

1. Plant Material Preparation:

  • Dry the leaves of Salvia divinorum at 40°C.[2]

  • Pulverize the dried leaves into a fine powder (approximately 1 mm particle size).[2][5]

2. Extraction:

  • Macerate 224 grams of the powdered leaf material with analytical grade acetone.[2]

  • Perform the extraction three times to ensure maximum yield, combining the acetone extracts after each step.[2]

  • For a more rapid extraction, 100g of whole dried leaves can be placed in a 5L bottle and chilled for 6 hours. Two liters of food-grade anhydrous acetone, chilled to -6°C, are then used for sequential extractions with vigorous shaking for 150 seconds and 120 seconds respectively.[3]

3. Filtration and Concentration:

  • Filter the combined solvent extracts to remove solid plant debris.[2][5]

  • Evaporate the filtrate to dryness using a rotary evaporator to yield a crude extract.[2][5]

4. Purification:

  • Dissolve the crude extract in a mixture of ethyl acetate-heptane (50:40 v/v).[2]

  • Pass the solution through a layer of activated carbon to remove colored components.[2][5]

  • Evaporate the solvent to dryness.[2]

5. Recrystallization:

  • Recrystallize the residue three times from methanol to obtain pure this compound crystals.[2][5]

Protocol 2: Methanol-Based Extraction and Centrifugal Partition Chromatography (CPC)

This protocol is suitable for a more targeted purification approach yielding high-purity this compound.

1. Plant Material Preparation:

  • Finely grind dry Salvia divinorum leaves and stems.[9]

2. Extraction:

  • Extract 10 mg of the ground material with 1 mL of a 9:1 methanol/water solution.[9]

  • Sonicate the mixture in a heated water bath (35°C) for 1 hour.[9]

  • Centrifuge the extract and collect the supernatant.[9]

3. Purification by CPC:

  • A crude methanol extract can be subjected to Centrifugal Partition Chromatography (CPC).[4]

  • A two-phase solvent system of n-hexane–dichloromethane–methanol–water (8:8:9:2, v/v) is effective. The upper (organic) phase is used as the stationary phase.[4]

  • This method can yield approximately 100 mg of this compound from 2.5 g of crude methanol extract.[4]

4. Post-CPC Purification and Recrystallization:

  • The fractions containing this compound from CPC are further purified on a silica (B1680970) gel short column using n-hexane–ethyl acetate (B1210297) (1:1, v/v) as the eluent.[4]

  • Recrystallization from methanol yields this compound with a purity of over 98%.[4]

Protocol 3: Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol is employed for the quantitative analysis of this compound in plant extracts.

1. Sample Preparation:

  • Extract the plant material using one of the protocols described above.

  • For analysis, dilute the crude extracts with methanol. For example, a 10-fold dilution for dry leaf extracts and a 20-fold dilution for some concentrated extracts may be necessary.[7]

2. HPLC Conditions:

  • Column: C-18 column.[7]

  • Mobile Phase: An isocratic mobile phase of acetonitrile (B52724) and water is commonly used.[7] A ratio of 45:55 (v/v) has been reported.[10]

  • Detection: UV detection at 208 nm or 210 nm.[11]

  • Quantification: Generate a standard curve using a certified reference standard of this compound at various concentrations. The concentration of this compound in the plant extract is determined by comparing its peak area to the standard curve.

Mandatory Visualizations

Experimental Workflow for this compound Extraction and Purification

Extraction_Purification_Workflow start Dried Salvia divinorum Leaves extraction Solvent Extraction (e.g., Acetone, Methanol) start->extraction filtration Filtration extraction->filtration evaporation Evaporation to Dryness filtration->evaporation crude_extract Crude this compound Extract evaporation->crude_extract purification Purification crude_extract->purification activated_carbon Activated Carbon Treatment purification->activated_carbon Decolorization chromatography Chromatography (e.g., CPC, Silica Gel) purification->chromatography Separation recrystallization Recrystallization (Methanol) activated_carbon->recrystallization chromatography->recrystallization pure_salvinorin_a Pure this compound Crystals recrystallization->pure_salvinorin_a analysis Analysis (HPLC, GC/MS) pure_salvinorin_a->analysis

Caption: Workflow for the isolation of this compound.

Signaling Pathway of this compound

SalvinorinA_Signaling_Pathway cluster_neuron Postsynaptic Neuron SalvinorinA This compound KOR Kappa-Opioid Receptor (KOR) SalvinorinA->KOR binds and activates G_protein G-protein coupling KOR->G_protein Neuron Neuron Adenylyl_cyclase Inhibition of Adenylyl Cyclase G_protein->Adenylyl_cyclase ERK12 Activation of ERK1/2 G_protein->ERK12 cAMP ↓ cAMP levels Adenylyl_cyclase->cAMP Psychotropic_effects Psychotropic Effects (e.g., Dissociation, Hallucinations) cAMP->Psychotropic_effects DAT Modulation of Dopamine Transporter (DAT) ERK12->DAT Dopamine ↓ Dopamine Release DAT->Dopamine Dopamine->Psychotropic_effects

Caption: Simplified signaling pathway of this compound.

Concluding Remarks

The methodologies detailed in these application notes provide a robust framework for the extraction, purification, and analysis of this compound. The potent and selective agonism of this compound at the kappa-opioid receptor continues to render it an invaluable tool in neuropharmacological research.[5] Further investigation into its properties and the development of its analogs hold significant promise for the creation of novel therapeutics for a variety of neuropsychiatric conditions.

References

Application Notes and Protocols for the Quantification of Salvinorin A in Plant Material

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salvinorin A is a potent, naturally occurring psychotropic molecule found in the leaves of the Salvia divinorum plant. As a selective kappa-opioid receptor (KOR) agonist, it is of significant interest to researchers in neuroscience, pharmacology, and drug development.[1] Accurate and precise quantification of this compound in plant material is crucial for research and for the standardization of extracts used in clinical and preclinical studies.

These application notes provide detailed protocols for the quantification of this compound in Salvia divinorum plant material using common analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Quantitative Data Summary

The concentration of this compound in Salvia divinorum leaves can vary depending on the plant's maturity and growing conditions. The following table summarizes reported concentrations from various studies.

Plant MaterialAnalytical MethodAverage this compound Concentration (mg/g of dry weight)Reference
Dried LeavesHPLC0.89 - 3.70[2]
Dried LeavesDART-HRMS1.54[3][4]
Enhanced Leaf ExtractsDART-HRMS13.0 - 53.2[3][4]
Dried LeavesHPLC0.84[5]

Experimental Workflows and Protocols

The general workflow for the analysis of this compound from plant material involves sample preparation (extraction and purification) followed by instrumental analysis.

experimental_workflow plant_material Dried Salvia divinorum Plant Material grinding Grinding to a Fine Powder plant_material->grinding extraction Solvent Extraction (e.g., Acetone, Methanol) grinding->extraction filtration Filtration extraction->filtration concentration Evaporation to Dryness filtration->concentration purification Optional Purification (e.g., Recrystallization, Activated Carbon) concentration->purification reconstitution Reconstitution in Appropriate Solvent purification->reconstitution analysis Instrumental Analysis (HPLC, GC-MS, LC-MS/MS) reconstitution->analysis

Caption: General experimental workflow for the extraction and analysis of this compound.

Protocol 1: Quantification of this compound using HPLC-UV

This protocol is suitable for routine quantification of this compound in dried leaf material and extracts.

1. Sample Preparation: Extraction

  • Dry the Salvia divinorum leaves at 40°C until a constant weight is achieved.[2]

  • Grind the dried leaves into a fine powder using a mortar and pestle or a mechanical grinder.[6]

  • Accurately weigh approximately 100 mg of the powdered plant material into a centrifuge tube.

  • Add 10 mL of methanol (B129727) to the tube.

  • Vortex the mixture for 1 minute and then sonicate for 30 minutes.

  • Centrifuge the mixture at 3000 rpm for 10 minutes.

  • Carefully transfer the supernatant to a clean vial.

  • Repeat the extraction process (steps 4-7) two more times with fresh methanol.

  • Combine the supernatants and evaporate to dryness under a stream of nitrogen or using a rotary evaporator.

  • Reconstitute the dried extract in 1 mL of the mobile phase (acetonitrile:water).[5]

  • Filter the reconstituted solution through a 0.45 µm syringe filter into an HPLC vial.

2. HPLC Instrumentation and Conditions

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[5]

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water. A common ratio is 45:55 (v/v) or 35:65 (v/v).[5][7]

  • Flow Rate: 1.0 to 1.5 mL/min.[5]

  • Detection Wavelength: 208 nm or 211 nm.[2][7]

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient.

3. Calibration and Quantification

  • Prepare a stock solution of this compound standard (e.g., 1 mg/mL) in methanol.

  • Prepare a series of working standard solutions by serial dilution of the stock solution to cover a concentration range of 0.5 to 10 µg/mL.[5]

  • Inject the standard solutions into the HPLC system to generate a calibration curve by plotting the peak area against the concentration.

  • Inject the prepared sample solution.

  • Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

Protocol 2: Quantification of this compound using GC-MS

This protocol provides high selectivity and is suitable for both quantification and confirmation of this compound identity.

1. Sample Preparation: Extraction

  • Follow the same initial extraction procedure as for HPLC (Protocol 1, steps 1-9). Acetone can also be used as the extraction solvent.[2][8]

  • For cleaner samples, an optional recrystallization step from methanol can be performed.[2]

  • Reconstitute the dried extract in 1 mL of a nonpolar solvent like chloroform (B151607) or a polar solvent like acetone.[8]

  • Filter the solution through a 0.45 µm syringe filter into a GC vial.

2. GC-MS Instrumentation and Conditions

  • GC-MS System: A standard Gas Chromatograph coupled to a Mass Spectrometer.

  • Column: A nonpolar capillary column, such as a 5% phenyl-methyl-siloxane column (e.g., HP-5, 15 m x 0.25 mm internal diameter, 0.25 µm film thickness).[2]

  • Carrier Gas: Helium.[2]

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 minute.

    • Ramp to 280°C at a rate of 15°C/min.[2]

    • Hold at 280°C for 5 minutes.

  • MS Detector:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: 40-500 m/z.

    • For quantification, Selected Ion Monitoring (SIM) can be used for characteristic ions of this compound (e.g., m/z 432, 372, 316).

3. Calibration and Quantification

  • Prepare a stock solution and working standards of this compound in the same solvent used for sample reconstitution.

  • Generate a calibration curve by injecting the standards and plotting the peak area of a characteristic ion against concentration.

  • Inject the prepared sample and quantify this compound using the calibration curve. The mass spectrum of the peak should be compared with a reference spectrum for confirmation.[2]

Protocol 3: Quantification of this compound using LC-MS/MS

This is a highly sensitive and selective method, ideal for detecting low concentrations of this compound, especially in complex matrices.

1. Sample Preparation: Extraction

  • Follow the same extraction procedure as for HPLC (Protocol 1, steps 1-9).

  • Reconstitute the dried extract in 1 mL of the initial mobile phase (e.g., 10% acetonitrile in water with 0.1% formic acid).

  • Filter the solution through a 0.45 µm syringe filter into an LC-MS vial.

2. LC-MS/MS Instrumentation and Conditions

  • LC-MS/MS System: A Liquid Chromatograph coupled to a Tandem Mass Spectrometer with an Electrospray Ionization (ESI) source.

  • Column: C18 analytical column (e.g., 50 mm x 1 mm, sub-2 µm particle size).[1][9]

  • Mobile Phase: A gradient elution is typically used.

    • Solvent A: Water with 0.1% formic acid.

    • Solvent B: Acetonitrile with 0.1% formic acid.

    • A shallow gradient, for example, from 29% to 33% Solvent B over 8 minutes, can be effective.[1][9]

  • Flow Rate: Appropriate for the column dimensions (e.g., 0.1-0.4 mL/min).

  • MS/MS Detector:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).[1][9]

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Monitor specific precursor-to-product ion transitions for this compound (e.g., m/z 433.2 → 273.1, 433.2 → 313.1).

3. Calibration and Quantification

  • Prepare a stock solution and working standards of this compound in the initial mobile phase.

  • An internal standard (e.g., a deuterated analog of this compound) should be used for the highest accuracy.

  • Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration.

  • Spike the samples with the internal standard before analysis.

  • Inject the standards and samples and quantify this compound using the calibration curve.

This compound Signaling Pathway

This compound is a potent and selective agonist of the kappa-opioid receptor (KOR), which is a G-protein coupled receptor (GPCR).[1] Its psychoactive effects are mediated through the activation of this receptor.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm salvinorin_A This compound KOR Kappa-Opioid Receptor (KOR) salvinorin_A->KOR Binds and Activates G_protein Gi/o Protein KOR->G_protein Activates G_alpha Gαi/o G_protein->G_alpha Dissociates G_beta_gamma Gβγ G_protein->G_beta_gamma Dissociates adenylyl_cyclase Adenylyl Cyclase cAMP cAMP adenylyl_cyclase->cAMP ion_channel Ion Channels (Ca2+, K+) downstream_effects Downstream Cellular Effects (e.g., altered neurotransmission) ion_channel->downstream_effects G_alpha->adenylyl_cyclase Inhibits G_beta_gamma->ion_channel Modulates MAPK_cascade MAPK Cascade (ERK1/2, p38, JNK) G_beta_gamma->MAPK_cascade Activates ATP ATP ATP->adenylyl_cyclase cAMP->downstream_effects Reduced levels affect MAPK_cascade->downstream_effects

Caption: Simplified signaling pathway of this compound via the kappa-opioid receptor.

Upon binding of this compound to the KOR, the associated inhibitory G-protein (Gi/o) is activated. This leads to the dissociation of the Gα and Gβγ subunits. The Gα subunit inhibits adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). The Gβγ subunit can directly modulate the activity of ion channels and activate various downstream signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway, which involves ERK1/2, p38, and JNK.[2][9] These molecular events ultimately lead to changes in neuronal excitability and neurotransmitter release, producing the characteristic pharmacological effects of this compound.

References

Application Notes and Protocols for the Analysis of Salvinorin A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of Salvinorin A, the primary psychoactive compound in Salvia divinorum, using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The protocols are designed for accuracy and reliability in research, clinical, and forensic settings.

Introduction

This compound is a potent and selective kappa-opioid receptor (KOR) agonist, making it a molecule of significant interest in neuroscience and drug development.[1][2][3] Its unique, non-nitrogenous diterpenoid structure distinguishes it from classic hallucinogens.[3] Accurate and sensitive analytical methods are crucial for pharmacokinetic studies, forensic identification, and quality control of Salvia divinorum products.[4][5][6][7][8]

High-Performance Liquid Chromatography (HPLC) Based Methods

HPLC coupled with various detectors is a common technique for the analysis of this compound, particularly in plant materials.

Sample Preparation: Salvia divinorum Plant Material

A simple and effective extraction method is suitable for preparing dried leaves and fortified products for HPLC analysis.[9]

Protocol:

  • Grind dried plant material to a fine powder using a mortar and pestle.

  • Weigh approximately 10 mg of the ground material into a 1.5 mL microcentrifuge tube.

  • Add 1 mL of a 9:1 methanol/water solution to the tube.

  • Sonicate the mixture in a heated water bath (35°C) for 1 hour to ensure thorough extraction.

  • Centrifuge the sample to pellet the solid plant material.

  • Dilute the resulting supernatant 1:10 with the extraction solvent before injection into the HPLC system.

HPLC-UV/Vis Protocol

This protocol is adapted for the quantification of this compound in Salvia divinorum leaves and commercial products.[10][11]

Chromatographic Conditions:

Parameter Value
Column C18, 250 x 4.6 mm, 5 µm particle size[11]
Mobile Phase Isocratic elution with Acetonitrile:Water (35:65, v/v)[11]
Flow Rate 1.5 mL/min[11]
Detection UV at 208 nm[10][11]

| Injection Volume | 20 µL |

Internal Standard: 4-Bromonitrobenzene can be used as an internal standard for improved quantitative accuracy.[11]

UPLC-MS/MS Protocol for Plant Material

For enhanced sensitivity and specificity, an Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method is recommended.[12][13]

Chromatographic and MS Conditions:

Parameter Value
UPLC System Waters ACQUITY UPLC System[13]
Column ACQUITY UPLC HSS T3, 1.8 µm, 2.1 x 30 mm
Mobile Phase Gradient elution (specifics to be optimized)
Run Time 1.5 - 2.5 minutes[12]
Mass Spectrometer Tandem Quadrupole Mass Spectrometer[13]
Ionization Mode Electrospray Ionization (ESI), Positive

| MRM Transitions | Quantifier: 433.4 > 373.2, Qualifiers: 433.4 > 323.2, 433.4 > 295.2[12][13][14] |

Gas Chromatography-Mass Spectrometry (GC-MS) Based Methods

GC-MS is a powerful tool for the analysis of this compound in biological matrices, offering high sensitivity and specificity, crucial for forensic and clinical applications.[15][16]

Sample Preparation: Biological Fluids (Plasma, Urine, Saliva)

A robust liquid-liquid extraction (LLE) is effective for isolating this compound from complex biological matrices.[15][16]

Protocol:

  • To 1 mL of the biological sample, add an internal standard (e.g., 17-alpha-methyltestosterone).[15]

  • Perform a liquid-liquid extraction using a chloroform/isopropanol (9:1, v/v) mixture.[15]

  • Vortex the mixture and centrifuge to separate the organic and aqueous layers.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.[16]

  • Reconstitute the dried extract in a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.[16]

A microextraction in packed syringe (MEPS) method has also been developed for urine analysis, offering a faster and simpler alternative.[17]

GC-MS Protocol

This protocol is designed for the sensitive detection and quantification of this compound in biological fluids.[15][16]

Chromatographic and MS Conditions:

Parameter Value
GC System Agilent 6890N or similar
Column 5% Phenyl Methyl Siloxane capillary column (e.g., HP-5MS)[15]
Injection Mode Splitless
Oven Program Initial temperature of 100°C, ramp to 280°C (details to be optimized)
Carrier Gas Helium
Mass Spectrometer Single Quadrupole or Tandem Quadrupole
Ionization Mode Electron Ionization (EI), 70 eV[17]
Scan Mode Selected Ion Monitoring (SIM)[15]

| Monitored Ions (m/z) | 432 (Molecular Ion), 373, 295, 273, 252, 234, 220, 166, 121, 107, 94, 55[14][18][19] |

Quantitative Data Summary

The following tables summarize the validation parameters reported for various this compound analytical methods.

Table 1: HPLC and LC-MS/MS Methods

MethodMatrixLinear RangeLODLOQReference
HPLC-UVPlant Material0.5 - 10.0 µg/mL--[11]
LC-ESI-MSHuman Blood & Urine5.0 - 100 ng/mL2.5 ng/mL5.0 ng/mL[14][20]
UPLC-MS/MSPlant Material0.002 - 0.050 mg/mL--[12][13]

Table 2: GC-MS Methods

MethodMatrixLinear RangeLODLOQReference
GC-MSPlasma, Urine, Saliva0.015 - 5 µg/mL5 ng/mL15 ng/mL[10]
GC-MSSweat0.01 - 5 µ g/patch --[15][16]
GC-MS/MS (MEPS)Human Urine20 - 1000 ng/mL5 ng/mL20 ng/mL[17]

Visualizations

Experimental Workflow for this compound Analysis

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Sample Sample Extraction Extraction Sample->Extraction e.g., LLE, SPE, Sonication Cleanup_Concentration Cleanup/ Concentration Extraction->Cleanup_Concentration HPLC_GC HPLC or GC Separation Cleanup_Concentration->HPLC_GC MS_Detection Mass Spectrometric Detection HPLC_GC->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification Reporting Reporting Quantification->Reporting

Caption: General experimental workflow for the analysis of this compound.

This compound Signaling Pathway at the Kappa-Opioid Receptor

signaling_pathway Salvinorin_A This compound KOR Kappa-Opioid Receptor (KOR) Salvinorin_A->KOR Agonist Binding Gi_Go Gi/Go Protein Activation KOR->Gi_Go Adenylyl_Cyclase Adenylyl Cyclase Inhibition Gi_Go->Adenylyl_Cyclase ERK1_2 ERK1/2 Activation Gi_Go->ERK1_2 cAMP Decreased cAMP Adenylyl_Cyclase->cAMP Leads to Neuronal_Activity Altered Neuronal Activity cAMP->Neuronal_Activity Dopamine_Regulation Modulation of Dopamine Release ERK1_2->Dopamine_Regulation Dopamine_Regulation->Neuronal_Activity

Caption: Simplified signaling pathway of this compound via the kappa-opioid receptor.

Conclusion

The protocols outlined in these application notes provide robust and validated methods for the analysis of this compound in both plant and biological matrices. The choice between HPLC and GC-MS will depend on the specific application, required sensitivity, and available instrumentation. For routine analysis of plant material, HPLC-UV offers a cost-effective solution, while LC-MS/MS and GC-MS provide the high sensitivity and specificity necessary for forensic and clinical investigations. Proper method validation is essential to ensure accurate and reliable results.

References

Application Notes and Protocols for the Synthesis of Salvinorin A Analogues and Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Salvinorin A is a potent and selective kappa-opioid receptor (KOR) agonist isolated from the plant Salvia divinorum.[1][2][3][4] As a non-nitrogenous diterpenoid, its unique structure distinguishes it from typical alkaloid opioids.[5][6][7] This has made this compound a valuable pharmacological tool and a promising scaffold for developing novel therapeutics for conditions such as pain, addiction, and depression.[8][9][10] However, its clinical utility is limited by its hallucinogenic effects and poor pharmacokinetic profile, including rapid metabolism.[5][11] Consequently, extensive research has focused on the semi-synthesis of this compound analogues to improve its therapeutic potential by modifying its potency, efficacy, and duration of action, as well as to elucidate its structure-activity relationships (SAR) at the KOR.[2][8][12][13]

Kappa-Opioid Receptor (KOR) Signaling Pathway

This compound exerts its effects by activating the KOR, a G protein-coupled receptor (GPCR).[14] Canonical KOR signaling involves coupling to Gαi/o proteins, which leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, modulation of ion channels, and activation of mitogen-activated protein kinase (MAPK) pathways.[15][16][17] KOR activation can also trigger a G protein-independent signaling cascade involving β-arrestin-2, which is associated with some of the adverse effects of KOR agonists, such as dysphoria and sedation.[5][14] The development of "biased" agonists that preferentially activate G protein signaling over the β-arrestin pathway is a key strategy in modern drug development.[5][18]

KOR_Signaling cluster_membrane Cell Membrane KOR KOR G_protein Gαi/o Gβγ KOR->G_protein Activation beta_arrestin β-arrestin 2 KOR->beta_arrestin Recruitment AC Adenylyl Cyclase G_protein->AC Inhibition Ca_channel Ca²⁺ Channel G_protein->Ca_channel Inhibition K_channel K⁺ Channel G_protein->K_channel Activation Therapeutic_Effects Therapeutic Effects (e.g., Analgesia) G_protein->Therapeutic_Effects cAMP cAMP AC->cAMP Ca_influx ↓ Ca²⁺ Influx Ca_channel->Ca_influx K_efflux ↑ K⁺ Efflux (Hyperpolarization) K_channel->K_efflux Salvinorin_A This compound (Agonist) Salvinorin_A->KOR ATP ATP ATP->AC Ca_influx->Therapeutic_Effects K_efflux->Therapeutic_Effects p38_MAPK p38 MAPK Activation Adverse_Effects Adverse Effects (e.g., Dysphoria) p38_MAPK->Adverse_Effects beta_arrestin->p38_MAPK

Caption: Canonical Kappa-Opioid Receptor (KOR) Signaling Pathways.

Application Note 1: Modification at the C2 Position

The C2 position of this compound is a critical determinant for KOR binding and activation and is the most common site for synthetic modification.[5][19] The C2 acetate (B1210297) group is readily hydrolyzed to yield Salvinorin B, which is inactive but serves as a key intermediate for creating a diverse library of analogues through esterification, etherification, and amidation.[20][21]

General Workflow for C2 Analogue Synthesis

The semi-synthesis of C2 analogues typically follows a two-step process starting from this compound. The first step is the hydrolysis of the C2-acetate group to produce Salvinorin B. The second step involves coupling a new functional group to the C2 hydroxyl of Salvinorin B.

C2_Modification_Workflow SalA This compound SalB Salvinorin B (Inactive Intermediate) SalA->SalB Hydrolysis (e.g., KOH or LiOH) Analogues C2-Modified Analogues (Esters, Ethers, Amides, etc.) SalB->Analogues Coupling / Derivatization Reagents Carboxylic Acids / Acid Chlorides Alkyl Halides Amino Acids Reagents->Analogues SAR_Summary SalA This compound Scaffold C2 C2 Position SalA->C2 Furan Furan Ring SalA->Furan C4 C4 Position SalA->C4 Other Other Core Positions (e.g., C1, C10) SalA->Other C2_SAR Tolerates diverse functionality. Modulates potency and efficacy. Can switch selectivity to MOR. C2->C2_SAR Furan_SAR Sensitive to bulky groups. Small C16 substitutions tolerated. Role in binding pocket fit. Furan->Furan_SAR C4_SAR Modifications generally lead to loss of affinity and potency. C4->C4_SAR Other_SAR Modifications can switch agonist to antagonist activity. Other->Other_SAR

References

Application Notes and Protocols for Radioligand Binding Assays to Determine Kappa-Opioid Receptor Affinity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The kappa-opioid receptor (KOR), a member of the G protein-coupled receptor (GPCR) superfamily, is a critical modulator of pain, mood, and addiction. Ligands that interact with the KOR are categorized as agonists, which activate the receptor, or antagonists, which block its activity. Determining the binding affinity of novel compounds to the KOR is a crucial step in the development of new therapeutics. Radioligand binding assays are the gold standard for quantifying these ligand-receptor interactions with high sensitivity and accuracy.

These application notes provide detailed protocols for conducting competitive radioligand binding assays to determine the inhibitory constant (Kᵢ) of test compounds for the human kappa-opioid receptor (hKOR). The Kᵢ value is a measure of the binding affinity of a ligand to a receptor; a lower Kᵢ value indicates a higher binding affinity. The primary method described is a competitive radioligand binding assay, which measures the ability of a test compound to displace a radiolabeled ligand known to bind to the KOR.

Signaling Pathway

Activation of the kappa-opioid receptor by an agonist initiates a cascade of intracellular signaling events. KORs are canonically coupled to inhibitory G-proteins (Gαi/o). This coupling leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. The dissociation of the G-protein βγ subunits can also modulate ion channel activity, leading to the activation of G-protein-gated inwardly rectifying potassium (GIRK) channels and the

Application Notes and Protocols for Neuroimaging Salvinorin A's Effects on the Brain

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of neuroimaging techniques used to study the effects of Salvinorin A, a potent and selective kappa-opioid receptor (KOR) agonist, on the brain. The following sections detail the methodologies for key experimental techniques, summarize quantitative data from relevant studies, and provide visual representations of signaling pathways and experimental workflows.

Introduction

This compound is the primary psychoactive compound in the plant Salvia divinorum. Its unique mechanism of action, primarily as a KOR agonist, distinguishes it from classic serotonergic psychedelics.[1] Neuroimaging provides a powerful, non-invasive window into the acute and lasting effects of this compound on brain function, offering valuable insights for understanding its psychoactive properties and therapeutic potential. The primary neuroimaging modalities employed in this compound research are functional magnetic resonance imaging (fMRI) and positron emission tomography (PET).

Neuroimaging Modalities and Key Findings

Functional Magnetic Resonance Imaging (fMRI)

fMRI measures brain activity by detecting changes in blood flow. In this compound research, resting-state fMRI (rs-fMRI) is commonly used to investigate changes in functional connectivity (FC) between different brain regions and within large-scale brain networks.

A consistent finding across studies is that this compound significantly alters functional connectivity, particularly within the Default Mode Network (DMN).[2][3][4][5] The DMN is a network of brain regions that is most active when an individual is in a state of wakeful rest, such as daydreaming or mind-wandering.

Key fMRI Findings:

  • Decreased within-network connectivity: this compound tends to decrease the strength of connections within established brain networks, most prominently the DMN.[4][5]

  • Increased between-network connectivity: Conversely, it has been observed to increase connectivity between different brain networks.[4][5]

  • Altered DMN Connectivity: Studies have shown a significant attenuation or desynchronization of the DMN, particularly during the peak subjective effects of the drug.[2][3][4][5] This is characterized by more random and unpredictable signaling within this network.[6]

  • Involvement of other networks: Research has also implicated the cortico-claustro-cortical network in the effects of this compound.[2][3]

Quantitative fMRI Data Summary

Brain Network/RegionKey FindingStudy Reference
Default Mode Network (DMN)Decreased static functional connectivity, particularly in the first 10 minutes of a 20-minute scan.[7]
Within-Network ConnectivityGeneral decrease in static functional connectivity.[7]
Between-Network ConnectivityGeneral increase in static functional connectivity.[7]
Cortico-claustro-cortical networkImplicated as a key paradigm for understanding hallucinogen effects.[8]
Thalamo-cortical networksImplicated in the effects of this compound.[8]
Positron Emission Tomography (PET)

PET is a nuclear medicine imaging technique that allows for the in-vivo quantification of receptor density, occupancy, and neurotransmitter dynamics. In the context of this compound research, PET is instrumental for directly probing the engagement of the KOR system.

Key PET Findings:

  • KOR Occupancy: this compound competitively binds to KORs in a dose-dependent manner.[9][10]

  • Sustained Receptor Changes: Higher doses of this compound can induce a sustained decrease in KOR binding potential that outlasts the presence of the drug in the brain, suggesting agonist-induced receptor adaptation.[9][10]

  • Rapid Pharmacokinetics: PET studies with radiolabeled this compound ([¹¹C]-Salvinorin A) have confirmed its extremely rapid uptake into the brain and subsequent fast clearance, mirroring the rapid onset and short duration of its psychoactive effects.[11]

Quantitative PET Data Summary

RadiotracerTargetKey FindingStudy Reference
[¹¹C]GR103545Kappa-Opioid Receptor (Agonist)This compound administration leads to a dose-dependent decrease in binding potential (BPND), with an EC50 of 0.36 mg/kg for 50% receptor occupancy. A 0.60 mg/kg dose induced a sustained 40-49% decrease in BPND for up to 2.5 hours.[9][10]
[¹¹C]-Salvinorin AKappa-Opioid ReceptorExtremely rapid brain uptake, peaking at 3.3% of the injected dose within 40 seconds, with a clearance half-life of 8 minutes. Highest concentrations were observed in the cerebellum and visual cortex.[11]
[¹¹C]LY2459989Kappa-Opioid Receptor (Antagonist)A promising PET radioligand with high binding affinity and selectivity for KOR.[8]
[¹¹C]FEKAPKappa-Opioid Receptor (Agonist)A novel agonist radiotracer with fast tissue kinetics and high specific binding.[7][12]
[¹¹C]LY2795050Kappa-Opioid Receptor (Antagonist)A selective KOR antagonist radiotracer for PET imaging.[13]

Experimental Protocols

Human fMRI Study Protocol for this compound

This protocol is based on the methodology outlined in the clinical trial NCT03418714.[14][15]

3.1.1. Participant Selection

  • Inclusion Criteria: Healthy adult volunteers with a history of psychedelic use.

  • Exclusion Criteria: Significant medical or psychiatric conditions, contraindications for MRI (e.g., claustrophobia, metallic implants).

3.1.2. Drug Administration

  • Compound: this compound crystals.

  • Dosage: 12 or 15 µg/kg.

  • Route of Administration: Inhalation (vaped).

  • Procedure: A familiarization session without scanning is recommended to acclimate participants to the inhalation procedure and drug effects.

3.1.3. fMRI Data Acquisition

  • Scanner: 3T MRI scanner.

  • Sequence: Blood-oxygenation-level-dependent (BOLD) echo-planar imaging (EPI) sequence.

  • Scan Duration: At least 15-20 minutes post-inhalation to capture peak effects and subsequent decline.

  • Participant State: Resting-state with eyes open or closed.

3.1.4. fMRI Data Analysis

  • Preprocessing: Utilize a standardized preprocessing pipeline such as fMRIPrep for robust and reproducible results.[16][17] This typically includes motion correction, slice-timing correction, co-registration to a structural T1-weighted image, normalization to a standard template (e.g., MNI), and spatial smoothing.

  • Functional Connectivity Analysis:

    • Define Regions of Interest (ROIs) based on established brain atlases (e.g., Shen functional brain atlas).

    • Extract the mean time series from each ROI.

    • Calculate Pearson's correlation coefficients between the time series of all pairs of ROIs to generate a functional connectivity matrix.

    • Compare the connectivity matrices between the this compound and placebo conditions.

    • Analyze changes in within-network and between-network connectivity.

Rodent PET Study Protocol for KOR Occupancy

This protocol is based on the methodology for assessing KOR occupancy by this compound using [¹¹C]GR103545 in rats.[9][10][18]

3.2.1. Animal Model

  • Species: Male Sprague-Dawley rats.

3.2.2. Drug and Radiotracer Administration

  • Drug: this compound dissolved in a vehicle such as DMSO:Tween80:saline (1:1:8).

  • Drug Dosage: 0.01 - 1.8 mg/kg, administered intravenously (i.v.).

  • Radiotracer: [¹¹C]GR103545, a selective KOR agonist radiotracer.

  • Administration Protocol: Administer this compound at a predetermined time (e.g., 1 minute) before the i.v. bolus injection of the radiotracer.

3.2.3. PET Data Acquisition

  • Scanner: A small-animal PET scanner.

  • Scan Duration: 60-minute dynamic scan immediately following radiotracer injection.

3.2.4. PET Data Analysis

  • Image Reconstruction: Reconstruct dynamic PET images.

  • Region of Interest (ROI) Definition: Define ROIs on KOR-rich brain regions (e.g., striatum, cortex) and a reference region with low KOR density (e.g., cerebellum).

  • Kinetic Modeling: Use a reference tissue model (e.g., simplified reference tissue model, SRTM) to estimate the binding potential relative to non-displaceable uptake (BPND).

  • Occupancy Calculation: Calculate KOR occupancy at different this compound doses using the following formula:

    • Occupancy (%) = 100 * (BPND_baseline - BPND_drug) / BPND_baseline

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway at the Kappa-Opioid Receptor

This compound is a selective agonist at the kappa-opioid receptor (KOR), which is a G-protein coupled receptor (GPCR).[1] Activation of the KOR by this compound initiates a signaling cascade that ultimately modulates neuronal activity. This includes the regulation of neurotransmitter systems, such as the dopamine (B1211576) system, in part through the ERK1/2 signaling pathway.[19][20]

SalvinorinA_Signaling cluster_membrane Cell Membrane KOR Kappa-Opioid Receptor (KOR) GPCR Gi/o Protein KOR->GPCR Activates Dopamine ↓ Dopamine Release KOR->Dopamine Neuronal Altered Neuronal Excitability KOR->Neuronal AC Adenylyl Cyclase GPCR->AC Inhibits ERK ERK1/2 Pathway GPCR->ERK Activates SalA This compound SalA->KOR Binds to cAMP ↓ cAMP AC->cAMP DAT Dopamine Transporter (DAT) Regulation ERK->DAT fMRI_Workflow cluster_prep Preparation cluster_scan Scanning Session cluster_analysis Data Analysis Recruitment Participant Recruitment & Screening Consent Informed Consent Recruitment->Consent Familiarization Familiarization Session (Placebo/Low Dose) Consent->Familiarization PreScan Pre-Scan Preparation (Instructions, Setup) Familiarization->PreScan BaselineScan Baseline Resting-State fMRI Scan PreScan->BaselineScan DrugAdmin This compound Administration (Inhaled) BaselineScan->DrugAdmin PostScan Post-Administration Resting-State fMRI Scan DrugAdmin->PostScan Subjective Subjective Effects Rating PostScan->Subjective Preprocessing fMRI Data Preprocessing (fMRIPrep) PostScan->Preprocessing Correlation Correlation with Subjective Ratings Subjective->Correlation FC Functional Connectivity Analysis Preprocessing->FC Stats Statistical Analysis (Drug vs. Placebo) FC->Stats Stats->Correlation PET_Workflow cluster_prep Preparation cluster_scan Scanning Session cluster_analysis Data Analysis AnimalPrep Animal Preparation (Anesthesia, Cannulation) BaselineScan Baseline PET Scan (Vehicle Pre-treatment) AnimalPrep->BaselineScan Radiotracer Radiotracer Synthesis ([11C]GR103545) Radiotracer->BaselineScan DrugAdmin This compound Administration (i.v.) BaselineScan->DrugAdmin RadiotracerAdmin Radiotracer Injection ([11C]GR103545) DrugAdmin->RadiotracerAdmin DrugScan Drug PET Scan RadiotracerAdmin->DrugScan Recon PET Image Reconstruction DrugScan->Recon ROI ROI Analysis Recon->ROI Kinetic Kinetic Modeling (BPND Estimation) ROI->Kinetic Occupancy Occupancy Calculation Kinetic->Occupancy

References

The Therapeutic Potential of Salvinorin A for Neuropsychiatric Disorders: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salvinorin A, a naturally occurring neoclerodane diterpene isolated from the plant Salvia divinorum, is the most potent naturally occurring hallucinogen.[1] Its unique pharmacological profile as a highly selective and potent kappa-opioid receptor (KOR) agonist, without significant activity at other opioid or serotonin (B10506) receptors, has garnered significant interest for its therapeutic potential in a range of neuropsychiatric disorders.[2][3] Unlike classical opioids, this compound is not an alkaloid, meaning it lacks a nitrogen atom, a feature once thought essential for opioid receptor activity.[2][4] This document provides detailed application notes and experimental protocols for researchers investigating the therapeutic utility of this compound and its analogs.

The primary mechanism of action of this compound involves the activation of KORs, which are G-protein coupled receptors (GPCRs).[5] KOR activation leads to the inhibition of adenylyl cyclase, modulation of ion channels, and activation of mitogen-activated protein kinase (MAPK) signaling cascades, ultimately resulting in a decrease in neuronal excitability.[2][6] This neuromodulatory activity underlies its potential therapeutic effects in conditions characterized by neuronal hyperexcitability or dysregulated neurotransmitter systems, such as addiction, depression, and anxiety.[2][7]

However, the development of this compound as a therapeutic agent is hampered by several challenges, including its potent psychoactive effects, poor pharmacokinetic profile characterized by rapid metabolism and a short duration of action, and low water solubility.[1][2][8] To address these limitations, significant efforts have been directed towards the synthesis of this compound analogs with improved pharmacokinetic properties and a more favorable side-effect profile.[9]

Application Notes

Rationale for Targeting the Kappa-Opioid Receptor System

The KOR system is a key regulator of mood, motivation, and stress responses. Activation of KORs generally produces effects that oppose those of the mu-opioid receptor system, which is associated with reward and euphoria. KOR activation can lead to dysphoria, anhedonia, and sedation.[4] This has led to the exploration of KOR antagonists for the treatment of depression and addiction. However, the acute and potent activation of KORs by agonists like this compound can also have therapeutic benefits. For instance, by reducing dopamine (B1211576) release in reward pathways, KOR agonists can attenuate the reinforcing effects of drugs of abuse.[1][9]

Therapeutic Indications

Preclinical studies have demonstrated the potential of this compound and its analogs in various neuropsychiatric and neurological disorders:

  • Substance Use Disorders: this compound has been shown to decrease cocaine-seeking behavior and attenuate behavioral sensitization to cocaine in animal models.[1] It is hypothesized to achieve this by modulating dopamine levels in the brain's reward pathways.[1]

  • Depression and Anxiety: The effects of this compound on mood are complex and appear to be dose-dependent. While high doses can be pro-depressive, some preclinical studies suggest that lower doses may have antidepressant and anxiolytic-like effects.[10][11] The therapeutic potential in these areas is still under active investigation.

  • Pain: KOR agonists are known to have analgesic properties, and this compound is no exception. It has shown antinociceptive effects in various preclinical pain models.[7]

  • Stroke: The ability of this compound to suppress glutamate-induced hyperactivation suggests a potential neuroprotective role in acute stroke.[2]

Challenges and Future Directions

The primary hurdles in the clinical development of this compound are its hallucinogenic effects and unfavorable pharmacokinetics.[1] The rapid hydrolysis of the C2 ester to the inactive metabolite, salvinorin B, results in a very short duration of action.[2] Future research is focused on developing analogs with:

  • Improved Pharmacokinetics: Modifications to the this compound scaffold are aimed at increasing metabolic stability and duration of action.

  • Biased Agonism: Developing analogs that selectively activate G-protein signaling pathways over β-arrestin recruitment may separate the therapeutic effects from the adverse effects like dysphoria and sedation.[1]

  • Targeted Delivery: Formulation strategies to improve solubility and enable targeted delivery to the central nervous system are also being explored.

Data Presentation

Table 1: In Vitro Binding Affinity and Functional Potency of this compound and Analogs at the Kappa-Opioid Receptor
CompoundRadioligandCell LineAssay TypeKᵢ (nM)EC₅₀ (nM)Eₘₐₓ (%)Reference
This compound [³H]U-69,593CHO-hKORCompetition Binding~10-18--[1]
[³H]U-69,593HEK-hKORCompetition Binding7.4 ± 0.7--[12]
-CHO-hKOR[³⁵S]GTPγS Binding-40 ± 10-[12]
Salvinorin B [³H]U-69,593-Competition Binding>10,000--[3]
--[³⁵S]GTPγS Binding->10,000-[3]
22-Thiocyanatothis compound (RB-64) [³H]U-69,593-Competition Binding0.59--[13][14]
--[³⁵S]GTPγS Binding-<1-[14]
16-Bromo this compound --β-arrestin recruitment-less potent than SalA-[1]
16-Ethynyl this compound --β-arrestin recruitment-similar to SalA-[1]
Ethoxymethyl ether Salvinorin B (EOM Sal B) [³H]U-69,593CHO-hKORCompetition Binding3.1 ± 0.4--[12]
-CHO-hKOR[³⁵S]GTPγS Binding-0.65 ± 0.17-[12]
β-Tetrahydropyran Salvinorin B (β-THP Sal B) [³H]U-69,593CHO-hKORCompetition Binding6.2 ± 0.4--[12]
-CHO-hKOR[³⁵S]GTPγS Binding-60 ± 6-[12]

Note: Data are compiled from multiple sources and experimental conditions may vary.

Table 2: Pharmacokinetic Parameters of this compound in Animal Models
SpeciesRoute of AdministrationDoset₁/₂CₘₐₓTₘₐₓAUCBrain:Plasma RatioReference
Rat (Sprague Dawley)Intraperitoneal10 mg/kg75 min (plasma), 36 min (brain)345 ng/mL (plasma), 23.9 ng/g (brain)15 min (plasma), 10 min (brain)410 µg·h/L (plasma), 20.6 µg·h/L (brain)0.050[4][15]
BaboonIntravenous<0.35 µg/kg ([¹¹C]-Salvinorin A)8 min (brain)-40 sec (brain)--[16][17]
Rhesus Monkey (Male)Intravenous0.032 mg/kg37.9 ± 5.6 min--572 ± 133 ng·min/mL-[13]
Rhesus Monkey (Female)Intravenous0.032 mg/kg80.0 ± 13.1 min--1087 ± 46 ng·min/mL-[13]

Note: Pharmacokinetic parameters can vary significantly based on species, route of administration, and analytical methods.

Experimental Protocols

In Vitro Assays

Objective: To determine the binding affinity (Kᵢ) of a test compound for the KOR.

Materials:

  • Cell Membranes: Membranes prepared from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human KOR (hKOR).

  • Radioligand: [³H]U-69,593.

  • Non-specific Binding Control: Unlabeled U-69,593 (10 µM).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Test Compound: Serial dilutions of this compound or its analogs.

  • 96-well plates, glass fiber filters, scintillation counter, and scintillation cocktail.

Procedure:

  • Membrane Preparation: Homogenize cells expressing hKOR in cold lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in assay buffer and determine the protein concentration.

  • Assay Setup: In a 96-well plate, add the following to each well in a final volume of 1 mL:

    • Cell membranes (e.g., 20 µg of protein).

    • Varying concentrations of the test compound.

    • [³H]U-69,593 at a concentration near its Kₔ (e.g., 0.4 nM).

    • For total binding, add assay buffer instead of the test compound.

    • For non-specific binding, add 10 µM unlabeled U-69,593.

  • Incubation: Incubate the plate for 60 minutes at 25°C.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC₅₀ value and calculate the Kᵢ value using the Cheng-Prusoff equation.

Objective: To measure the functional agonistic activity (EC₅₀ and Eₘₐₓ) of a test compound at the KOR.

Materials:

  • Cell Membranes: Membranes from cells expressing hKOR.

  • [³⁵S]GTPγS.

  • GDP (Guanosine diphosphate).

  • Unlabeled GTPγS (for determining non-specific binding).

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • Test Compound: Serial dilutions of the agonist of interest.

  • 96-well plates, glass fiber filters, scintillation counter, and scintillation cocktail.

Procedure:

  • Assay Setup: In a 96-well plate, add the following in a final volume of 200 µL:

    • Cell membranes (e.g., 2.5 µg of protein).

    • Assay buffer containing GDP (e.g., 10 µM).

    • Varying concentrations of the test compound.

    • For basal binding, add buffer instead of the test compound.

    • For non-specific binding, add 10 µM unlabeled GTPγS.

  • Pre-incubation: Pre-incubate the plate at 30°C for 15 minutes.

  • Initiation of Reaction: Add [³⁵S]GTPγS to each well to a final concentration of ~0.1 nM to start the reaction.

  • Incubation: Incubate the plate at room temperature for 2 hours.

  • Filtration and Counting: Terminate the reaction by rapid filtration through glass fiber filters, followed by washing and scintillation counting as described for the radioligand binding assay.

  • Data Analysis: Subtract non-specific binding from all other values to obtain specific binding. Plot the specific binding (often as a percentage of the maximal response to a standard full agonist) against the logarithm of the test compound concentration to determine EC₅₀ and Eₘₐₓ.

In Vivo Behavioral Assays

Objective: To assess antidepressant-like activity.

Apparatus:

  • A transparent cylinder (44 cm high, 20 cm in diameter) filled with water (25 ± 1°C) to a depth of 30 cm.

Procedure:

  • Habituation (Day 1): Place each rat in the cylinder for a 15-minute pre-swim session. This is done to induce a baseline level of immobility.

  • Drug Administration (Day 2): Administer this compound or vehicle intraperitoneally (i.p.) at the desired dose and time before the test.

  • Test Session (Day 2): 24 hours after the pre-swim, place the rat back into the swim cylinder for a 5-minute test session.

  • Scoring: Record the duration of immobility (floating with only minor movements to keep the head above water), swimming, and climbing behavior. A decrease in immobility time is indicative of an antidepressant-like effect.

Objective: To assess anxiolytic- or anxiogenic-like activity.

Apparatus:

  • A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.

Procedure:

  • Habituation: Acclimate the mice to the testing room for at least 30 minutes before the test.

  • Drug Administration: Administer this compound or vehicle i.p. at the desired dose and time before the test.

  • Test Session: Place the mouse in the center of the maze, facing an open arm. Allow the mouse to explore the maze for 5 minutes.

  • Scoring: Record the number of entries into and the time spent in the open and closed arms. An increase in the time spent in and/or entries into the open arms suggests an anxiolytic-like effect, while a decrease suggests an anxiogenic-like effect.

Objective: To evaluate the effect of this compound on the motivation to seek cocaine and on relapse-like behavior.

Apparatus:

  • Standard operant conditioning chambers equipped with two levers, a syringe pump for intravenous infusions, and associated cue lights and tones.

Procedure:

  • Catheter Implantation: Surgically implant a chronic indwelling catheter into the jugular vein of each rat.

  • Acquisition of Cocaine Self-Administration:

    • Train rats to press an "active" lever to receive an intravenous infusion of cocaine (e.g., 0.5 mg/kg/infusion) paired with a cue complex (e.g., light and tone).

    • Presses on the "inactive" lever have no programmed consequences.

    • Continue training until stable responding is achieved (e.g., on a fixed-ratio 5 schedule).

  • Extinction:

    • Replace cocaine infusions with saline infusions.

    • Continue daily sessions until responding on the active lever decreases to a predefined criterion (e.g., <20% of acquisition responding).

  • Reinstatement Test:

    • Administer this compound or vehicle i.p. before the test session.

    • Induce reinstatement of drug-seeking behavior by a non-contingent "priming" injection of cocaine (e.g., 10-20 mg/kg, i.p.) or by presentation of the cocaine-associated cues.

    • Measure the number of presses on the active lever during the test session. A reduction in active lever pressing in the this compound-treated group compared to the vehicle group indicates an attenuation of relapse-like behavior.

Visualizations

KOR_Signaling_Pathway cluster_membrane Plasma Membrane KOR KOR G_protein Gi/o Protein KOR->G_protein Activation SalA This compound SalA->KOR Agonist Binding AC Adenylyl Cyclase G_protein->AC Inhibition PLC PLC G_protein->PLC Activation K_channel K⁺ Channel (GIRK) G_protein->K_channel Activation Ca_channel Ca²⁺ Channel G_protein->Ca_channel Inhibition cAMP ↓ cAMP AC->cAMP IP3_DAG ↑ IP3/DAG PLC->IP3_DAG Ca2 ↑ Intracellular Ca²⁺ IP3_DAG->Ca2 K_efflux ↑ K⁺ Efflux (Hyperpolarization) K_channel->K_efflux Ca_influx ↓ Ca²⁺ Influx Ca_channel->Ca_influx

Caption: Canonical G-protein signaling pathway of the Kappa-Opioid Receptor (KOR).

Biased_Agonism_Workflow SalA This compound (Balanced Agonist) KOR KOR SalA->KOR Biased_Agonist Biased Analog (G-protein biased) Biased_Agonist->KOR G_protein_activation G-protein Activation Biased_Agonist->G_protein_activation Preferential Activation Arrestin_recruitment β-Arrestin Recruitment Biased_Agonist->Arrestin_recruitment Reduced Activation KOR->G_protein_activation KOR->Arrestin_recruitment Therapeutic_Effects Therapeutic Effects (Analgesia, Anti-addiction) G_protein_activation->Therapeutic_Effects Adverse_Effects Adverse Effects (Dysphoria, Sedation) Arrestin_recruitment->Adverse_Effects

Caption: Biased agonism at the KOR for improved therapeutic outcomes.

Experimental_Workflow start Start: Compound of Interest (this compound or Analog) in_vitro In Vitro Characterization start->in_vitro binding_assay Radioligand Binding Assay (Determine Ki) in_vitro->binding_assay functional_assay [35S]GTPγS Binding Assay (Determine EC50, Emax) in_vitro->functional_assay in_vivo In Vivo Behavioral Evaluation binding_assay->in_vivo functional_assay->in_vivo depression_model Forced Swim Test (Antidepressant effects) in_vivo->depression_model anxiety_model Elevated Plus Maze (Anxiolytic/anxiogenic effects) in_vivo->anxiety_model addiction_model Cocaine Self-Administration & Reinstatement (Anti-addiction potential) in_vivo->addiction_model pharmacokinetics Pharmacokinetic Studies (Determine t1/2, Cmax, etc.) addiction_model->pharmacokinetics end Therapeutic Candidate Selection pharmacokinetics->end

Caption: Preclinical development workflow for this compound-based therapeutics.

References

Application Notes and Protocols: Salvinorin A as a Molecular Probe for Kappa Opioid Receptor (KOR) Structure and Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salvinorin A, a naturally occurring neoclerodane diterpene from the plant Salvia divinorum, is a potent and highly selective kappa opioid receptor (KOR) agonist.[1][2] Unlike classical opioids, this compound is distinguished by its non-nitrogenous structure, a characteristic that was once thought to be essential for opioid receptor interaction.[3][4] This unique chemical profile, combined with its high affinity and efficacy at the KOR, makes this compound an invaluable molecular probe for elucidating the structure, function, and pharmacology of this important G-protein coupled receptor (GPCR).[5][6] The KOR is a key target for the development of therapeutics for a range of conditions including pain, depression, anxiety, and substance abuse disorders.[3][7] These application notes provide detailed protocols and data to guide researchers in utilizing this compound and its analogs for advancing our understanding of KOR biology.

Application Notes

Elucidating the KOR Structure and Binding Pocket

This compound's distinct structure has been instrumental in defining the KOR's ligand-binding pocket. It binds to a site topographically distinct from where morphinan-based opioids are believed to interact.[5][6] Computational modeling and mutagenesis studies, guided by this compound's structure-activity relationships, have identified key residues within the KOR that are critical for its binding and activation.

Key interactions for this compound within the KOR binding pocket include:

  • Hydrogen Bonds: The C2-acetoxy group of this compound forms hydrogen bonds with residues such as Y3127.35 and Y3137.36 in transmembrane helix 7 (TM7) and C210 in the second extracellular loop (ECL2).[5][6]

  • Hydrophobic Contacts: The bulky diterpene scaffold of this compound engages in hydrophobic interactions with residues including V1182.63, I1393.33, I2946.55, and I3167.39.[5][6]

The non-conserved nature of these interacting residues across different opioid receptor subtypes (mu, delta) likely contributes to this compound's high selectivity for the KOR.[5] The development of this compound analogs, such as RB-64 which forms a covalent bond with the receptor, has further refined our understanding of the binding pocket's topology and identified reactive cysteine residues.[8][9]

Probing Biased Agonism and Signaling Pathways

The concept of "biased agonism," where a ligand preferentially activates one signaling pathway over another, is a critical area of modern pharmacology. This compound and its derivatives have emerged as powerful tools to investigate this phenomenon at the KOR.[10] Activation of the KOR by an agonist can initiate both G-protein-dependent signaling and β-arrestin-dependent signaling. It is hypothesized that G-protein signaling contributes to the therapeutic effects of KOR agonists (e.g., analgesia), while β-arrestin recruitment may be associated with adverse effects like dysphoria and sedation.[10][11]

This compound itself has been characterized as a relatively unbiased or slightly G-protein biased agonist, activating both pathways.[8][12] However, synthetic analogs of this compound have been developed that exhibit significant bias. For instance, RB-64 is a G-protein biased agonist, showing a strong preference for G-protein signaling over β-arrestin recruitment.[8] Comparing the downstream effects of balanced agonists like this compound with biased agonists provides a clear strategy to dissect the physiological roles of these distinct signaling cascades.

Key signaling pathways activated by this compound at the KOR include:

  • G-protein Signaling: this compound binding to the KOR promotes the exchange of GDP for GTP on the associated Gαi/o protein. This leads to the dissociation of the Gα and Gβγ subunits, which then modulate the activity of downstream effectors such as adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.[8]

  • MAPK/ERK Signaling: KOR activation by this compound can also stimulate the mitogen-activated protein kinase (MAPK) cascade, particularly the extracellular signal-regulated kinase 1/2 (ERK1/2) pathway.[13][14] This pathway is implicated in regulating dopamine (B1211576) transporter function.[13]

KOR_Signaling SalA This compound KOR KOR SalA->KOR binds G_protein Gαi/oβγ KOR->G_protein activates Arrestin β-Arrestin KOR->Arrestin recruits G_alpha Gαi/o-GTP G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase G_alpha->AC inhibits ERK ERK1/2 G_beta_gamma->ERK cAMP ↓ cAMP AC->cAMP Arrestin->ERK pERK p-ERK1/2 ERK->pERK DAT DAT Function pERK->DAT modulates

Caption: KOR signaling pathways activated by this compound.

Quantitative Data Summary

The following table summarizes key in vitro pharmacological data for this compound and selected analogs at the human KOR. This data is essential for comparing the potency and efficacy of different compounds and for designing experiments.

CompoundBinding Affinity (Ki, nM)G-protein Activation (EC50, nM)G-protein Efficacy (Emax %)β-arrestin Recruitment (EC50, nM)Reference
This compound2.41.810010.5[8][15]
U69,593 (reference agonist)--100 (reference)-[7]
RB-640.59---[9]
16-Bromo this compound----[10]
16-Ethynyl this compound----[10]
SalA-VS-07107 ± 11224 ± 4048 ± 3No recruitment[7]
SalA-VS-0818.0 ± 2.71162 ± 153108 ± 5No recruitment[7]

Note: Data is compiled from multiple sources and experimental conditions may vary. Direct comparison should be made with caution.

Experimental Protocols

Radioligand Binding Assay for Determining KOR Binding Affinity (Ki)

This protocol determines the affinity of a test compound for the KOR by measuring its ability to displace a specific radiolabeled ligand.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis Membranes CHO-hKOR Cell Membranes Incubate Incubate at 25°C for 60 min Membranes->Incubate Radioligand [3H]U69,593 Radioligand->Incubate Test_Compound This compound / Analog Test_Compound->Incubate Buffer Binding Buffer Buffer->Incubate Filter Rapid Filtration (GF/C filters) Incubate->Filter Wash Wash filters Filter->Wash Scintillation Scintillation Counting Wash->Scintillation Analysis Calculate Ki from IC50 Scintillation->Analysis

Caption: Workflow for a radioligand binding assay.

Materials:

  • Cell membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human KOR (CHO-hKOR).[7]

  • Radioligand: [³H]U69,593.[7]

  • Binding Buffer: 50 mM Tris-HCl, 1 mM EDTA, 10 mM MgCl2, 100 mM NaCl, pH 7.4.[9]

  • Test compound (e.g., this compound) at various concentrations.

  • Non-specific binding control: 10 µM naloxone (B1662785) or unlabeled U69,593.[16]

  • Glass fiber filters (GF/C).

  • Scintillation cocktail and counter.

Procedure:

  • Prepare dilutions of the test compound in binding buffer.

  • In a 96-well plate, combine 50 µL of cell membranes, 50 µL of [³H]U69,593, and 50 µL of either binding buffer (for total binding), non-specific binding control, or test compound.

  • Incubate the plate at 25°C for 60 minutes.[16]

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold binding buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting non-specific binding from total binding.

  • Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis of the competition curve.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[³⁵S]GTPγS Binding Assay for G-protein Activation

This functional assay measures the ability of an agonist to stimulate the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins, providing a measure of G-protein activation.

GTPgS_Binding_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis Membranes CHO-hKOR Cell Membranes Incubate Incubate at 30°C for 60 min Membranes->Incubate GTPgS [35S]GTPγS GTPgS->Incubate GDP GDP GDP->Incubate Test_Compound This compound / Analog Test_Compound->Incubate Buffer Assay Buffer Buffer->Incubate Filter Rapid Filtration (GF/C filters) Incubate->Filter Wash Wash filters Filter->Wash Scintillation Scintillation Counting Wash->Scintillation Analysis Calculate EC50 and Emax Scintillation->Analysis

Caption: Workflow for a [³⁵S]GTPγS binding assay.

Materials:

  • CHO-hKOR cell membranes.[7]

  • [³⁵S]GTPγS.

  • Guanosine 5'-diphosphate (GDP).[9]

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4.[9]

  • Test compound at various concentrations.

  • Basal control (buffer only) and positive control (e.g., U69,593).

Procedure:

  • Prepare dilutions of the test compound in assay buffer.

  • In a 96-well plate, add 50 µL of drug solution, 50 µL of [³⁵S]GTPγS, and 50 µL of cell membranes pre-incubated with GDP.[9]

  • Incubate the plate at 30°C for 60 minutes with gentle shaking.

  • Terminate the reaction by rapid filtration through GF/C filters.

  • Wash the filters with ice-cold assay buffer.

  • Quantify the filter-bound radioactivity using a scintillation counter.

  • Generate concentration-response curves and determine the EC50 and Emax values using non-linear regression. Emax is typically expressed as a percentage of the response to a standard full agonist.

ERK1/2 Phosphorylation Assay (Western Blot)

This assay measures the activation of the ERK1/2 signaling pathway by quantifying the level of phosphorylated ERK1/2 in response to agonist stimulation.

ERK_Phosphorylation_Workflow cluster_cell_culture Cell Culture & Treatment cluster_lysis_protein Lysis & Protein Quantification cluster_western_blot Western Blotting cluster_analysis Analysis Culture Culture HEK293 or CHO-hKOR cells Starve Serum-starve cells Culture->Starve Treat Treat with this compound / Analog Starve->Treat Lyse Lyse cells in RIPA buffer Treat->Lyse Quantify Bradford Protein Assay Lyse->Quantify SDS_PAGE SDS-PAGE Quantify->SDS_PAGE Transfer Transfer to PVDF membrane SDS_PAGE->Transfer Block Block membrane Transfer->Block Primary_Ab Incubate with anti-p-ERK1/2 Ab Block->Primary_Ab Secondary_Ab Incubate with HRP-conjugated secondary Ab Primary_Ab->Secondary_Ab Detect Chemiluminescent detection Secondary_Ab->Detect Densitometry Densitometry analysis Detect->Densitometry Normalize Normalize to total ERK1/2 Densitometry->Normalize

Caption: Workflow for an ERK1/2 phosphorylation assay.

Materials:

  • HEK293 or CHO cells expressing hKOR.

  • Serum-free cell culture medium.

  • Test compound (this compound or analog).

  • RIPA lysis buffer with protease and phosphatase inhibitors.[13]

  • Bradford protein assay reagents.

  • SDS-PAGE gels and electrophoresis apparatus.

  • PVDF membrane.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies: anti-phospho-ERK1/2 (p-ERK) and anti-total-ERK1/2 (t-ERK).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

  • Imaging system for Western blots.

Procedure:

  • Plate cells and grow to ~80% confluency.

  • Serum-starve the cells for 2-4 hours prior to the experiment.[13]

  • Treat cells with various concentrations of the test compound for a specified time (e.g., 5-15 minutes).[12]

  • Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Determine the protein concentration of the lysates using the Bradford assay.

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against p-ERK1/2 overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with the antibody against total ERK1/2 for normalization.

  • Quantify the band intensities using densitometry software and express the results as the ratio of p-ERK to t-ERK.

References

Formulation of Salvinorin A for Preclinical and Clinical Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salvinorin A (Sal-A) is a potent and selective kappa-opioid receptor (KOR) agonist with a unique non-nitrogenous diterpenoid structure.[1] Its potential therapeutic applications in a range of neurological and psychiatric disorders, including depression, addiction, and pain, have garnered significant interest.[2][3][4] However, its translation from a research compound to a clinical therapeutic is significantly hampered by its challenging physicochemical properties, most notably its very poor aqueous solubility and susceptibility to metabolic degradation.[4][5][6]

These application notes provide a comprehensive overview of the formulation strategies for Sal-A for both preclinical and clinical research. Detailed protocols for vehicle preparation for animal studies, analytical quantification, and relevant biological pathways are presented to guide researchers in the effective and reproducible use of this compound.

Physicochemical and Pharmacokinetic Properties of this compound

A thorough understanding of Sal-A's properties is crucial for effective formulation development. Key characteristics are summarized in the table below.

PropertyValueReference(s)
Molecular Formula C₂₃H₂₈O₈[7]
Molar Mass 432.47 g/mol [7]
Melting Point 238-240 °C[3][7]
Solubility in Water ~25 mg/L at 25°C (estimated)[7]
LogP (Octanol/Water) ~2.5[3]
Chemical Structure Non-alkaloidal, neoclerodane diterpenoid[1][7]
Primary Target Kappa-Opioid Receptor (KOR) Agonist[1]
Binding Affinity (Ki) ~2.4 nM[7]
Functional Potency (EC₅₀) ~1.8 nM[7]
In vivo Half-life (t½) ~8 min (non-human primates, IV); ~75 min (rats, IP)[5][7]
Metabolism Rapidly hydrolyzed by esterases to the inactive Salvinorin B.[1][4][8]

Key Formulation Challenges:

  • Poor Aqueous Solubility: Sal-A is highly lipophilic, making it difficult to dissolve in aqueous vehicles suitable for parenteral administration. It cannot be formulated as a salt to improve solubility.[3]

  • Chemical Instability: The ester and lactone moieties in Sal-A are susceptible to hydrolysis, leading to the inactive metabolite Salvinorin B.[4][6][9]

  • Rapid Metabolism: In vivo, Sal-A is quickly broken down by carboxylesterases in the plasma.[1][8]

  • P-glycoprotein Efflux: Sal-A is a substrate for the P-glycoprotein (P-gp) efflux transporter, which can limit its brain penetration.[4][10]

Preclinical Formulation Protocols

For in vivo studies in animal models, particularly rodents, Sal-A is typically administered via intraperitoneal (i.p.) or intravenous (i.v.) injection. Due to its poor water solubility, formulations require the use of co-solvents.

Protocol 1: Vehicle for Intraperitoneal (i.p.) Injection in Rodents

This protocol is widely used for achieving a homogenous suspension of Sal-A for i.p. administration.

Materials:

  • This compound powder (high purity)

  • Dimethyl sulfoxide (B87167) (DMSO), sterile

  • Tween 80 (Polysorbate 80), sterile

  • 0.9% Saline, sterile

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Vehicle Preparation: In a sterile tube, prepare the vehicle solution by combining DMSO, Tween 80, and 0.9% saline in a 1:1:8 ratio. For example, to make 1 mL of vehicle, mix 100 µL of DMSO, 100 µL of Tween 80, and 800 µL of saline.[2]

  • Weighing this compound: Accurately weigh the required amount of Sal-A powder based on the desired final concentration and the total volume of solution needed for the experiment.

  • Dissolution: Add the weighed Sal-A to a sterile microcentrifuge tube. Add the appropriate volume of DMSO to completely dissolve the powder. Vortex thoroughly.[2]

  • Final Formulation: While vortexing, slowly add the remaining components of the vehicle (the pre-mixed Tween 80 and saline) to the dissolved Sal-A solution.[2]

  • Homogenization: Continue to vortex the final solution for at least one minute to ensure a homogenous suspension.[2]

  • Administration: Immediately before each injection, vortex the solution again to ensure uniformity. Administer the solution to the animal via intraperitoneal injection at a volume of 5-10 µL per gram of body weight.[2]

Note: Always prepare fresh solutions on the day of the experiment to minimize degradation and precipitation.[2]

Protocol 2: Vehicle for Intravenous (i.v.) Injection in Rodents

For pharmacokinetic studies or when rapid systemic exposure is required, i.v. administration is necessary. This requires a clear, sterile solution.

Materials:

  • This compound powder (high purity)

  • Ethanol (B145695) (100%), sterile

  • Propylene (B89431) glycol, sterile

  • Water for Injection (WFI), sterile

  • Sterile vials

  • 0.22 µm sterile syringe filters

Procedure:

  • Co-solvent Preparation: Prepare a co-solvent mixture of ethanol and propylene glycol. The exact ratio may need to be optimized, but a starting point could be a 1:1 mixture.

  • Dissolution: Dissolve the accurately weighed Sal-A powder in the co-solvent mixture. Gentle warming may be required to facilitate dissolution.

  • Aqueous Dilution: Slowly add sterile WFI to the Sal-A solution with continuous mixing to achieve the final desired concentration. The final percentage of co-solvents should be kept as low as possible while maintaining Sal-A in solution. IV formulations with moderately high percentages of ethanol and propylene glycol may be acceptable for acute clinical situations.[4]

  • Sterile Filtration: Once a clear solution is obtained, sterile filter the final formulation through a 0.22 µm syringe filter into a sterile vial.

  • Administration: Administer via tail vein injection in rodents. The maximum recommended bolus injection volume is 5 ml/kg.[11]

Note: The final formulation should be visually inspected for any precipitation before administration. Due to the potential for precipitation upon dilution with aqueous media, the stability of the final diluted solution should be assessed.

Formulation Strategies for Clinical Studies

The translation of Sal-A to clinical use requires formulations that are safe, effective, and acceptable for human administration.

Inhalation

Inhalation provides rapid onset of action, bypassing first-pass metabolism.[4] Clinical studies have utilized the inhalation of vaporized Sal-A.

  • Method: Pure Sal-A is dissolved in acetone, applied to a glass pipe, and the solvent is evaporated. The participant then inhales the vapor produced by heating the pipe.

  • Dosing: Doses in human studies have ranged from 0.375 µg/kg to 21 µg/kg.

  • Pharmacokinetics: This route leads to a rapid peak in plasma concentration (Tmax ≈ 2 minutes) and subjective effects, with a short duration of action.[12]

Nanocrystal Suspensions

Nanocrystal technology is a promising approach to address the poor solubility of Sal-A for parenteral delivery. This involves reducing the drug to nanometer-sized particles, which can be suspended in an aqueous vehicle.

  • Potential Advantages:

    • Improved saturation solubility and dissolution velocity.

    • Suitable for intravenous, intramuscular, or subcutaneous administration.

    • Potential for prolonged therapeutic brain levels.[4]

  • General Preparation Method (High-Pressure Homogenization):

    • A coarse suspension of micronized Sal-A in an aqueous stabilizer solution (e.g., poloxamers, polysorbates) is prepared.

    • This suspension is passed through a high-pressure homogenizer for multiple cycles until the desired particle size distribution is achieved.[13][14]

  • Current Status: While mentioned as a viable strategy, specific protocols for Sal-A nanocrystal formulations are not yet well-established in the literature.[4]

Analytical Methods for Quantification

Accurate quantification of Sal-A in formulations and biological matrices is essential for quality control and pharmacokinetic analysis.

Protocol 3: High-Performance Liquid Chromatography (HPLC) for this compound Quantification

Instrumentation:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 250 x 4.6 mm, 5 µm particle size)

Mobile Phase:

Parameters:

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 208 nm

  • Injection Volume: 20 µL

Standard Preparation:

  • Prepare a stock solution of Sal-A in methanol (B129727) (e.g., 1 mg/mL).

  • Perform serial dilutions with the mobile phase to create a calibration curve (e.g., 0.25 to 1.5 µg/mL).

Sample Preparation:

  • Extract Sal-A from the formulation or biological matrix using a suitable solvent (e.g., methanol or acetone).

  • Centrifuge to remove particulates.

  • Dilute the supernatant with the mobile phase to a concentration within the range of the calibration curve.

Signaling Pathways and Experimental Workflows

This compound Signaling at the Kappa-Opioid Receptor (KOR)

Sal-A is a potent agonist at the KOR, which is a G-protein coupled receptor (GPCR). Upon binding, Sal-A induces a conformational change in the receptor, leading to the activation of intracellular signaling cascades. It is considered an "unbiased" agonist, activating both the G-protein-dependent and β-arrestin-dependent pathways.

SalvinorinA_Signaling cluster_gprotein G-protein Pathway cluster_arrestin β-Arrestin Pathway SalA This compound KOR Kappa-Opioid Receptor (KOR) SalA->KOR Binds & Activates G_protein Gi/o Protein KOR->G_protein Activates Arrestin β-Arrestin 2 KOR->Arrestin Recruits AC Adenylyl Cyclase G_protein->AC Inhibits IonChannels Ion Channel Modulation G_protein->IonChannels cAMP ↓ cAMP AC->cAMP PKA ↓ PKA cAMP->PKA MAPK MAPK Cascade (ERK1/2) Arrestin->MAPK Internalization Receptor Internalization Arrestin->Internalization

KOR signaling cascade initiated by this compound.
Experimental Workflow for Preclinical Formulation and Testing

The following workflow outlines the key steps in preparing and evaluating a Sal-A formulation for preclinical research.

Preclinical_Workflow cluster_formulation Formulation Development cluster_qc Quality Control cluster_invivo In Vivo Study cluster_analysis Data Analysis weigh Weigh this compound dissolve Dissolve in Co-solvent (e.g., DMSO) weigh->dissolve mix Mix with Vehicle (e.g., Tween 80/Saline) dissolve->mix sterilize Sterile Filter (for IV) mix->sterilize if IV hplc Quantify Concentration (HPLC) mix->hplc sterilize->hplc visual Visual Inspection (Clarity, Precipitation) hplc->visual administer Administer to Animal (e.g., i.p. or i.v.) visual->administer observe Behavioral Assessment administer->observe pk_sample Pharmacokinetic Sampling administer->pk_sample analyze_behavior Analyze Behavioral Data observe->analyze_behavior analyze_pk Analyze PK Data (LC-MS/MS) pk_sample->analyze_pk

Workflow for preclinical formulation and testing.

Conclusion

The development of clinically viable formulations of this compound is a critical step towards realizing its therapeutic potential. The protocols and data presented here provide a foundation for researchers to prepare and characterize Sal-A formulations for preclinical and early-phase clinical studies. Addressing the challenges of solubility and stability through innovative formulation strategies, such as nanocrystal suspensions, will be key to advancing Sal-A through the drug development pipeline. Careful adherence to detailed, reproducible protocols is paramount for ensuring the quality and reliability of research findings in this promising area.

References

Troubleshooting & Optimization

Technical Support Center: Salvinorin A Extraction and Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize Salvinorin A extraction yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for extracting this compound from Salvia divinorum leaves?

A1: Acetone (B3395972) and methanol (B129727) are the most commonly used and effective solvents for extracting this compound.[1][2][3] Acetone is often preferred due to its low boiling point, which simplifies the evaporation process.[4] Methanol has also been shown to be an efficient extraction solvent, with a 3-day steeping period yielding optimal results.[3][5] The choice of solvent can impact the co-extraction of impurities. Using chilled acetone, for instance, can reduce the extraction of waxy plant materials and chlorophyll (B73375).

Q2: What is a typical yield of this compound from dried Salvia divinorum leaves?

A2: The concentration of this compound in dried Salvia divinorum leaves typically ranges from 0.89 mg/g to 3.70 mg/g.[3] One study reported a this compound content of 84.10 ± 3.06 µ g/100 mg (or 0.841 mg/g) in dried leaves.[5] Yields can vary significantly based on the plant's origin, cultivation conditions, and the extraction method used.

Q3: How can I remove the green color (chlorophyll) from my crude extract?

A3: Activated carbon (charcoal) is highly effective for removing chlorophyll and other colored impurities. The crude extract is dissolved in a suitable solvent mixture, such as ethyl acetate-heptane, and then passed through a layer of activated carbon.[1][2][3] This process adsorbs the pigments, resulting in a decolorized solution that can then be further purified.

Q4: My final product is a sticky, waxy residue instead of crystals. What went wrong?

A4: The presence of a waxy or sticky residue indicates a high level of impurities, primarily plant lipids and chlorophyll, which can inhibit crystallization. This is a common issue and can be caused by:

  • Prolonged extraction times: Soaking the plant material for too long (e.g., 24 hours) can increase the co-extraction of undesirable waxy materials. Shorter, repeated extractions with cold solvent are often more effective.

  • Inefficient purification: If chlorophyll and other impurities are not adequately removed, they will prevent this compound from crystallizing properly. Using an activated carbon wash is a crucial step to address this.

  • Incorrect recrystallization solvent: Methanol is the recommended solvent for recrystallizing this compound.[1][2][3] Using an inappropriate solvent may not allow for proper crystal formation.

Q5: What are the best practices for storing this compound to prevent degradation?

A5: this compound is susceptible to degradation from light and enzymes.[6] Specifically, it can be hydrolyzed by esterases into the inactive Salvinorin B.[5][6] Therefore, it is crucial to store pure this compound and its solutions protected from light and at low temperatures to minimize degradation. For long-term storage, a crystalline solid form at -20°C is recommended.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of this compound 1. Incomplete extraction from plant material. 2. Degradation of this compound during the process. 3. Loss of product during transfers or filtration.1. Ensure the plant material is finely powdered. Perform multiple, sequential extractions (at least 3 times) with fresh solvent. 2. Avoid prolonged exposure to light and high temperatures. Use chilled solvents to minimize degradation. 3. Be meticulous during transfers. Wash filtration media with a small amount of fresh solvent to recover any adsorbed product.
Final Product is a Dark, Sticky Tar 1. Excessive co-extraction of chlorophyll and plant waxes. 2. Insufficient purification of the crude extract.1. Reduce extraction time. Use chilled acetone for extraction to minimize the solubility of waxy impurities. 2. Incorporate a purification step with activated carbon to remove pigments. Multiple washes may be necessary.
Difficulty with Recrystallization 1. Presence of impurities inhibiting crystal formation. 2. Incorrect solvent or solvent volume used for recrystallization. 3. Cooling the solution too quickly.1. Ensure the extract is sufficiently purified (decolorized) before attempting recrystallization. 2. Use minimal hot methanol to dissolve the extract. Too much solvent will keep the this compound in solution even when cooled. 3. Allow the solution to cool slowly to room temperature before placing it in a freezer to encourage the formation of larger, purer crystals.
Green Color Persists After Activated Carbon Treatment 1. Insufficient amount of activated carbon used. 2. The activated carbon was not properly activated or is of low quality. 3. The solution was passed through the carbon too quickly.1. Increase the ratio of activated carbon to crude extract. 2. Use high-quality, finely powdered activated carbon. 3. Slow down the filtration rate to allow for sufficient contact time between the solution and the activated carbon.

Quantitative Data Summary

Table 1: this compound Content in Various Salvia Species

Plant SpeciesPartConcentration Range
Salvia divinorumDried Leaves0.89 - 3.70 mg/g
Salvia divinorum (Enhanced Extracts)Dried Leaves13.0 - 53.2 mg/g
Salvia recognitaNot Specified212.9 µg/g
Salvia cryptanthaNot Specified51.5 µg/g
Salvia glutinosaNot Specified38.9 µg/g
Source:[3]

Table 2: Comparison of Extraction Solvents and Conditions

SolventExtraction TimeRelative EfficiencyNotes
Methanol3 days (steeping)HighOptimal yield achieved at 3 days; longer times may lead to degradation.[5]
AcetoneMultiple short extractions (minutes)HighOften preferred for its low boiling point and ability to be used chilled to reduce impurity co-extraction.[1][2][4]
Ethanol3 days (steeping)ModerateLess efficient than methanol under the same conditions.[5]
Ethyl Acetate3 days (steeping)LowSignificantly less efficient than methanol for initial extraction.[5]

Table 3: Analytical Parameters for this compound Quantification

Analytical MethodColumnMobile PhaseDetection
HPLCC-18Acetonitrile:Water (35:65, v/v)UV at 208 nm[5]
HPLCC-18Acetonitrile:Water (45:55, v/v)UV at 208 nm[7]
UPLC-MS/MS--MRM Transitions: 433.4 > 373.2 (quantification), 433.4 > 323.2, 433.4 > 255.2 (confirmation)

Experimental Protocols

Protocol 1: Standard Extraction and Purification of this compound

This protocol is a common method for obtaining crystalline this compound.[1][2][3]

  • Plant Material Preparation:

    • Dried leaves of Salvia divinorum are pulverized into a fine powder (approximately 1 mm particle size).

  • Solvent Extraction:

    • The powdered leaf material is subjected to repeated extraction with acetone (e.g., three times). Chilled acetone is recommended.

    • For each extraction, the solvent is added to the plant material, agitated for a short period (e.g., 5-10 minutes), and then separated from the solid material.

  • Filtration and Concentration:

    • The combined solvent extracts are filtered to remove any remaining solid plant debris.

    • The filtrate is then evaporated to dryness, often using a rotary evaporator, to yield a crude, waxy extract.

  • Purification (Decolorization):

    • The crude extract is dissolved in a solvent mixture, such as ethyl acetate-heptane (50:40 v/v).[1][2]

    • The solution is then passed through a column or layer of activated carbon to remove chlorophyll and other pigments.

  • Final Concentration and Recrystallization:

    • The decolorized solution is evaporated to dryness.

    • The resulting residue is recrystallized from a minimal amount of hot methanol. The solution is allowed to cool slowly to form pure this compound crystals. This step can be repeated (e.g., three times) to improve purity. Pure this compound forms colorless crystals with a melting point of 242–244 °C.[3]

Visualizations

Experimental Workflow

SalvinorinA_Extraction_Workflow Start Dried Salvia divinorum Leaves Pulverize Pulverize to Fine Powder Start->Pulverize Extraction Solvent Extraction (e.g., 3x with Acetone) Pulverize->Extraction Filtration Filtration Extraction->Filtration Evaporation1 Evaporation to Dryness (Rotary Evaporator) Filtration->Evaporation1 Waste1 Spent Plant Material Filtration->Waste1 CrudeExtract Crude Waxy Extract Evaporation1->CrudeExtract Dissolve Dissolve in Solvent Mixture (e.g., Ethyl Acetate/Heptane) CrudeExtract->Dissolve ActivatedCarbon Activated Carbon Treatment (Decolorization) Dissolve->ActivatedCarbon Filtration2 Filtration ActivatedCarbon->Filtration2 Evaporation2 Evaporation to Dryness Filtration2->Evaporation2 Waste2 Pigments on Carbon Filtration2->Waste2 Recrystallization Recrystallization (from hot Methanol) Evaporation2->Recrystallization FinalProduct Pure this compound Crystals Recrystallization->FinalProduct

Caption: Workflow for the isolation and purification of this compound.

Signaling Pathway of this compound

SalvinorinA_Signaling_Pathway SalvinorinA This compound KOR Kappa-Opioid Receptor (KOR) (GPCR) SalvinorinA->KOR Binds and Activates G_protein Gi/o Protein Activation KOR->G_protein Couples to Beta_arrestin β-Arrestin Recruitment KOR->Beta_arrestin Initiates AC Adenylyl Cyclase (Inhibition) G_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP Downstream Downstream Cellular Effects (Analgesia, Dysphoria, etc.) cAMP->Downstream MAPK MAPK Pathway Activation (e.g., p38, JNK) Beta_arrestin->MAPK MAPK->Downstream

Caption: Simplified signaling pathway of this compound via the kappa-opioid receptor.

References

Technical Support Center: Total Chemical Synthesis of Salvinorin A

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the total chemical synthesis of Salvinorin A. The information is compiled from various published synthetic routes and addresses common challenges encountered during the synthesis of this complex diterpenoid.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the total synthesis of this compound?

The total synthesis of this compound is a significant challenge due to its dense and complex molecular architecture.[1][2] Key difficulties include:

  • Stereochemical Complexity : The molecule possesses seven stereocenters, requiring precise stereocontrol throughout the synthesis.[3][4]

  • Construction of the Polycyclic Core : Assembling the trans-decalin ring system is a major hurdle.[5][6]

  • Installation of the Quaternary Center : Creating the C9 quaternary stereocenter is a difficult transformation.[3][6]

  • Late-Stage Functionalization : The introduction of the furan (B31954) moiety and other oxygenated functional groups presents significant challenges.[6]

  • Epimerization at C8 : this compound is prone to epimerization at the C8 position under acidic, basic, or thermal conditions, leading to the less potent 8-epi-Salvinorin A.[2][7]

Q2: What are the common strategies for constructing the trans-decalin core of this compound?

Several strategies have been successfully employed to construct the trans-decalin core:

  • Intramolecular Diels-Alder Reaction : This approach has been utilized to form the bicyclic system, often followed by further functionalization.[5][6]

  • Transannular Michael Reaction Cascade : A key strategy in some syntheses, allowing for the formation of the ring system in a controlled manner.[5]

  • Robinson Annulation : Used in some routes to build the decalin framework.[7]

Q3: When is the furan ring typically introduced in the synthesis?

The introduction of the 3-furyl group is a critical decision in the synthetic strategy. There are two main approaches:

  • Early-Stage Introduction : Some syntheses incorporate the furan ring early in the synthetic sequence.[3]

  • Late-Stage Introduction : Other routes add the furan moiety at a later stage, which can be advantageous to avoid potential interference with reactions in the middle of the synthesis.[5][6]

Troubleshooting Guides

Issue 1: Low Diastereoselectivity in the Johnson-Claisen Rearrangement for C9 Quaternary Center Formation

Problem: The Johnson-Claisen rearrangement to establish the C9 quaternary center often results in a mixture of diastereomers, with the desired isomer being the major product but accompanied by a significant amount of the undesired isomer.[4]

Troubleshooting:

  • Reaction Conditions:

    • Temperature: Carefully control the reaction temperature. Running the reaction at lower temperatures may improve selectivity, although it may also slow down the reaction rate.

    • Solvent: The choice of solvent can influence the transition state of the rearrangement. Experiment with different nonpolar solvents to optimize diastereoselectivity.

  • Substrate Control:

    • The stereochemistry of the starting allyl alcohol is crucial. Ensure the starting material is of high enantiomeric purity.

    • Steric hindrance around the reaction center can influence the facial selectivity of the rearrangement. Modifications to the substrate, if possible, could steer the reaction towards the desired diastereomer.

  • Purification:

    • If diastereoselectivity cannot be sufficiently improved, focus on efficient separation of the diastereomers. High-performance liquid chromatography (HPLC) or careful column chromatography may be required.

Issue 2: Epimerization at C8 during Purification or Subsequent Steps

Problem: this compound and its precursors are susceptible to epimerization at the C8 position, especially under basic, acidic, or thermal conditions, leading to the formation of the less active 8-epi-Salvinorin A.[2][7]

Troubleshooting:

  • pH Control:

    • Avoid strongly acidic or basic conditions during workup and purification. Use buffered solutions where necessary.

    • When using chromatography, ensure the stationary phase (e.g., silica (B1680970) gel) is neutral. Pre-treating silica gel with a non-nucleophilic base like triethylamine (B128534) can help neutralize acidic sites.

  • Temperature Control:

    • Perform all manipulations, including purification and solvent removal, at low temperatures to minimize thermal epimerization.

  • Choice of Reagents:

    • In subsequent synthetic steps, select reagents that are known to be mild and operate under neutral conditions. For example, when introducing the acetate (B1210297) at C2, milder acylation conditions should be chosen.[2]

Issue 3: Unwanted Elimination during Enolate Alkylation for C9 Quaternary Center Formation

Problem: When attempting to form the C9 quaternary center via enolate alkylation, a common side reaction is the elimination of a hydroxyl group from the intermediate enolate.[3]

Troubleshooting:

  • Choice of Base and Counterion:

    • The choice of base is critical. A non-nucleophilic, sterically hindered base is preferred to minimize side reactions.

    • The nature of the counterion (e.g., Li+, Na+, K+) can affect the reactivity and aggregation state of the enolate. Experiment with different metal amides or hydrides.

  • Temperature:

    • Form the enolate at a low temperature (e.g., -78 °C) to ensure kinetic control and minimize decomposition or elimination.

  • Protecting Groups:

    • Protecting the hydroxyl group prior to the enolate formation can prevent elimination. The choice of protecting group is important; it must be stable to the basic conditions of the alkylation and readily removable later in the synthesis.

Quantitative Data

Table 1: Comparison of Overall Yields and Step Counts in Selected this compound Total Syntheses

Synthetic ApproachNumber of StepsOverall Yield (%)Reference
Transannular Michael Reaction Cascade (Revised)240.15[5]
Intramolecular Diels-Alder / Tsuji AllylationNot specifiedNot specified[5]
Hagiwara Synthesis (from Wieland-Miescher ketone)20Not specified[8]
Shenvi Synthesis (20-nor-Salvinorin A)107 (to scaffold)[2]

Experimental Protocols

Protocol 1: Johnson-Claisen Rearrangement for C9 Quaternary Center Formation (Adapted from Halang & Maier, 2022) [3]

  • Preparation of the Allyl Alcohol Substrate: The requisite allyl alcohol is prepared from the Wieland-Miescher ketone through a sequence involving γ-hydroxylation, hydrogenation of the enone, cyanohydrin formation, elimination, and reduction of the nitrile.

  • Rearrangement Reaction:

    • To a solution of the allyl alcohol in an appropriate solvent (e.g., toluene), add triethyl orthoacetate and a catalytic amount of a weak acid (e.g., propionic acid).

    • Heat the reaction mixture to reflux and monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purification: The resulting mixture of diastereomeric esters is purified by column chromatography on silica gel to separate the desired major isomer from the minor diastereomer. The typical reported ratio of diastereomers is approximately 2.6:1.[4]

Visualizations

Logical Workflow for Troubleshooting C8 Epimerization

C8_Epimerization_Troubleshooting start Problem: C8 Epimerization Detected check_pH Check pH of Workup and Purification start->check_pH check_temp Review Temperature Conditions check_pH->check_temp Neutral solution_pH Use Buffered Solutions Neutralize Silica Gel check_pH->solution_pH Non-neutral check_reagents Analyze Reagents in Subsequent Steps check_temp->check_reagents Low Temp solution_temp Perform Manipulations at Low Temperature check_temp->solution_temp High Temp solution_reagents Select Mild, Neutral Reagents check_reagents->solution_reagents Harsh Reagents end_node Problem Resolved check_reagents->end_node Mild Reagents solution_pH->end_node solution_temp->end_node solution_reagents->end_node SalvinorinA_Strategies start This compound Synthesis decalin trans-Decalin Core Construction start->decalin quat_center C9 Quaternary Center start->quat_center furan Furan Installation start->furan diels_alder Intramolecular Diels-Alder decalin->diels_alder michael Transannular Michael Cascade decalin->michael robinson Robinson Annulation decalin->robinson tsuji Tsuji Allylation quat_center->tsuji claisen Johnson-Claisen Rearrangement quat_center->claisen alkylation Enolate Alkylation quat_center->alkylation early Early Stage furan->early late Late Stage furan->late

References

Technical Support Center: Managing the Short Duration of Action of Salvinorin A in Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing the short duration of action of Salvinorin A in experimental settings.

Frequently Asked Questions (FAQs)

Q1: Why does this compound have such a short duration of action?

A1: this compound's short duration of action is attributed to several pharmacokinetic factors. It undergoes rapid uptake into the brain, followed by swift clearance.[1] Studies in primates have shown that it can reach peak brain concentrations within 40 seconds of intravenous administration and be cleared to half of its peak concentration in about 8 minutes.[1] Furthermore, this compound is quickly metabolized by plasma esterases into its inactive metabolite, Salvinorin B.[2][3]

Q2: What are the primary challenges researchers face due to this compound's short half-life?

A2: The primary challenges include:

  • Difficulty in conducting longer behavioral assays: Many behavioral paradigms require a longer duration of drug effect to observe significant changes.

  • Complex dosing regimens: Maintaining a consistent therapeutic level of this compound often requires repeated administrations or continuous infusion, which can be technically challenging.

  • Misinterpretation of negative results: A lack of observed effect could be due to the rapid metabolism of the compound rather than a true negative result at the receptor level.

Q3: Are there any alternatives to this compound with a longer duration of action?

A3: Yes, several synthetic analogues of this compound have been developed with improved metabolic stability and longer half-lives. Notable examples include Methoxymethyl ether Salvinorin B (MOM-Sal B) and Ethoxymethyl ether Salvinorin B (EOM-Sal B).[4][5] These compounds have the ester group at the C-2 position replaced with a more stable ether linkage, making them resistant to hydrolysis by esterases.[2][6]

Q4: How can I modify my experimental design to account for the short duration of this compound?

A4: Consider the following modifications:

  • Rapid behavioral assays: Utilize behavioral tests that can be completed within the short window of this compound's peak effect (e.g., hot-plate test for antinociception).

  • Timed injections: Precisely time your behavioral observations to coincide with the peak plasma and brain concentrations of this compound, which is typically within the first 15 minutes post-injection.[4]

  • Continuous infusion: For longer experiments, a continuous intravenous or subcutaneous infusion can maintain stable plasma concentrations.

Q5: What are the key signaling pathways activated by this compound?

A5: this compound is a potent and selective kappa-opioid receptor (KOR) agonist.[3][7] Upon binding to the KOR, it primarily activates G-protein signaling pathways, leading to the inhibition of adenylyl cyclase and modulation of ion channels.[1][8] It also engages the β-arrestin pathway, which is associated with receptor desensitization and internalization, as well as some of the aversive effects of KOR agonists.[4][9]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
No observable behavioral effect after this compound administration. 1. Rapid Metabolism: The compound was metabolized before the behavioral observation period. 2. Improper Administration: The injection was not properly administered (e.g., subcutaneous leakage from an intended intraperitoneal injection). 3. Incorrect Dosage: The dose was too low to elicit a response.1. Time behavioral assays to begin within 5-10 minutes of administration. 2. For longer-term studies, consider using a longer-acting analogue like MOM-Sal B or EOM-Sal B. 3. Ensure proper training and technique for the chosen route of administration. 4. Perform a dose-response study to determine the optimal effective dose for your specific experimental model.
High variability in results between subjects. 1. Inconsistent Timing: Variations in the time between injection and testing. 2. Individual Metabolic Differences: Natural variation in esterase activity among animals. 3. Stress-induced Alterations: Handling stress can affect drug response.1. Strictly adhere to a standardized timeline for injection and behavioral testing for all subjects. 2. Increase the sample size to account for individual variability. 3. Acclimate animals to handling and injection procedures prior to the experiment to minimize stress.
Difficulty maintaining a stable level of this compound for extended experiments. 1. Short Half-life: The inherent pharmacokinetic properties of this compound. 2. Bolus Injection Issues: Single injections lead to sharp peaks and rapid troughs in plasma concentration.1. Implement a continuous infusion protocol (intravenous or subcutaneous) using a programmable syringe pump. 2. If continuous infusion is not feasible, a regimen of repeated, smaller doses at short intervals can be an alternative.
Observing aversive or sedative effects that interfere with the primary outcome measure. 1. High Receptor Efficacy: this compound is a high-efficacy agonist at the KOR, which can lead to these side effects. 2. β-arrestin Pathway Activation: This pathway is implicated in some of the negative side effects of KOR agonists.1. Titrate the dose carefully to find a therapeutic window that minimizes side effects. 2. Consider using a G-protein biased agonist analogue of this compound, which may have a reduced side effect profile.[6][9]

Quantitative Data Summary

Table 1: Pharmacokinetic Properties of this compound and Analogues

CompoundHalf-life (t½) in BrainHalf-life (t½) in PlasmaPeak Plasma Concentration (Tmax)Route of AdministrationSpeciesReference(s)
This compound~8 min~56.6 min~10-15 minIntravenousBaboon[1][10]
This compound~36 min~75 min~10-15 minIntraperitonealRat[4][9]
MOM-Sal BLonger than this compoundLonger than this compound-IntraperitonealRat[4][11]
EOM-Sal BLonger than this compoundLonger than this compound-IntraperitonealMouse[5]

Table 2: Receptor Binding and Functional Potency

CompoundKOR Binding Affinity (Ki, nM)KOR Functional Potency (EC50, nM)Reference(s)
This compound2.41.8[12]
MOM-Sal B-0.6[13]
EOM-Sal B-0.65[5]

Experimental Protocols

Protocol 1: Intraperitoneal (i.p.) Administration of this compound in Rodents
  • Preparation of this compound Solution:

    • Due to its poor water solubility, this compound must be dissolved in a vehicle. A common vehicle is a mixture of DMSO, Tween 80, and saline.

    • Example Vehicle: 75% DMSO and 25% sterile water or saline.

    • First, dissolve the this compound powder in DMSO.

    • Then, add the Tween 80 (e.g., to a final concentration of 5-10%) and vortex thoroughly.

    • Finally, add the saline dropwise while vortexing to prevent precipitation.

    • Prepare the solution fresh on the day of the experiment.

  • Dosing:

    • Doses for behavioral studies in rodents typically range from 0.3 mg/kg to 3.2 mg/kg.[5]

    • The injection volume should be between 1-2 ml/kg.

  • Administration and Timing:

    • Administer the solution via intraperitoneal injection.

    • Behavioral testing should commence within 5-15 minutes post-injection to coincide with peak brain concentrations.

Protocol 2: Hot-Plate Test for Antinociception
  • Apparatus: A hot-plate analgesia meter maintained at a constant temperature (e.g., 55 ± 0.5 °C).

  • Procedure:

    • Establish a baseline latency for each animal by placing it on the hot plate and recording the time it takes to exhibit a nociceptive response (e.g., licking a hind paw or jumping). A cut-off time (e.g., 30-45 seconds) should be used to prevent tissue damage.

    • Administer this compound or a longer-acting analogue (e.g., MOM-Sal B, 0.5-5 mg/kg, i.p.).[13]

    • Test the animals on the hot plate at various time points post-injection (e.g., 15, 30, 60, 90, and 120 minutes) to determine the peak effect and duration of action.

    • Record the latency to the nociceptive response at each time point.

Protocol 3: Drug Discrimination Assay with Longer-Acting Analogues
  • Training Phase:

    • Train rats to discriminate between an injection of this compound (e.g., 2.0 mg/kg, i.p.) and vehicle.[14]

    • Use a two-lever operant chamber where pressing one lever is reinforced with a food pellet after this compound administration, and pressing the other lever is reinforced after vehicle administration.

    • Training continues until the animals reliably press the correct lever.

  • Substitution Test Phase:

    • Once trained, administer various doses of a longer-acting analogue (e.g., EOM-Sal B or MOM-Sal B).

    • Record which lever the animal predominantly presses. Full substitution occurs when the animal primarily presses the this compound-appropriate lever.

    • This method can be used to compare the in-vivo potency and duration of action of different analogues. For example, EOM-Sal B has been shown to be discriminated at longer post-injection intervals than this compound.[14]

Visualizations

SalvinorinA_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_g_protein G-Protein Pathway cluster_arrestin β-Arrestin Pathway SalA This compound KOR Kappa-Opioid Receptor (KOR) SalA->KOR Binds and Activates G_protein Gi/o Protein KOR->G_protein Activates GRK GRK KOR->GRK Phosphorylates Adenylyl_Cyclase Adenylyl Cyclase G_protein->Adenylyl_Cyclase Inhibits Ion_Channels Modulation of Ion Channels G_protein->Ion_Channels Modulates cAMP ↓ cAMP Adenylyl_Cyclase->cAMP PKA ↓ PKA Activity cAMP->PKA b_Arrestin β-Arrestin GRK->b_Arrestin Recruits b_Arrestin->KOR Internalization Receptor Internalization b_Arrestin->Internalization MAPK MAPK Signaling (ERK1/2) b_Arrestin->MAPK

Caption: this compound signaling at the kappa-opioid receptor.

Experimental_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase A1 Select Compound: This compound or Analogue A2 Prepare Formulation (e.g., DMSO/Tween/Saline) A1->A2 A3 Determine Dosing Regimen (Bolus vs. Infusion) A2->A3 B2 Administer Compound (e.g., i.p., i.v.) A3->B2 B1 Animal Acclimation and Handling B1->B2 B3 Conduct Behavioral Assay (Timed Post-Injection) B2->B3 C1 Data Collection (e.g., Latency, Frequency) B3->C1 C2 Statistical Analysis C1->C2 C3 Interpretation of Results C2->C3 C3->A1 Modify Compound or Dose C3->B3 Adjust Assay Timing

Caption: General experimental workflow for this compound studies.

References

stability issues of Salvinorin A in different solvents and conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Salvinorin A. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in various solvents and conditions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: The primary degradation pathway for this compound is the hydrolysis of the acetate (B1210297) group at the C-2 position, which results in the formation of Salvinorin B. Salvinorin B is considered to be inactive as a kappa-opioid receptor agonist.[1][2][3] Another potential degradation route is the opening of the lactone ring.[1] Under basic conditions, epimerization at the C-8 position can also occur.

Q2: What are the general recommendations for storing this compound?

A2: As a solid, this compound is relatively stable.[4] For long-term storage, it is recommended to keep crystalline this compound at -20°C, where it can be stable for at least four years.[5][6] Stock solutions, for instance in methanol (B129727), should be stored at 4°C.[2] It is crucial to protect both solid this compound and its solutions from light to prevent photodegradation.

Q3: In which common laboratory solvents is this compound soluble?

A3: this compound is soluble in a variety of common organic solvents, including:

It is poorly soluble in water and essentially insoluble in hexane.[7]

Q4: How stable is this compound in aqueous solutions?

A4: this compound has very poor aqueous solubility. For experimental purposes in aqueous buffers, it is typically first dissolved in a water-miscible organic solvent like DMSO or DMF and then diluted.[6] It is important to note that aqueous solutions of this compound are not recommended for storage for more than one day.[5] this compound is known to be unstable in basic aqueous solutions.[7]

Troubleshooting Guide

Issue: I am seeing a loss of activity in my this compound sample during my experiments.

Possible Cause 1: Degradation due to Improper Storage

  • Troubleshooting: Review your storage conditions. Is the solid compound stored at -20°C and protected from light? Are stock solutions stored at 4°C or -20°C and kept in the dark? Avoid repeated freeze-thaw cycles.

Possible Cause 2: Degradation in Solution

  • Troubleshooting: Prepare fresh solutions for your experiments whenever possible. If you are using aqueous buffers, ensure the pH is not basic, as this compound is unstable under alkaline conditions.[7] For in vitro assays, it is advisable not to store aqueous working solutions for more than a day.[5]

Possible Cause 3: Photodegradation

  • Troubleshooting: Protect your samples from light at all stages of your experiment, from storage to sample preparation and analysis. Use amber vials or cover your containers with aluminum foil.

Issue: I am observing an unexpected peak in my chromatogram when analyzing this compound.

Possible Cause 1: Presence of Salvinorin B

  • Troubleshooting: The most common degradation product of this compound is Salvinorin B, formed by the hydrolysis of the C-2 acetate. You can confirm the identity of this peak by running a Salvinorin B standard if available, or by using mass spectrometry to identify the peak.

Possible Cause 2: Other Degradation Products

  • Troubleshooting: Under specific stress conditions (e.g., strong acid, base, oxidation), other degradation products may form. LC-MS analysis is a powerful tool to identify the mass of these unknown peaks and propose potential structures.[6]

Quantitative Stability Data

The following tables summarize the available quantitative data on the stability of this compound.

Table 1: Stability of this compound in Rat Plasma

Temperature (°C)Apparent First-Order Rate Constant (h⁻¹)Reference
373.8 x 10⁻¹[11]
251.1 x 10⁻¹[11]
4< 6.0 x 10⁻³[11]

Table 2: Photodegradation of this compound

SolventLight SourceInitial Concentration (µg/mL)DegradationTimeCalculated Half-LifeReference
Ethyl Acetate300 nm UV100~97%30 min5.7 min[12]
Water/Acetonitrile (B52724) (50/50)300 nm UV60~95%30 min7.7 min[12]
Ethyl AcetateNatural Sunlight150~52%40 min8.84 h[12]
Water/Acetonitrile (50/50)Natural Sunlight100~60%40 min6.82 h[12]

Experimental Protocols

Protocol 1: General Procedure for Preparing this compound Stock Solutions
  • Weighing: Accurately weigh the desired amount of crystalline this compound in a clean, dry vial.

  • Solvent Addition: Add the appropriate volume of the desired organic solvent (e.g., DMSO, methanol, ethanol, acetonitrile) to achieve the target concentration. For example, to prepare a 1 mg/mL stock solution in methanol, dissolve the weighed this compound in the corresponding volume of methanol.[2]

  • Dissolution: Vortex or sonicate the mixture until the this compound is completely dissolved.

  • Storage: Store the stock solution in a tightly sealed, light-protected container (e.g., amber vial) at the recommended temperature (-20°C for long-term or 4°C for short-term storage).[2]

Protocol 2: General Procedure for a Forced Degradation Study

Forced degradation studies are essential for developing stability-indicating methods. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.

  • Acid Hydrolysis:

    • Dissolve this compound in a suitable solvent (e.g., methanol or acetonitrile).

    • Add an equal volume of 0.1 M to 1 M hydrochloric acid.

    • Incubate the solution at room temperature or elevated temperature (e.g., 60°C) for a defined period.

    • At specified time points, withdraw an aliquot, neutralize it with a suitable base (e.g., sodium hydroxide), and dilute with mobile phase for analysis.

  • Base Hydrolysis:

    • Dissolve this compound in a suitable solvent.

    • Add an equal volume of 0.1 M to 1 M sodium hydroxide.

    • Incubate at room temperature.

    • At specified time points, withdraw an aliquot, neutralize it with a suitable acid (e.g., hydrochloric acid), and dilute for analysis.

  • Oxidative Degradation:

    • Dissolve this compound in a suitable solvent.

    • Add an equal volume of a hydrogen peroxide solution (e.g., 3-30%).

    • Incubate at room temperature.

    • At specified time points, withdraw an aliquot and dilute for analysis.

  • Thermal Degradation:

    • Place solid this compound in a temperature-controlled oven at an elevated temperature (e.g., 60-80°C) for a defined period.

    • Also, prepare a solution of this compound and expose it to the same thermal stress.

    • At specified time points, cool the sample, dissolve/dilute it, and analyze.

  • Photodegradation:

    • Expose a solution of this compound and solid this compound to a light source that provides both UV and visible light (e.g., a photostability chamber with an output of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

    • A control sample should be wrapped in aluminum foil to protect it from light.

    • At specified time points, prepare the samples for analysis.

Protocol 3: Example of a Stability-Indicating HPLC-UV Method

This is a general example and may require optimization for your specific instrumentation and needs.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water. For example, an isocratic mobile phase of acetonitrile:water (35:65, v/v) has been used.[2]

  • Flow Rate: 1.0 - 1.5 mL/min.[2]

  • Detection Wavelength: 208 nm.[2]

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient or controlled (e.g., 25°C).

Method Validation: The stability-indicating nature of the method must be validated according to ICH guidelines. This includes demonstrating specificity (the ability to separate the drug from its degradation products and excipients), linearity, accuracy, precision, and robustness.

Visualizations

degradation_pathway Salvinorin_A This compound Salvinorin_B Salvinorin B (Inactive) Salvinorin_A->Salvinorin_B Hydrolysis (Base, Esterases) Lactone_Opened Lactone-Opened Products Salvinorin_A->Lactone_Opened Hydrolysis Epimer C-8 Epimer Salvinorin_A->Epimer Base

Caption: Primary degradation pathways of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Prep_Solid Prepare Solid Sample Thermal Thermal (e.g., 60°C) Prep_Solid->Thermal Photo Photolytic (UV/Vis Light) Prep_Solid->Photo Prep_Solution Prepare Solution Acid Acidic (e.g., HCl) Prep_Solution->Acid Base Basic (e.g., NaOH) Prep_Solution->Base Oxidation Oxidative (e.g., H2O2) Prep_Solution->Oxidation Prep_Solution->Thermal Prep_Solution->Photo Analysis Stability-Indicating HPLC-UV/MS Analysis Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Data Data Interpretation (Degradation Kinetics, Pathway ID) Analysis->Data

Caption: General workflow for a forced degradation study of this compound.

troubleshooting_flowchart node_q node_q node_a node_a start Unexpected Degradation or Loss of Activity q1 Are storage conditions correct (-20°C solid, 4°C solution, dark)? start->q1 a1_yes Review solution preparation and experimental conditions. q1->a1_yes Yes a1_no Correct storage conditions. Use a fresh sample. q1->a1_no No q2 Is the experimental buffer pH basic? a1_yes->q2 a2_yes Adjust pH to neutral or acidic. Prepare fresh solutions. q2->a2_yes Yes a2_no Check for light exposure during the experiment. q2->a2_no No

Caption: Troubleshooting flowchart for unexpected this compound degradation.

References

Technical Support Center: Standardization of Commercial Salvia divinorum Herbal Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Salvia divinorum herbal products. The goal is to help minimize variability in experimental results by providing information on the factors influencing product composition and standardized methods for analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of variability in the salvinorin A content of commercial Salvia divinorum products?

A1: The concentration of this compound, the primary psychoactive compound in Salvia divinorum, can vary significantly between products.[1] Key factors contributing to this variability include:

  • Plant-specific factors: Even genetically identical plants can have different this compound concentrations.[1][2]

  • Cultivation and Environmental Conditions: Growing conditions and environmental factors that influence the plant's biochemistry have not been fully identified but are a likely source of variation.[2]

  • Geographic Origin: The location where the plant is grown can impact its chemical composition.[1][3]

  • Harvesting and Processing: The freshness of the leaves, drying methods, and storage conditions can all affect the final this compound content.[1][3]

  • Product Formulation: Commercial products range from raw, dried leaves to fortified extracts.[1][4] "Enhanced" or "fortified" products are made by adding a this compound-rich extract to dried leaves, leading to a wide range of potencies that are often not accurately reflected on the label.[3][4]

  • Adulteration: Some commercial products have been found to contain adulterants such as caffeine (B1668208) or vitamin E.[3]

Q2: What is the expected range of this compound concentration in different types of Salvia divinorum products?

A2: The this compound content varies widely depending on whether the product is raw plant material or a fortified extract. The following table summarizes reported concentrations:

Product TypeThis compound Concentration (mg/g)
Raw/Dried Leaves0.89 - 7.8[1][4]
Average in Raw Leaves~1.54[4][5][6]
Stems< 0.63[4]
Enhanced Leaf Extracts (e.g., 5x, 10x, etc.)0.13 - 521.2[4]

Note: The "x" rating on enhanced products is often not a reliable indicator of this compound concentration.[4]

Q3: What are the recommended analytical methods for quantifying this compound in herbal products?

A3: Several analytical techniques are suitable for the quantification of this compound. The choice of method may depend on the available equipment, desired speed, and required sensitivity. Commonly used methods include:

  • High-Performance Liquid Chromatography (HPLC): A robust and widely used method for accurate quantification.[4][5][7]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Another common and reliable method for both identification and quantification.[4][5][8]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Offers high sensitivity and selectivity.[4][5][8]

  • Direct Analysis in Real Time-High-Resolution Mass Spectrometry (DART-HRMS): A rapid screening method that requires minimal sample preparation.[4][5][6]

Q4: Are there other psychoactive compounds in Salvia divinorum that I should be aware of?

A4: While this compound is the primary and most potent psychoactive constituent, other related neoclerodane diterpenes are present in the plant, such as salvinorin B, C, D, E, and F, and divinatorins.[2][9] However, these other compounds have little to no affinity for the kappa-opioid receptor and are not considered to contribute significantly to the psychoactive effects.[9][10] Salvinorin B is the primary, inactive metabolite of this compound.[1][11]

Troubleshooting Guides

Issue 1: High variability in experimental results between different batches of the same commercial product.

  • Possible Cause: Inconsistent this compound concentration in the herbal product. The "x" rating on enhanced products is notoriously unreliable.[4]

  • Troubleshooting Steps:

    • Quantify this compound Content: Independently verify the this compound concentration of each new batch using a validated analytical method (see Experimental Protocols section).

    • Standardize by Dose: Adjust the amount of herbal product used in your experiments based on your quantified this compound concentration to ensure a consistent dose of the active compound.

    • Procure from a Reputable Source: If possible, obtain a Certificate of Analysis (CoA) from the supplier that specifies the this compound content. However, independent verification is still recommended.

    • Homogenize the Sample: Before taking a subsample for an experiment, ensure the entire batch of the herbal product is thoroughly mixed to account for any uneven distribution of fortified extract.

Issue 2: Degradation of this compound in stored samples.

  • Possible Cause: Improper storage conditions. This compound is unstable in basic solutions and can degrade with exposure to light and air.[12]

  • Troubleshooting Steps:

    • Storage Conditions: Store dried plant material and extracts in airtight, light-resistant containers in a cool, dark, and dry place.

    • Solvent Stability: If preparing stock solutions, use a suitable organic solvent like methanol (B129727) or acetone (B3395972) and store at 4°C.[7] Avoid basic solutions.

    • Monitor for Degradation: Periodically re-analyze the this compound content of long-term stored reference materials to check for degradation.

Experimental Protocols

Protocol 1: Extraction of this compound for Quantification

This protocol describes a general solvent extraction method suitable for preparing Salvia divinorum samples for analysis by HPLC or GC-MS.

  • Materials:

    • Dried and finely powdered Salvia divinorum leaf or extract product.

    • Analytical grade methanol, acetone, or acetonitrile (B52724).[7]

    • Mortar and pestle or grinder.

    • Vortex mixer.

    • Centrifuge.

    • Syringe filters (0.45 µm).

    • Analytical balance.

  • Methodology:

    • Accurately weigh approximately 100 mg of the finely powdered herbal product into a centrifuge tube.

    • Add 10 mL of the chosen extraction solvent (e.g., methanol).

    • Vortex the mixture vigorously for 1-2 minutes.

    • Place the tube in an ultrasonic bath for 15-30 minutes to enhance extraction efficiency.

    • Centrifuge the mixture at 3000 rpm for 10 minutes to pellet the solid material.

    • Carefully collect the supernatant. For exhaustive extraction, the pellet can be re-extracted 1-2 more times with fresh solvent, and the supernatants combined.

    • Filter the supernatant through a 0.45 µm syringe filter into a clean vial for analysis.

    • If necessary, dilute the extract with the mobile phase to a concentration within the calibration range of the analytical instrument.

Protocol 2: Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

  • Instrumentation and Conditions (Example):

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 40:60 v/v).[7] The exact ratio may need optimization.

    • Flow Rate: 1.0 mL/min.[7]

    • Detection Wavelength: 211 nm.[13]

    • Injection Volume: 20 µL.

  • Methodology:

    • Prepare Standard Solutions: Accurately weigh pure this compound standard and dissolve it in methanol to prepare a stock solution (e.g., 1 mg/mL).[7] Perform serial dilutions to create a series of working standards (e.g., 0.5 - 10 µg/mL).[7]

    • Construct Calibration Curve: Inject the working standards into the HPLC system and record the peak areas. Plot a calibration curve of peak area versus concentration.

    • Analyze Samples: Inject the prepared sample extracts (from Protocol 1) into the HPLC system.

    • Calculate Concentration: Determine the peak area for this compound in the sample chromatogram and use the calibration curve to calculate the concentration in the extract. Account for any dilution factors to determine the final concentration in the original herbal product (in mg/g).

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Quantification cluster_application Experimental Application start Obtain Commercial Salvia Product grind Grind to Fine Powder start->grind weigh Weigh Sample grind->weigh extract Solvent Extraction (e.g., Methanol) weigh->extract filter Filter Extract extract->filter hplc HPLC-UV Analysis filter->hplc standards Prepare this compound Standard Curve standards->hplc quantify Quantify this compound Concentration dose Calculate & Standardize Dose quantify->dose experiment Conduct Experiment dose->experiment results Obtain Reliable Results experiment->results

Caption: Workflow for Standardizing Salvia divinorum Product Experiments.

SalvinorinA_Metabolism SalvinorinA This compound (Active κ-Opioid Agonist) OralMucosa Absorption (Oral Mucosa, Lungs) SalvinorinA->OralMucosa Chewing/Smoking GI_Tract Gastrointestinal Tract SalvinorinA->GI_Tract Swallowing (Inefficient) Brain Brain (Crosses BBB) OralMucosa->Brain Liver Liver Metabolism (CYP450 Enzymes, Glucuronidation) GI_Tract->Liver SalvinorinB Salvinorin B (Inactive Metabolite) Liver->SalvinorinB Elimination Rapid Elimination SalvinorinB->Elimination KOR κ-Opioid Receptor Binding Brain->KOR Brain->Elimination Psychoactive Psychoactive Effects KOR->Psychoactive

Caption: Simplified Pathway of this compound Absorption and Metabolism.

References

addressing the hallucinogenic side effects in therapeutic development

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for addressing the hallucinogenic side effects of therapeutic compounds targeting the serotonin (B10506) 2A (5-HT2A) receptor.

Frequently Asked Questions (FAQs)

Q1: What is the primary molecular target associated with the hallucinogenic effects of psychedelic drugs?

A1: The primary molecular target for classic serotonergic hallucinogens like LSD and psilocybin is the serotonin 2A receptor (5-HT2A).[1][2] Agonism at this G protein-coupled receptor (GPCR) is the initiating event that triggers the downstream signaling cascades responsible for their profound effects on perception, mood, and cognition.[1][2]

Q2: How can a compound activate the 5-HT2A receptor without causing hallucinations?

A2: The hallucinogenic and therapeutic effects of 5-HT2A receptor agonists can potentially be separated through a mechanism known as biased agonism or functional selectivity.[3][4] The 5-HT2A receptor can signal through multiple downstream pathways, primarily the Gq/11 pathway and the β-arrestin pathway.[3][4] It is hypothesized that activation of the Gq/11 pathway is linked to the hallucinogenic effects, while the β-arrestin pathway may be associated with therapeutic outcomes like antidepressants.[3][4] Therefore, a "biased agonist" that preferentially activates the β-arrestin pathway over the Gq/11 pathway could offer therapeutic benefits without the hallucinogenic side effects.[4][5]

Q3: What is the head-twitch response (HTR) and why is it a crucial preclinical assay?

A3: The head-twitch response (HTR) is a rapid, side-to-side rotational head movement observed in rodents following the administration of serotonergic hallucinogens.[2][6] This behavioral assay is a well-established and reliable in vivo model for predicting the hallucinogenic potential of a compound in humans.[2] A strong correlation exists between a compound's potency to induce HTR in rodents and its hallucinogenic potency in humans.[2]

Q4: What are the key in vitro assays for characterizing a compound's activity at the 5-HT2A receptor?

A4: The two primary in vitro assays are:

  • Radioligand Binding Assay: This assay measures the affinity (Ki) of a compound for the 5-HT2A receptor by assessing its ability to compete with a radiolabeled ligand.[7]

  • Functional Assays: These assays measure the compound's ability to activate the receptor and trigger downstream signaling. The most common functional assays for the 5-HT2A receptor are calcium flux assays, which measure the Gq/11 pathway activation, and β-arrestin recruitment assays.[8][9]

Key Signaling Pathways

The differential signaling of the 5-HT2A receptor is central to developing non-hallucinogenic therapeutics. The following diagram illustrates the two major pathways:

5HT2A_Signaling cluster_membrane Cell Membrane cluster_hallucinogenic Hallucinogenic Pathway cluster_therapeutic Potential Therapeutic Pathway 5HT2A 5-HT2A Receptor Gq Gq/11 5HT2A->Gq strongly activates B_Arrestin β-Arrestin 5HT2A->B_Arrestin preferentially activates PLC Phospholipase C (PLC) Gq->PLC activates IP3_DAG IP3 & DAG PLC->IP3_DAG produces Ca_PKC ↑ Intracellular Ca²⁺ & Protein Kinase C (PKC) IP3_DAG->Ca_PKC Hallucinations Hallucinogenic Effects Ca_PKC->Hallucinations MAPK MAPK Pathway B_Arrestin->MAPK activates Therapeutic Therapeutic Effects (e.g., Antidepressant) MAPK->Therapeutic Agonist Biased Agonist Agonist->5HT2A Hallucinogen Classic Hallucinogen Hallucinogen->5HT2A

Caption: 5-HT2A receptor signaling pathways.

Experimental Protocols & Troubleshooting

In Vivo: Head-Twitch Response (HTR) Assay

This assay is the behavioral gold standard for assessing the hallucinogenic potential of 5-HT2A agonists in rodents.

HTR_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Animal_Acclimation Acclimate mice to testing environment Compound_Prep Prepare test compound and vehicle solutions Administration Administer compound/vehicle (e.g., IP, SC) Compound_Prep->Administration Observation Place mouse in observation chamber and record behavior Administration->Observation Counting Manually or automatically count head-twitches over a set time (e.g., 30-60 min) Observation->Counting Data_Compilation Compile HTR counts for each animal Counting->Data_Compilation Stats Perform statistical analysis (e.g., ANOVA) Data_Compilation->Stats Dose_Response Generate dose-response curve Stats->Dose_Response

Caption: Experimental workflow for the Head-Twitch Response (HTR) assay.
  • Animals: Male C57BL/6J mice are commonly used.[10]

  • Acclimation: Allow mice to acclimate to the testing room for at least 60 minutes before the experiment.

  • Drug Administration: Administer the test compound or vehicle via a consistent route, such as intraperitoneal (IP) or subcutaneous (SC) injection.

  • Observation Period: Immediately after injection, place the mouse in a clean observation chamber (e.g., a standard shoebox cage without bedding). Record the number of head-twitches for a predetermined period, typically 30 to 60 minutes. A head-twitch is a rapid, spasmodic, side-to-side rotational movement of the head.

  • Data Analysis: The total number of head-twitches per animal is counted. Data are then analyzed using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare dose groups to the vehicle control.

Problem Potential Cause(s) Recommended Solution(s)
High variability in HTR counts within the same dose group Genetic differences in 5-HT2A receptors or metabolizing enzymes (e.g., CYP450s). Environmental stressors (noise, light). Inconsistent drug administration.Use a sufficient number of animals per group to account for individual differences. Ensure a controlled and consistent testing environment. Standardize handling and injection procedures.
No HTR observed at expected effective doses Incorrect dose, route of administration, or observation timing. Compound instability or low bioavailability. Animal strain is not sensitive.Verify dose calculations and administration technique. Check compound stability and solubility. Confirm the chosen animal strain is appropriate for HTR studies.
False positives (head movements counted as HTR) Grooming behavior, sniffing, or general hyperactivity can be mistaken for HTR.Ensure observers are well-trained to distinguish HTR from other behaviors. Use automated detection systems with high specificity.[6] Grooming-induced head movements are typically of a lower frequency than HTR.[6]
Biphasic (inverted-U) dose-response curve This is a known phenomenon for some 5-HT2A agonists like DOI.[2] High doses may induce competing behaviors or receptor desensitization.Test a wide range of doses to fully characterize the dose-response relationship.
In Vitro: 5-HT2A Receptor Assays

This assay quantifies the affinity of a test compound for the 5-HT2A receptor.

  • Membrane Preparation: Prepare cell membranes from a source with high 5-HT2A receptor expression (e.g., CHO or HEK293 cells stably expressing the human 5-HT2A receptor, or rat frontal cortex).[7][11]

  • Assay Setup: In a 96-well plate, combine the cell membrane preparation, a radiolabeled ligand (e.g., [3H]ketanserin), and varying concentrations of the unlabeled test compound.[7]

  • Incubation: Incubate the plate to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter plate to separate the membrane-bound radioligand from the free radioligand.[7]

  • Washing: Wash the filters multiple times with ice-cold buffer to remove unbound radioligand.[7]

  • Counting: Dry the filter plate, add a scintillation cocktail, and measure the radioactivity in a microplate scintillation counter.[7]

  • Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding) from a competition curve. Convert the IC50 to a Ki (inhibition constant) value using the Cheng-Prusoff equation.[7]

Problem Potential Cause(s) Recommended Solution(s)
High non-specific binding (NSB) Radioligand is too hydrophobic or at too high a concentration. Insufficient blocking of filter plates. Too much membrane protein per well.Use a lower concentration of radioligand. Pre-soak filter plates with a blocking agent like 0.5% polyethyleneimine.[11] Optimize the amount of protein per well.[11]
Low specific binding signal Low receptor expression in the membrane preparation. Inactive radioligand or test compound. Insufficient incubation time.Verify receptor expression levels in your membrane source. Check the quality and age of the radioligand. Perform a time-course experiment to determine the optimal incubation time for equilibrium.
Poor reproducibility between replicates Pipetting errors. Inconsistent washing during filtration. Temperature fluctuations during incubation.Use calibrated pipettes and consistent technique. Ensure uniform and rapid washing of all wells. Maintain a stable incubation temperature.

This functional assay measures Gq/11 pathway activation by quantifying changes in intracellular calcium.

  • Cell Seeding: Plate cells stably expressing the 5-HT2A receptor (e.g., HEK293) into a 96-well black-walled, clear-bottom plate and incubate overnight.[8]

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions, typically for 1 hour at 37°C.[8]

  • Compound Preparation: Prepare serial dilutions of the test compound.

  • Measurement: Place the plate in a fluorescence plate reader with injection capabilities. Measure the baseline fluorescence, then inject the test compound and immediately begin measuring the fluorescence intensity over time to capture the transient calcium flux.[8]

  • Data Analysis: The change in fluorescence is proportional to the change in intracellular calcium. Calculate the peak fluorescence response and plot the data against the log concentration of the test compound to generate a dose-response curve and determine the EC50 value.[8]

Problem Potential Cause(s) Recommended Solution(s)
No or weak signal Low receptor expression or poor coupling to Gq pathway. Cells are unhealthy or plated at a suboptimal density. Dye loading was inefficient.Verify receptor expression and functional coupling. Ensure cells are healthy and form a confluent monolayer. Optimize dye loading time and concentration.
High background fluorescence Autofluorescence from the compound. Cell death leading to dye leakage. Incomplete removal of extracellular dye.Run a compound-only control to check for autofluorescence. Check cell viability. Ensure proper washing steps after dye loading.
Signal fades too quickly (transient response) Receptor desensitization.Use a kinetic plate reader that can measure the signal immediately after compound injection to capture the peak response.

Data Presentation: Compound Comparison

The following table summarizes the pharmacological profiles of representative hallucinogenic and non-hallucinogenic 5-HT2A agonists. Lower Ki and EC50 values indicate higher affinity and potency, respectively.

CompoundClassHallucinogenic Potential5-HT2A Ki (nM)5-HT2A Gq EC50 (nM)Reference
LSD ErgolineHigh1.11.5[12]
Psilocin TryptamineHigh47.810.3[3][13]
DOI PhenethylamineHigh0.74.8[3]
Lisuride ErgolineNo1.9>1000[9]
Tabernanthalog Ibogaine AnalogNo21.6134.8[9]
2-Br-LSD ErgolineNo4.612.8 (Partial Agonist)[14]

Note: Ki and EC50 values can vary depending on the specific assay conditions and cell types used.

References

Technical Support Center: Optimizing Dosage and Administration Routes for Human Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals. Our goal is to offer practical guidance on optimizing drug dosage and administration routes for human clinical studies.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments, providing potential causes and actionable solutions.

Troubleshooting Dose Escalation Studies

Issue Potential Causes Recommended Solutions
Unexpectedly high rate of Dose-Limiting Toxicities (DLTs) at a low dose level. - Inaccurate preclinical to human dose conversion. - High inter-patient variability in drug metabolism. - The starting dose was not conservative enough.- Re-evaluate the preclinical toxicology data and the method used for Human Equivalent Dose (HED) calculation. - Implement a more conservative dose escalation strategy, such as smaller dose increments. - Consider adding an intermediate dose level between the current and previous dose.
No DLTs observed even at the highest planned dose. - The maximum planned dose is below the Maximum Tolerated Dose (MTD). - The drug has a very wide therapeutic window.- If the protocol allows, consider adding higher dose cohorts after careful review of all safety and pharmacokinetic (PK) data. - Ensure that drug exposure (e.g., AUC) is increasing proportionally with the dose.
Significant variability in patient response and toxicity at the same dose level. - Genetic differences in drug-metabolizing enzymes. - Concurrent medications affecting drug metabolism. - Non-compliance with study procedures.- Collect and analyze pharmacogenomic data to identify potential genetic markers associated with response or toxicity. - Carefully review and document all concomitant medications. - Reinforce protocol adherence with study participants and site staff.
Delayed onset of toxicities. - The DLT observation window is too short. - Cumulative toxicity with repeated dosing.- For drugs with expected delayed toxicities, consider extending the DLT observation period. - Implement a study design that can account for delayed toxicities, such as the Time-to-Event Continual Reassessment Method (TITE-CRM).[1]
Lack of sufficient data for dose escalation decisions. [2]- Missed or lost patient samples.[2] - Samples taken outside the specified time window.[2] - Delays in sample processing and analysis.[2]- Implement a robust sample management system with clear tracking of collection, processing, and shipping. - Provide thorough training to site staff on the importance of timely and accurate sample collection. - Establish clear communication channels with the bioanalytical laboratory to ensure timely data availability.

Troubleshooting Administration Route Selection

Issue Potential Causes Recommended Solutions
Low and variable oral bioavailability. - Significant first-pass metabolism in the liver.[3][4] - Poor drug solubility or dissolution in the gastrointestinal (GI) tract. - Drug degradation in the acidic environment of the stomach.[4]- Consider alternative administration routes that bypass the liver, such as sublingual, transdermal, or parenteral.[3][4] - Investigate different drug formulations to improve solubility and dissolution. - Develop enteric-coated formulations to protect the drug from stomach acid.
Patient compliance issues with the chosen administration route. - Inconvenient dosing schedule. - Pain or discomfort associated with the administration method (e.g., injections).[5] - Difficulty in self-administering the medication.- Explore long-acting formulations to reduce dosing frequency. - Investigate less invasive administration routes. - Provide comprehensive patient training and support for self-administration.
Local irritation or adverse reactions at the administration site. - High drug concentration at the site of application. - Excipients in the formulation causing irritation.- Optimize the drug formulation to reduce the concentration of irritants. - Rotate the site of administration if possible (e.g., for subcutaneous injections or transdermal patches).

Frequently Asked Questions (FAQs)

Dose Optimization

Q1: What is the purpose of a dose-escalation study?

A dose-escalation study, typically conducted in Phase I clinical trials, aims to determine the Maximum Tolerated Dose (MTD) and/or the recommended Phase II dose (RP2D) of a new drug.[6] The guiding principle is to start with a low, safe dose and gradually increase it in successive cohorts of participants to identify a dose that is safe and shows evidence of biological activity.[6]

Q2: What are the main differences between the "3+3" design and model-based designs like the Continual Reassessment Method (CRM)?

The "3+3" design is a rule-based algorithm where dose escalation decisions are based on the number of DLTs observed in a cohort of 3 to 6 patients.[6][7] It is simple to implement but can be inefficient, often treating a large proportion of patients at subtherapeutic doses.[6][7] Model-based designs, such as the CRM, use a statistical model to describe the dose-toxicity relationship and guide dose escalation decisions based on all available patient data.[8][9] CRM is generally more accurate in identifying the MTD and treats more patients at or near the optimal dose.[9]

Administration Routes

Q3: What factors should be considered when selecting an administration route?

The choice of administration route depends on several factors, including the drug's physicochemical properties, the desired onset and duration of action, the target site, and patient-specific considerations.[4][5] For example, intravenous administration provides rapid onset and 100% bioavailability, while oral administration is more convenient but may be subject to first-pass metabolism.[4][10]

Q4: How does the "first-pass effect" influence the choice of administration route?

The first-pass effect, or first-pass metabolism, is a phenomenon where a drug's concentration is significantly reduced before it reaches systemic circulation, primarily due to metabolism in the liver and gut wall.[3][11] This is a major consideration for orally administered drugs.[3][11] To bypass the first-pass effect, alternative routes such as intravenous, intramuscular, sublingual, or transdermal may be chosen.[3][4]

Bioavailability

Q5: What is bioavailability and how is it measured?

Bioavailability is the fraction of an administered drug that reaches the systemic circulation in an unchanged form.[12] It is a measure of the rate and extent of drug absorption.[12] By definition, a drug administered intravenously has a bioavailability of 100%.[12] For other routes, it is calculated by comparing the area under the plasma drug concentration-time curve (AUC) of the test formulation to the AUC of an intravenous formulation.[13]

Q6: What is the difference between absolute and relative bioavailability?

Absolute bioavailability compares the bioavailability of the active drug in the systemic circulation following non-intravenous administration with the bioavailability of the same drug following intravenous administration.[14] Relative bioavailability is a comparison of the bioavailability of two different formulations of the same drug, typically a test formulation against a standard formulation.[14]

Preclinical to Clinical Translation

Q7: How is the starting dose for a first-in-human study determined?

The starting dose for a first-in-human (FIH) study is typically determined from preclinical toxicology data.[15] The No-Observed-Adverse-Effect Level (NOAEL) in the most appropriate animal species is converted to a Human Equivalent Dose (HED).[15] A safety factor is then applied to the HED to determine the maximum recommended starting dose (MRSD).[15]

Q8: What is the formula for calculating the Human Equivalent Dose (HED)?

The HED is calculated based on body surface area (BSA) conversion from animal studies. The general formula is:

HED (mg/kg) = Animal Dose (mg/kg) x (Animal Km / Human Km)[16][17]

Where Km is a conversion factor for each species.[16][17]

Experimental Protocols

Protocol for "3+3" Dose Escalation Study

Objective: To determine the Maximum Tolerated Dose (MTD) of a new investigational drug.

Methodology:

  • Define Dose-Limiting Toxicity (DLT): Clearly define what constitutes a DLT in the study protocol. This is typically a grade 3 or 4 adverse event that is considered related to the study drug.

  • Establish Dose Levels: Pre-specify a series of increasing dose levels based on preclinical data.

  • Patient Enrollment and Dosing:

    • Enroll a cohort of 3 patients at the starting dose level.

    • Administer the investigational drug and monitor patients for a pre-defined DLT observation period (e.g., the first 28 days).

  • Dose Escalation/Expansion Rules:

    • If 0 out of 3 patients experience a DLT: Escalate to the next higher dose level and enroll a new cohort of 3 patients.[7][18]

    • If 1 out of 3 patients experiences a DLT: Expand the current dose level by enrolling an additional 3 patients.[7][18]

      • If 1 out of 6 patients experiences a DLT: Escalate to the next higher dose level.

      • If ≥ 2 out of 6 patients experience a DLT: The current dose level is considered to have exceeded the MTD.

    • If ≥ 2 out of 3 patients experience a DLT: The current dose level is considered to have exceeded the MTD.[7][18]

  • Defining the MTD: The MTD is defined as the dose level below the one at which an unacceptable number of DLTs (typically ≥33%) are observed.[6]

Protocol for Bioavailability Assessment

Objective: To determine the absolute bioavailability of an oral formulation of an investigational drug.

Methodology:

  • Study Design: A single-dose, two-period, crossover study design is typically used.[19]

  • Subject Selection: Enroll healthy adult volunteers. Ensure subjects have no underlying conditions that could affect drug absorption, metabolism, or excretion.[19]

  • Drug Administration:

    • Period 1: Randomly assign subjects to receive either a single oral dose of the test formulation or a single intravenous (IV) dose of the reference formulation.

    • Washout Period: A sufficient washout period is required between the two periods to ensure complete elimination of the drug from the body.

    • Period 2: Administer the alternate formulation to each subject.

  • Blood Sampling: Collect serial blood samples at pre-defined time points after each drug administration to characterize the plasma concentration-time profile. Sampling should be frequent enough to capture the absorption, distribution, and elimination phases.[19]

  • Bioanalytical Analysis: Analyze the plasma samples using a validated analytical method to determine the drug concentration at each time point.

  • Pharmacokinetic Analysis:

    • Calculate the Area Under the Curve (AUC) from time zero to infinity (AUC0-∞) for both the oral and IV routes for each subject.

    • Calculate the absolute bioavailability (F) using the following formula: F (%) = (AUCoral / AUCIV) x (DoseIV / Doseoral) x 100

Quantitative Data Tables

Comparison of Common Administration Routes

Administration Route Bioavailability Onset of Action Advantages Disadvantages
Oral (PO) Low to high (variable)[3][14]SlowConvenient, cost-effective, patient-preferred.[4]Variable absorption, first-pass metabolism, requires patient cooperation.[4][10]
Intravenous (IV) 100%[12]RapidRapid onset, precise dose control, suitable for large volumes.[10]Invasive, risk of infection, requires skilled personnel.[20]
Intramuscular (IM) High (>80%)[3]ModerateSuitable for poorly soluble drugs and depot formulations.[20]Painful, limited volume, risk of tissue injury.[20]
Subcutaneous (SC) High (>80%)[3]SlowAllows for self-administration, suitable for slow-release formulations.[5]Small volumes only, can cause local pain and irritation.[5]
Sublingual (SL) Moderate to highRapidBypasses first-pass metabolism, rapid absorption.[4]Limited to small doses, potential for unpleasant taste.[5]
Transdermal HighSlowSustained release, non-invasive, bypasses first-pass metabolism.[3]Limited to lipid-soluble drugs, can cause skin irritation.[20]
Inhalation HighVery RapidRapid onset, localized effect in the lungs, bypasses first-pass metabolism.[3]Requires proper inhalation technique, can cause local irritation.[20]
Rectal Low to high (variable)ModerateUseful in unconscious or vomiting patients, partially bypasses first-pass metabolism.[20]Uncomfortable, variable absorption.[20]

Bioavailability of Common Drugs by Administration Route

Drug Oral Bioavailability (%) Intramuscular Bioavailability (%) Sublingual Bioavailability (%)
Morphine ~30%[3]~100%~50%
Propranolol ~30%[4]Not applicableNot available
Levothyroxine ~80%[4]~100%Not available
Nitroglycerin <1%Not applicable~38%
Diazepam >90%~97%Not available

Human Equivalent Dose (HED) Conversion Factors (Km)

Species Body Weight (kg) Km Factor
Human 6037
Mouse 0.023
Rat 0.156
Hamster 0.085
Guinea Pig 0.48
Rabbit 1.812
Dog 1020
Monkey 312
Mini-pig 4035
Data compiled from references[16]

Visualizations

G cluster_0 Dose Level X p1 Patient 1 p2 Patient 2 p3 Patient 3 dlt_check Observe for DLTs p3->dlt_check start Start with Cohort of 3 Patients escalate Escalate to Next Dose Level dlt_check->escalate 0 DLTs expand Expand Cohort to 6 Patients dlt_check->expand 1 DLT mtd_exceeded MTD Exceeded dlt_check->mtd_exceeded ≥ 2 DLTs no_dlt 0 DLTs one_dlt 1 DLT two_plus_dlt ≥ 2 DLTs escalate->start Enroll New Cohort dlt_check_expanded Observe Expanded Cohort for DLTs expand->dlt_check_expanded dlt_check_expanded->escalate ≤ 1 of 6 DLTs dlt_check_expanded->mtd_exceeded ≥ 2 of 6 DLTs one_of_six_dlt ≤ 1 of 6 DLTs two_of_six_dlt ≥ 2 of 6 DLTs mtd_defined MTD is Previous Dose Level mtd_exceeded->mtd_defined

Caption: Workflow of a "3+3" dose escalation study design.

G cluster_oral Oral Administration cluster_iv Intravenous Administration oral_drug Oral Drug stomach Stomach (Acidic Environment) oral_drug->stomach intestine Small Intestine (Absorption) stomach->intestine portal_vein Portal Vein intestine->portal_vein Absorption iv_drug IV Drug systemic_circulation Systemic Circulation iv_drug->systemic_circulation 100% Bioavailability liver Liver (First-Pass Metabolism) portal_vein->liver liver->systemic_circulation Reduced Drug Concentration target_site Target Site systemic_circulation->target_site

Caption: Drug absorption pathways and the first-pass effect.

G cluster_data Data Inputs cluster_calculation Calculation Steps auc_oral AUC of Oral Dose ratio_auc Calculate AUC Ratio (AUC_oral / AUC_iv) auc_oral->ratio_auc auc_iv AUC of IV Dose auc_iv->ratio_auc dose_oral Oral Dose Amount ratio_dose Calculate Dose Ratio (Dose_iv / Dose_oral) dose_oral->ratio_dose dose_iv IV Dose Amount dose_iv->ratio_dose multiply Multiply Ratios ratio_auc->multiply ratio_dose->multiply result Absolute Bioavailability (F%) multiply->result

Caption: Logical workflow for calculating absolute bioavailability.

References

Technical Support Center: Selecting Appropriate Animal Models for Your Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in selecting the most appropriate animal models for their specific research questions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors to consider when selecting an animal model?

A1: The selection of an animal model is a critical decision that depends on a combination of scientific and practical factors. Key considerations include:

  • Relevance to the research question: The model should accurately mimic the human disease or biological process being studied.[1]

  • Physiological and genetic similarity to humans: The closer the animal's anatomy, physiology, and genome are to humans, the more likely the results will be translatable.[1]

  • Historical data and established models: Whenever possible, using established models with a wealth of existing data can save time and resources.

  • Practical considerations: Factors such as cost, availability, lifespan, and ease of handling are important for the feasibility of the study.[1]

  • Ethical considerations: The "3Rs" (Replacement, Reduction, and Refinement) should always guide the selection and use of animal models.

Q2: What are the different types of animal models available?

A2: Animal models can be broadly categorized as follows:

  • Induced (or Experimental) Models: Healthy animals are treated to induce a disease or condition that mimics a human ailment.

  • Spontaneous (or Natural) Models: Animals that naturally develop a disease that is analogous to a human condition.

  • Genetically Engineered Models: Mice or other animals where specific genes have been added, removed, or modified to study the function of those genes and their role in disease.

  • Patient-Derived Xenograft (PDX) Models: Human tumor tissue is implanted into immunodeficient mice, allowing for the study of the tumor in a living organism while preserving its original characteristics.[2]

  • Orphan Models: Animals with a specific disease for which there is no known human equivalent.

Q3: My experimental results in an animal model are not translating to human clinical trials. What could be the issue?

A3: This is a common challenge in drug development. Several factors can contribute to the poor translation of preclinical findings:

  • Inappropriate model selection: The chosen animal model may not accurately recapitulate the human disease pathophysiology.

  • Biological differences between species: Fundamental differences in genetics, metabolism, and immune responses can lead to different outcomes.

  • Lack of rigor in preclinical study design: Issues such as small sample sizes, lack of randomization, and improper blinding can lead to unreliable results.

  • Complexity of human diseases: Many human diseases are multifactorial, and animal models often represent a simplified version.

Troubleshooting Guides

Issue 1: High variability in experimental data within the same animal cohort.
  • Possible Cause: Genetic drift, environmental factors, or inconsistent experimental procedures.

  • Troubleshooting Steps:

    • Ensure Genetic Uniformity: Use inbred strains of mice to minimize genetic variation.

    • Standardize Housing Conditions: Maintain consistent temperature, humidity, light-dark cycles, and diet for all animals.

    • Refine Experimental Protocols: Ensure all procedures, including drug administration and data collection, are performed consistently by all personnel.

    • Increase Sample Size: A larger cohort can help to mitigate the effects of individual animal variability.

Issue 2: The chosen animal model does not develop the expected disease phenotype.
  • Possible Cause: Incorrect induction method, strain-specific resistance, or inappropriate age of the animals.

  • Troubleshooting Steps:

    • Verify Induction Protocol: Double-check all steps of the disease induction protocol for accuracy.

    • Consult Literature for Strain Susceptibility: Different strains of the same species can have varying susceptibility to certain diseases.

    • Consider Animal Age: The age of the animal can significantly influence disease development and progression.

    • Pilot Study: Conduct a small pilot study with different parameters (e.g., inducing agent concentration, duration of exposure) to optimize the model.

Data Presentation

Table 1: Comparative Physiological Data of Common Laboratory Animals

ParameterMouse (Mus musculus)Rat (Rattus norvegicus)Rabbit (Oryctolagus cuniculus)Non-human Primate (e.g., Macaca mulatta)
Heart Rate (bpm) 300-750250-450180-350120-180
Respiratory Rate (breaths/min) 90-16070-11530-6030-50
Body Temperature (°C) 36.5-38.035.9-37.538.5-39.537.0-39.0
Life Span 1.5-3 years2.5-3.5 years5-8 years20-30 years
Gestation Period (days) 19-2121-2330-33164-168

Source: Data compiled from multiple publicly available veterinary and animal science resources.

Table 2: Success Rates of Drug Translation from Animal Models to Humans

Stage of DevelopmentSuccess Rate
Transition from animal studies to any human clinical study50%
Transition from animal studies to Randomized Controlled Trials (RCTs)40%
Overall regulatory approval for therapies tested in animals5%[3]
Concordance between positive results in animal and clinical studies86%[3]

Note: These are aggregated statistics and can vary significantly depending on the disease area and therapeutic modality.[3][4]

Experimental Protocols

Protocol 1: Induction of Type 1 Diabetes in Mice using Streptozotocin (STZ)

Objective: To create a mouse model of insulin-dependent diabetes.

Materials:

  • Streptozotocin (STZ)

  • Cold citrate (B86180) buffer (0.1 M, pH 4.5)

  • 8-12 week old male mice (e.g., C57BL/6)

  • Glucometer and test strips

  • Insulin (B600854) (for supportive care)

Procedure:

  • Preparation of STZ Solution: Immediately before use, dissolve STZ in cold citrate buffer to the desired concentration (typically 150-200 mg/kg for a single high-dose injection or 40-60 mg/kg for multiple low-dose injections).

  • Fasting: Fast the mice for 4-6 hours prior to STZ injection.

  • STZ Administration: Inject the freshly prepared STZ solution intraperitoneally (IP).

  • Blood Glucose Monitoring: Measure blood glucose levels from tail vein blood at 48-72 hours post-injection and then periodically. Hyperglycemia (blood glucose > 250 mg/dL) is indicative of diabetes.[5]

  • Supportive Care: Provide supportive care, including insulin therapy if necessary, to prevent severe weight loss and mortality.

Protocol 2: Establishment of a Patient-Derived Xenograft (PDX) Model

Objective: To create a mouse model that recapitulates the heterogeneity and architecture of a patient's tumor.

Materials:

  • Fresh human tumor tissue, collected sterilely

  • Immunodeficient mice (e.g., NOD-scid IL2Rgamma-null or NSG)[2]

  • Basement membrane matrix (e.g., Matrigel)

  • Surgical instruments

  • Anesthesia

Procedure:

  • Tumor Tissue Processing: In a sterile environment, mince the fresh tumor tissue into small fragments (1-2 mm³).

  • Preparation for Implantation: Mix the tumor fragments with a basement membrane matrix.

  • Surgical Implantation: Anesthetize the immunodeficient mouse. Make a small incision in the skin and implant the tumor-matrix mixture subcutaneously in the flank.[6]

  • Tumor Growth Monitoring: Monitor the mice for tumor growth by visual inspection and caliper measurements.

  • Passaging: Once the tumor reaches a sufficient size (e.g., 1000-1500 mm³), it can be surgically excised and passaged to new cohorts of mice for expansion.[2]

Mandatory Visualization

Animal_Model_Selection_Workflow start Start: Define Research Question disease_type Identify Disease Area (e.g., Cancer, Cardiovascular) start->disease_type cancer_branch Cancer Research disease_type->cancer_branch Cancer cvd_branch Cardiovascular Research disease_type->cvd_branch Cardiovascular other_branch Other Disease Areas disease_type->other_branch Other cancer_q1 Study Objective? cancer_branch->cancer_q1 cvd_q1 Specific Pathology? cvd_branch->cvd_q1 feasibility Assess Feasibility (Cost, Availability, Expertise) other_branch->feasibility drug_efficacy Drug Efficacy Testing cancer_q1->drug_efficacy Efficacy mechanism_study Mechanism of Action Study cancer_q1->mechanism_study Mechanism pdx_model Patient-Derived Xenograft (PDX) Model drug_efficacy->pdx_model gemm_model Genetically Engineered Mouse Model (GEMM) mechanism_study->gemm_model pdx_model->feasibility gemm_model->feasibility atherosclerosis Atherosclerosis cvd_q1->atherosclerosis Atherosclerosis hypertension Hypertension cvd_q1->hypertension Hypertension apoe_ko ApoE-/- or LDLR-/- mice on high-fat diet atherosclerosis->apoe_ko shr_rat Spontaneously Hypertensive Rat (SHR) hypertension->shr_rat apoe_ko->feasibility shr_rat->feasibility ethical Ethical Review (3Rs) feasibility->ethical Feasible final_model Select Final Animal Model ethical->final_model Approved

Caption: Decision-making workflow for selecting an appropriate animal model.

Drug_Discovery_Funnel start Target Identification & Validation lead_id Lead Identification (In vitro & in silico screening) start->lead_id lead_opt Lead Optimization (In vivo pharmacology in animal models) lead_id->lead_opt preclinical Preclinical Development (Toxicology & safety in two species - rodent & non-rodent) lead_opt->preclinical clinical Clinical Trials (Phase I, II, III in humans) preclinical->clinical approval Regulatory Approval clinical->approval

Caption: Role of animal models in the drug discovery and development pipeline.

References

troubleshooting inconsistent results in Salvinorin A binding assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering inconsistent results in Salvinorin A binding assays.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during this compound binding experiments in a question-and-answer format.

Question 1: Why am I observing high non-specific binding in my radioligand binding assay?

Answer: High non-specific binding can obscure your specific binding signal. Several factors can contribute to this issue:

  • Radioligand Concentration: Using a radioligand concentration that is too high can lead to increased binding to non-receptor sites. It is recommended to use a concentration at or below the Kd of the radioligand for the kappa-opioid receptor (KOR).

  • Insufficient Washing: Inadequate washing of the filters or pellets after incubation can leave unbound radioligand behind. Ensure your wash buffer volume and the number of wash steps are sufficient to remove all unbound radioligand.

  • Filter Type: The type of filter used in filtration assays can influence non-specific binding. Some radioligands may adhere to certain filter materials. Consider testing different filter types (e.g., glass fiber filters with and without polyethyleneimine pre-treatment).

  • Blocking Agents: The absence or insufficient concentration of blocking agents like bovine serum albumin (BSA) in your binding buffer can lead to the radioligand binding to the filter or other surfaces.

  • Contamination: Contamination of your reagents or cell membrane preparations with other proteins or substances can increase non-specific binding.

Question 2: My competition binding curve is flat or shows very little displacement. What could be the problem?

Answer: A flat competition curve suggests that your unlabeled ligand (this compound or its analogs) is not effectively displacing the radioligand from the KOR. Here are some potential causes:

  • Compound Instability: this compound is susceptible to hydrolysis of its acetate (B1210297) group, which results in Salvinorin B, a derivative with no affinity for the KOR.[1] Ensure your stock solutions are fresh and stored properly. Avoid prolonged exposure to hydrolytic conditions.[1]

  • Incorrect Compound Concentration: Double-check the calculations for your dilutions of this compound. Serial dilution errors can lead to much lower concentrations than intended.

  • Low Receptor Density: If the concentration of KOR in your membrane preparation is too low, you may not see significant displacement. Consider preparing a more concentrated membrane stock.

  • Radioligand Concentration Too High: In a competition assay, the radioligand concentration should ideally be at or below its Kd. If the concentration is too high, it becomes more difficult for the unlabeled ligand to compete for binding sites.

  • Assay Incubation Time: The incubation time may not be sufficient to reach equilibrium. While this compound binding is generally rapid, you may need to optimize the incubation time for your specific assay conditions.

Question 3: I am seeing significant variability between replicate wells. What are the likely sources of this inconsistency?

Answer: High variability between replicates can make it difficult to obtain reliable data. Common sources of variability include:

  • Pipetting Errors: Inconsistent pipetting volumes, especially of small volumes, can introduce significant errors. Ensure your pipettes are calibrated and use proper pipetting techniques.

  • Incomplete Mixing: Ensure all components of the assay (membrane preparation, radioligand, competitor) are thoroughly mixed before and during incubation.

  • Temperature Gradients: Inconsistent temperatures across the incubation plate can affect binding kinetics. Ensure the entire plate is at a uniform temperature during incubation.

  • Cell Membrane Preparation Inconsistency: Variability in the quality and concentration of your cell membrane preparations from batch to batch can lead to inconsistent results. Standardize your membrane preparation protocol.

  • Washing Technique: In filtration assays, inconsistent washing of individual wells can lead to variable amounts of residual radioactivity.

Question 4: My functional assay (e.g., [³⁵S]GTPγS) results are not correlating with my binding affinity data. Why might this be?

Answer: A disconnect between binding affinity (Ki) and functional potency (EC50) can arise from several factors:

  • Receptor Reserve: In systems with high receptor expression, a maximal functional response can be achieved with only a fraction of the receptors occupied.[2] This can lead to an EC50 value that is significantly lower than the Ki.

  • Biased Agonism: this compound and its analogs can exhibit biased agonism, preferentially activating one signaling pathway (e.g., G-protein) over another (e.g., β-arrestin).[3][4] Your functional assay may only be measuring one of these pathways.

  • Partial Agonism: Some derivatives of this compound are partial agonists, meaning they do not elicit a full maximal response even at saturating concentrations.[2]

  • Assay Conditions: The conditions of your functional assay (e.g., ion concentrations, presence of specific G-proteins) can influence the observed potency of an agonist.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound and some of its derivatives at the human kappa-opioid receptor (KOR).

Table 1: Binding Affinities (Ki) of this compound and Derivatives at the Human KOR

CompoundKi (nM)Reference
This compound2.4[5]
This compound6.2[6]
22-Thiocyanatothis compound (RB-64)0.59[7]
Methyl Malonyl Derivative (4)2.0[6]
Ethyl Malonyl Derivative (5)21.0[6]
Methyl Succinyl Derivative (7)36[6]
Methyl Fumaryl Derivative (14)39[6][8]

Table 2: Functional Efficacy (EC50) of this compound and Derivatives at the Human KOR

CompoundEC50 (nM) in [³⁵S]GTPγS AssayReference
This compound1.8[5]
Salvinorin B methoxymethyl ether~7 times more potent than this compound[5]

Note: Direct comparisons of values across different studies should be made with caution due to potential variations in experimental conditions.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction of this compound with the KOR.

Protocol 1: Radioligand Competition Binding Assay

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the KOR.

1. Materials and Reagents:

  • Cell Membranes: Membranes prepared from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human KOR.[8]
  • Radioligand: [³H]U69,593 or [³H]bremazocine.[8]
  • Binding Buffer: 50 mM Tris-HCl, pH 7.4.[8]
  • Non-specific Binding Control: 10 µM unlabeled U69,593 or Naloxone.[8]
  • Test Compound: this compound or its analogs dissolved in a suitable solvent (e.g., DMSO).
  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
  • Scintillation Cocktail.
  • Glass Fiber Filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethyleneimine.

2. Procedure:

  • Prepare serial dilutions of the test compound (this compound) in binding buffer.
  • In a 96-well plate, add in the following order:
  • Binding buffer
  • Test compound or vehicle (for total binding) or non-specific binding control.
  • Radioligand (at a final concentration close to its Kd).
  • Cell membrane preparation (typically 10-50 µg of protein per well).
  • Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a predetermined time to reach equilibrium (e.g., 60-120 minutes).
  • Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.
  • Quickly wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
  • Place the filters in scintillation vials, add scintillation cocktail, and allow to sit for several hours.
  • Quantify the radioactivity using a liquid scintillation counter.

3. Data Analysis:

  • Calculate specific binding by subtracting the non-specific binding from the total binding.
  • Plot the percentage of specific binding against the logarithm of the competitor concentration.
  • Fit the data to a one-site or two-site competition model using non-linear regression analysis to determine the IC50 value.
  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: [³⁵S]GTPγS Functional Assay

This assay measures the functional efficacy (EC50 and Emax) of a KOR agonist by quantifying G-protein activation.[8]

1. Materials and Reagents:

  • Cell Membranes: As described in Protocol 1.
  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
  • GDP: 10 µM final concentration.
  • [³⁵S]GTPγS: ~0.1 nM final concentration.
  • Test Compound: this compound or its analogs.
  • Non-specific Binding Control: 10 µM unlabeled GTPγS.

2. Procedure:

  • Prepare serial dilutions of the test compound in assay buffer.
  • In a 96-well plate, add the cell membrane preparation.
  • Add the test compound at various concentrations.
  • Pre-incubate for 10-15 minutes at 30°C.
  • Initiate the reaction by adding a mixture of [³⁵S]GTPγS and GDP.
  • Incubate for 60 minutes at 30°C with gentle shaking.
  • Terminate the reaction by rapid filtration through glass fiber filters.
  • Wash the filters with ice-cold wash buffer.
  • Quantify the bound [³⁵S]GTPγS using a scintillation counter.

3. Data Analysis:

  • Subtract non-specific binding from all values.
  • Plot the specific binding of [³⁵S]GTPγS against the logarithm of the agonist concentration.
  • Fit the data to a sigmoidal dose-response curve to determine the EC50 (concentration of agonist that produces 50% of the maximal response) and Emax (maximal response).

Visualizations

Signaling Pathways

SalvinorinA_Signaling SalA This compound KOR Kappa-Opioid Receptor (KOR) SalA->KOR Binds G_protein Gi/o Protein KOR->G_protein Activates Beta_Arrestin β-Arrestin KOR->Beta_Arrestin Recruits G_alpha Gαi/o G_protein->G_alpha G_betagamma Gβγ G_protein->G_betagamma AC Adenylyl Cyclase (AC) cAMP cAMP AC->cAMP Produces MAPK MAPK (e.g., ERK1/2) Beta_Arrestin->MAPK Activates G_alpha->AC Inhibits GIRK GIRK Channels G_betagamma->GIRK Activates Ca_channel Ca²⁺ Channels G_betagamma->Ca_channel PKA PKA cAMP->PKA Activates Binding_Assay_Workflow start Start prep Prepare Reagents: - Cell Membranes (KOR) - Radioligand ([³H]U69,593) - this compound Dilutions start->prep incubation Incubate: Membranes + Radioligand + this compound prep->incubation filtration Rapid Filtration & Washing incubation->filtration counting Scintillation Counting filtration->counting analysis Data Analysis: - Calculate IC50 - Calculate Ki counting->analysis end End analysis->end Troubleshooting_Tree start Inconsistent Results? high_nsb High Non-Specific Binding? start->high_nsb Yes flat_curve Flat Competition Curve? start->flat_curve No check_radioligand Check Radioligand Concentration high_nsb->check_radioligand Yes high_variability High Replicate Variability? flat_curve->high_variability No check_compound Verify Compound Stability & Concentration flat_curve->check_compound Yes check_pipetting Review Pipetting Technique high_variability->check_pipetting Yes check_washing Optimize Wash Steps check_radioligand->check_washing check_filters Test Different Filters/Blocking check_washing->check_filters end Problem Solved check_filters->end check_receptor Assess Receptor Density check_compound->check_receptor check_incubation Optimize Incubation Time check_receptor->check_incubation check_incubation->end check_mixing Ensure Thorough Mixing check_pipetting->check_mixing check_temp Verify Temperature Uniformity check_mixing->check_temp check_temp->end

References

improving the solubility of Salvinorin A for in vitro experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Salvinorin A in in vitro experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a challenge for in vitro research?

This compound is a potent and highly selective kappa-opioid receptor (KOR) agonist.[1][2] It is a trans-neoclerodane diterpenoid, structurally distinct from typical opioid alkaloids as it does not contain a nitrogen atom.[1] This chemical property means it cannot be converted into a salt to improve aqueous solubility.[3] this compound is highly lipophilic (fat-soluble) and has very poor water solubility, which presents a significant hurdle for preparing homogenous solutions in aqueous buffers and cell culture media required for most in vitro experiments.[3][4] This poor solubility can lead to compound precipitation, inaccurate dosing, and low bioavailability in cell-based assays.[4][5]

Q2: What are the best solvents for creating a this compound stock solution?

This compound is soluble in various organic solvents.[1] For biological experiments, the most common practice is to first dissolve this compound in a 100% organic solvent to create a high-concentration stock solution. Dimethyl sulfoxide (B87167) (DMSO) is frequently used for this purpose.[3][5] Other suitable organic solvents include ethanol, acetone, methanol, and dimethylformamide (DMF).[1][4][6]

Q3: How can I improve the solubility of this compound in my aqueous experimental medium?

There are several strategies to enhance the aqueous solubility and dispersibility of this compound for in vitro assays:

  • Co-Solvent System: This is the most common method. A concentrated stock solution is prepared in an organic solvent like DMSO and then serially diluted into the final aqueous buffer or cell culture medium.[4][5] It is critical to keep the final concentration of the organic solvent low (typically <1%, ideally <0.1%) to prevent solvent-induced toxicity or artifacts in the experiment.[5]

  • Cyclodextrin (B1172386) Encapsulation: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules like this compound, forming water-soluble inclusion complexes.[4][7] This method can significantly increase the aqueous solubility of the compound without relying on high concentrations of organic co-solvents.[8]

  • Nanosuspensions: This technique involves reducing the particle size of this compound to the nanometer range, which increases the surface area and can improve the dissolution rate in aqueous media.[4]

Q4: How stable is this compound in solution?

The stability of this compound can be a concern under certain conditions. The molecule contains ester and lactone functional groups that are susceptible to hydrolysis, which leads to the formation of Salvinorin B, an inactive derivative.[3][9]

  • In Powder Form: The crystalline powder form of this compound is relatively stable when stored properly.[3][10]

  • In Organic Stock Solutions: When dissolved in an anhydrous organic solvent like DMSO and stored at -20°C or -80°C, the stock solution is stable for extended periods.[6][11]

  • In Aqueous Solutions: Stability is lowest in aqueous solutions. It is strongly recommended to prepare fresh dilutions in aqueous buffers for each experiment and not to store them for more than one day.[6] The hydrolysis rate can be influenced by the pH of the medium.[5]

Data Presentation: Solubility of this compound and its Analogs

The following tables summarize the solubility of this compound and related compounds in various solvents.

CompoundSolventSolubilityReference
This compoundWater (estimated)25.07 mg/L (at 25°C)[1]
This compoundAcetone~20 mg/mL[12]
This compoundIsopropyl Alcohol~5 mg/mL[12]
This compoundDMSO27.5 mg/mL (63.59 mM)[11]
This compoundEthanolSoluble[1][11]
This compound PropionateAcetonitrile~1 mg/mL[6]
This compound PropionateDMSO~1 mg/mL[6]
This compound PropionateDimethylformamide (DMF)~2 mg/mL[6]
This compound Propionate1:1 DMF:PBS (pH 7.2)~0.5 mg/mL[6]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Precipitation in Aqueous Medium The aqueous solubility limit of this compound has been exceeded after dilution from the organic stock.• Ensure the final concentration of this compound is within its solubility limit in the final medium. • Lower the final concentration of your compound. • Increase the percentage of co-solvent (e.g., DMSO) slightly, but remain below the toxicity threshold for your assay (typically <0.5%).[5] • Add the stock solution to your aqueous buffer while vortexing to promote rapid dispersion. • Consider using a cyclodextrin-based formulation to increase solubility.[4]
Inconsistent Experimental Results • Degradation of this compound due to hydrolysis in aqueous buffer. • Inaccurate concentration due to precipitation.• Always prepare fresh working solutions from a frozen stock immediately before use. Do not store aqueous solutions.[6] • Visually inspect your final solution for any signs of precipitation before adding it to your assay. If precipitate is visible, centrifuge the sample and test the supernatant to determine the actual concentration.
Cell Toxicity or Off-Target Effects The concentration of the organic co-solvent (e.g., DMSO) is too high.• Always run a vehicle control (medium with the same final concentration of the co-solvent) to assess the effect of the solvent alone. • Keep the final co-solvent concentration as low as possible, ideally below 0.1%.[5] • If high concentrations of this compound are needed, explore alternative delivery methods like cyclodextrin encapsulation.

Experimental Protocols & Visualizations

Protocol 1: Preparation of this compound Stock and Working Solutions

This protocol describes the standard co-solvent method for preparing this compound for in vitro assays.

Materials:

  • This compound (crystalline powder)

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes

  • Target aqueous medium (e.g., PBS, cell culture medium)

Procedure:

  • Prepare Stock Solution (e.g., 10 mM):

    • Weigh the required amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., for a 10 mM stock of this compound with a molar mass of 432.47 g/mol , dissolve 4.32 mg in 1 mL of DMSO).

    • Vortex or sonicate until the powder is completely dissolved.[11]

    • Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[6]

  • Prepare Intermediate Dilutions (if necessary):

    • Perform serial dilutions of the high-concentration stock solution in 100% DMSO to create lower-concentration stocks.

  • Prepare Final Working Solution:

    • Pre-warm your target aqueous medium to the experimental temperature (e.g., 37°C).

    • To minimize precipitation, add the this compound stock solution dropwise to the vigorously vortexing aqueous medium.

    • Ensure the final DMSO concentration is below the tolerance level of your specific assay.

    • Use the final working solution immediately.[6]

experimental_workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation A Weigh this compound Powder B Dissolve in 100% DMSO A->B C Vortex / Sonicate B->C D Store at -20°C / -80°C C->D E Thaw Stock Aliquot D->E For each experiment F Add Stock to Vortexing Aqueous Buffer E->F G Ensure Final DMSO < 0.5% F->G H Use Immediately in Assay G->H

Workflow for preparing this compound solutions.
Mechanism: Cyclodextrin Encapsulation

Cyclodextrins have a hydrophilic outer surface and a lipophilic inner cavity. The lipophilic this compound molecule can be encapsulated within the central cavity, forming an inclusion complex. This complex presents a hydrophilic exterior, allowing it to dissolve readily in aqueous solutions.

cyclodextrin_encapsulation cluster_before Before Complexation cluster_after After Complexation SA This compound (Lipophilic) Complex Soluble Inclusion Complex SA->Complex Encapsulation CD β-Cyclodextrin (Hydrophilic Exterior, Lipophilic Cavity) CD->Complex Water Aqueous Solution Complex->Water Disperses in

Encapsulation of this compound by a cyclodextrin.
Signaling Pathway: this compound at the Kappa-Opioid Receptor

This compound acts as a potent agonist at the kappa-opioid receptor (KOR), which is a G-protein coupled receptor (GPCR). Its binding initiates a cascade of intracellular signaling events.

  • Binding: this compound binds to and activates the KOR.[1]

  • G-Protein Activation: The activated KOR couples to inhibitory G-proteins (Gαi/o), leading to the dissociation of the Gα and Gβγ subunits.[13] This inhibits adenylyl cyclase and modulates ion channels.

  • β-Arrestin Recruitment: The receptor is then phosphorylated by G-protein coupled receptor kinases (GRKs). This phosphorylation promotes the binding of β-arrestin, which uncouples the receptor from the G-protein (desensitization) and can initiate a separate wave of signaling.[10][13] this compound is considered a non-biased agonist, meaning it activates both pathways.[10][14]

KOR_signaling_pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling KOR KOR G_Protein Gαi/o Activation KOR->G_Protein 1. GRK GRK Phosphorylation KOR->GRK 2. SalA This compound SalA->KOR Binds & Activates Downstream Downstream Effects (e.g., ERK, mTOR modulation) G_Protein->Downstream Arrestin β-Arrestin Recruitment Arrestin->Downstream GRK->Arrestin 3.

Simplified signaling pathway of this compound.

References

Validation & Comparative

A Comparative Analysis of the Potency of Salvinorin A and Synthetic Kappa-Opioid Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro potency of the naturally occurring diterpene Salvinorin A with several synthetic kappa-opioid receptor (KOR) agonists. The data presented is compiled from peer-reviewed pharmacological studies and is intended to serve as a resource for researchers in the fields of pharmacology, neuroscience, and drug development.

Overview of Kappa-Opioid Receptor Agonists

The kappa-opioid receptor, a G protein-coupled receptor (GPCR), is a key target for the development of analgesics with a lower potential for abuse compared to mu-opioid receptor agonists.[1][2] this compound, the primary active compound in the plant Salvia divinorum, is a potent and selective KOR agonist.[2][3][4][5] Unlike traditional opioid alkaloids, this compound is a non-nitrogenous diterpene, making it a unique scaffold for medicinal chemistry.[2][6] Synthetic KOR agonists, such as U-50,488 and U-69,593, have been instrumental as research tools for elucidating the physiological roles of the KOR.[4][7]

Comparative Potency Data

The potency of a KOR agonist is typically characterized by its binding affinity (Ki) and its functional activity (EC50 and Emax). The following table summarizes these parameters for this compound and a selection of synthetic KOR agonists from various in vitro assays. A lower Ki or EC50 value indicates a higher potency.

CompoundReceptor SourceAssay TypeRadioligandKi (nM)EC50 (nM)Emax (%)Reference(s)
This compound CHO-hKORCompetition Binding[³H]U-69,5932.66--[8]
HEK-293 cellsAdenylate Cyclase Inhibition--1.05-[9][10]
Guinea Pig Brain[³⁵S]GTPγS Binding--235-[9][10]
CHO-hKOR[³⁵S]GTPγS Binding-2.5 ± 0.62.1 ± 0.6-[11]
U-50,488 CHO-hKORCompetition Binding[³H]Diprenorphine2.2 ± 0.2--[11]
CHO-hKOR[³⁵S]GTPγS Binding--2.9 ± 0.2-[11]
-Competition Binding-0.2--[8]
U-69,593 CHO-hKORCompetition Binding[³H]U-69,593~10-18--[12]
HEK-293 cellsAdenylate Cyclase Inhibition--1.2-[9][10]
Guinea Pig Brain[³⁵S]GTPγS Binding--377-[9][10]
CHO-hKORBRET (G protein)---pEC50: 8.52[12][13]
CHO-hKORBRET (β-Arrestin 2)---pEC50: 6.72[12][13]
16-Bromo this compound CHO-hKORCompetition Binding[³H]Diprenorphine2.9 ± 0.3--[11]
CHO-hKOR[³⁵S]GTPγS Binding--2.4 ± 0.2-[11]
16-Ethynyl this compound CHO-hKORcAMP Inhibition----[1]
CHO-hKORβ-arrestin2 Recruitment--More potent than U-50,488-[1]
Dynorphin A CHO-hKORBRET (G protein)---pEC50: 8.21[12][13]
CHO-hKORBRET (β-Arrestin 2)---pEC50: 7.74[12][13]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the canonical kappa-opioid receptor signaling pathway and the general workflows for the experimental protocols used to generate the data in this guide.

KOR_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space KOR KOR G_protein Gi/o Protein KOR->G_protein Agonist Binding beta_arrestin β-Arrestin Recruitment KOR->beta_arrestin Phosphorylation & Recruitment AC Adenylyl Cyclase G_protein->AC α subunit inhibits GIRK ↑ GIRK Channels G_protein->GIRK βγ subunits activate Ca_channel ↓ Ca²⁺ Channels G_protein->Ca_channel βγ subunits inhibit cAMP ↓ cAMP AC->cAMP MAPK MAPK Activation beta_arrestin->MAPK

Figure 1: Kappa-Opioid Receptor Signaling Pathway.

Radioligand_Binding_Assay prep Prepare Cell Membranes Expressing KOR incubate Incubate Membranes with Radioligand and Unlabeled Test Compound prep->incubate filter Rapid Filtration to Separate Bound and Unbound Radioligand incubate->filter wash Wash Filters to Remove Non-specific Binding filter->wash count Quantify Radioactivity (Scintillation Counting) wash->count analyze Data Analysis (IC50 → Ki calculation) count->analyze

Figure 2: Experimental Workflow for Radioligand Binding Assay.

GTP_gamma_S_Assay prep Prepare Cell Membranes Expressing KOR incubate Incubate Membranes with Test Compound, GDP, and [³⁵S]GTPγS prep->incubate filter Rapid Filtration to Separate Bound and Unbound [³⁵S]GTPγS incubate->filter wash Wash Filters filter->wash count Quantify Radioactivity (Scintillation Counting) wash->count analyze Data Analysis (EC50 and Emax calculation) count->analyze

Figure 3: Experimental Workflow for [³⁵S]GTPγS Binding Assay.

Experimental Protocols

Below are detailed methodologies for the key experiments cited in this guide.

Radioligand Competition Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for the kappa-opioid receptor.[8][14][15]

Materials:

  • Receptor Source: Membranes from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) cells stably expressing the human kappa-opioid receptor.[8][14][15]

  • Radioligand: A high-affinity, selective KOR radioligand such as [³H]U-69,593.[8][14][15]

  • Test Compounds: Unlabeled KOR ligands of interest.[8]

  • Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.[8]

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[8]

  • Filtration Apparatus: A cell harvester with glass fiber filters (e.g., GF/C).[8][14]

  • Scintillation Counter: For measuring radioactivity.[8][14]

Procedure:

  • Membrane Preparation: Cell membranes expressing the KOR are prepared through homogenization and centrifugation. Protein concentration is determined using a standard assay (e.g., BCA).[16]

  • Binding Reaction: In a 96-well plate, the cell membranes (typically 20 µg of protein) are incubated with the radioligand (at a concentration near its Kd) and various concentrations of the unlabeled test compound.[8] To determine non-specific binding, a high concentration of a known KOR ligand is used instead of the test compound.[8]

  • Incubation: The plate is incubated to allow the binding reaction to reach equilibrium (e.g., 60 minutes at 30°C).[16]

  • Filtration: The incubation is terminated by rapid vacuum filtration through glass fiber filters, which separates the receptor-bound radioligand from the unbound radioligand.[8][14]

  • Washing: The filters are washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[8][14]

  • Quantification: The filters are placed in scintillation vials with a scintillation cocktail, and the radioactivity is measured using a scintillation counter.[8][14]

  • Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]

[³⁵S]GTPγS Binding Assay

Objective: To measure the functional agonistic activity (EC50 and Emax) of a test compound at the KOR.[12][17][18]

Materials:

  • Receptor Source: Membranes from cells expressing the KOR.[12]

  • Radioligand: [³⁵S]GTPγS.[12]

  • Reagents: Guanosine diphosphate (B83284) (GDP), unlabeled GTPγS (for determining non-specific binding).[12]

  • Assay Buffer: Typically 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.[12]

  • Test Compound: Serial dilutions of the agonist of interest.[12]

Procedure:

  • Assay Setup: In a 96-well plate, cell membranes are added to an assay buffer containing GDP and varying concentrations of the test compound.[12] Basal binding is determined in the absence of the test compound, and non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS.[12]

  • Pre-incubation: The plate is pre-incubated (e.g., 15 minutes at 30°C).[12]

  • Initiation of Reaction: [³⁵S]GTPγS is added to each well to start the reaction.[12]

  • Incubation: The plate is incubated to allow for agonist-stimulated [³⁵S]GTPγS binding (e.g., 60-120 minutes at room temperature or 30°C).[12][17]

  • Filtration and Counting: The reaction is terminated by rapid filtration through glass fiber filters, followed by washing and scintillation counting, similar to the radioligand binding assay.[12]

  • Data Analysis: The specific binding of [³⁵S]GTPγS is plotted against the concentration of the test compound. The EC50 (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximal stimulation produced by the agonist) are determined by non-linear regression analysis.

β-Arrestin Recruitment Assay

Objective: To quantify the recruitment of β-arrestin2 to the activated KOR, a measure of a distinct signaling pathway.[19][20][21]

Materials:

  • Cell Line: A cell line co-expressing the human KOR and a β-arrestin2 fusion protein (e.g., fused to a reporter enzyme or fluorescent protein).[20][21]

  • Test Compound: Serial dilutions of the agonist of interest.

  • Detection Reagents: Substrate for the reporter enzyme or appropriate equipment for fluorescence detection.

Procedure:

  • Cell Plating: Cells are seeded in a multi-well plate and incubated to allow for adherence.

  • Compound Addition: The test compound at various concentrations is added to the wells.

  • Incubation: The plate is incubated to allow for agonist-induced β-arrestin2 recruitment to the KOR.

  • Detection: The reporter signal (e.g., luminescence or fluorescence) is measured using a plate reader. The signal is proportional to the extent of β-arrestin2 recruitment.

  • Data Analysis: The reporter signal is plotted against the concentration of the test compound. The EC50 and Emax for β-arrestin2 recruitment are determined by non-linear regression analysis. This assay is crucial for identifying biased agonists that preferentially activate G protein signaling over the β-arrestin pathway.[19]

References

Salvinorin A vs. Classic Serotonergic Hallucinogens: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Pharmacological and Signaling Profiles

This guide provides a detailed, data-driven comparison between Salvinorin A, a potent, naturally occurring hallucinogen, and classic serotonergic hallucinogens such as psilocybin and lysergic acid diethylamide (LSD). The content is tailored for researchers, scientists, and drug development professionals, focusing on the distinct pharmacological mechanisms, receptor binding profiles, and downstream signaling cascades that differentiate these compounds. We present quantitative data in structured tables, detail the experimental protocols used to obtain this data, and provide visual diagrams of key signaling pathways and experimental workflows.

Introduction: Two Distinct Classes of Hallucinogens

Hallucinogenic compounds are broadly categorized based on their primary mechanism of action. Classic hallucinogens, including the tryptamine (B22526) psilocybin (metabolized to psilocin) and the ergoline (B1233604) LSD, exert their effects primarily through agonism at the serotonin (B10506) 2A receptor (5-HT₂A).[1][2][3] In stark contrast, this compound, a neoclerodane diterpene isolated from Salvia divinorum, is a highly selective and potent kappa-opioid receptor (KOR) agonist.[1][4][5] It is structurally unique as it contains no nitrogen atoms, classifying it as a terpenoid rather than an alkaloid.[5] This fundamental difference in molecular targets—KOR versus 5-HT₂A—underpins their profoundly different pharmacological, physiological, and subjective effects.[4][6][7]

Pharmacodynamics: Receptor Binding and Functional Activity

The interaction of these ligands with their respective receptors is characterized by their binding affinity (Kᵢ) and their functional potency (EC₅₀) and efficacy. This compound's high selectivity for the KOR is a defining feature, with negligible affinity for the 5-HT₂A receptor or other monoamine receptors that LSD interacts with promiscuously.[8][9]

Comparative Receptor Binding Affinities

The following table summarizes the binding affinities (Kᵢ, in nM) of this compound, psilocin, and LSD at their primary targets and other relevant receptors. Lower Kᵢ values indicate higher binding affinity.

CompoundPrimary TargetKᵢ (nM) at KORKᵢ (nM) at 5-HT₂AKᵢ (nM) at D₂Notes
This compound Kappa-Opioid Receptor (KOR)2.4 [5]No detectable affinity[8]5-10 (Partial Agonist)[5]Highly selective for KOR over other opioid and serotonin receptors.[4][8]
Psilocin Serotonin 2A Receptor (5-HT₂A)>10,000~15-40 >1,000The active metabolite of psilocybin. Shows high affinity for several serotonin receptor subtypes.
LSD Serotonin 2A Receptor (5-HT₂A)>1,000~1-5 ~20-50Binds with high affinity to a wide range of serotonin and dopamine (B1211576) receptors.[8][9]
Comparative Functional Activity

Functional assays measure the ability of a ligand to activate a receptor and initiate a cellular response. This compound is a full and potent agonist at the KOR.[10] Classic psychedelics are typically agonists or partial agonists at the 5-HT₂A receptor, activating distinct downstream pathways. An important concept in modern pharmacology is "biased agonism," where a ligand preferentially activates one signaling pathway (e.g., G-protein signaling) over another (e.g., β-arrestin recruitment). This compound is considered a relatively "unbiased" or "balanced" KOR agonist, activating both G-protein and β-arrestin pathways with similar potency.[4][11]

CompoundReceptorPathwayPotency (EC₅₀, nM)Efficacy (% of Max Response)Notes
This compound KORG-Protein (cAMP Inhibition)1.8 - 4.7 [5][11]Full Agonist (~100%)[10]Activates both G-protein and β-arrestin pathways.[4][11]
KORβ-Arrestin Recruitment10.5 [11]Full AgonistConsidered a balanced agonist.[4][11]
Psilocin 5-HT₂AGq/₁₁ (IP₃/DAG)~10-50 Partial AgonistGq signaling is strongly correlated with psychedelic potential.[12]
5-HT₂Aβ-Arrestin Recruitment~20-100 Partial Agonist
LSD 5-HT₂AGq/₁₁ (IP₃/DAG)~2-10 Partial/Full AgonistPotent activation of Gq and β-arrestin pathways.[12]
5-HT₂Aβ-Arrestin Recruitment~5-25 Partial/Full Agonist

Signaling Pathways: KOR vs. 5-HT₂A

The distinct subjective effects of this compound and classic hallucinogens are a direct result of the different intracellular signaling cascades they initiate.

This compound / KOR Signaling Pathway

This compound binding to the KOR, a Gᵢ/ₒ-coupled receptor, leads to the inhibition of adenylyl cyclase, which decreases intracellular cyclic AMP (cAMP) levels. This pathway also involves the modulation of ion channels, such as G-protein-coupled inwardly-rectifying potassium (GIRK) channels, and the recruitment of β-arrestin 2, which can lead to receptor internalization and initiation of separate signaling cascades.[3][4]

KOR_Signaling KOR KOR Gi Gαi/o KOR->Gi Activates Arrestin β-Arrestin 2 KOR->Arrestin Recruits SalA This compound SalA->KOR Gbg Gβγ AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates ERK ERK1/2 Arrestin->ERK Activates SHT2A_Signaling SHT2A 5-HT₂A Receptor Gq Gαq/11 SHT2A->Gq Activates Arrestin β-Arrestin 2 SHT2A->Arrestin Recruits Psychedelic LSD / Psilocin Psychedelic->SHT2A PLC Phospholipase C Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Intracellular Ca²⁺ IP3->Ca Releases from ER PKC Protein Kinase C DAG->PKC Activates Binding_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Reagents: Membranes, Radioligand, Test Compound, Buffer B Combine Reagents in Assay Tubes A->B C Incubate to Reach Equilibrium B->C D Rapid Filtration (Separates Bound/Unbound) C->D E Quantify Radioactivity (Scintillation Counting) D->E F Plot Competition Curve (% Binding vs. [Compound]) E->F G Calculate IC₅₀ F->G H Calculate Kᵢ via Cheng-Prusoff Equation G->H

References

The Dance of Molecules: A Comparative Guide to Salvinorin A Derivatives at the Kappa-Opioid Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate structure-activity relationships (SAR) of Salvinorin A derivatives at the kappa-opioid receptor (KOR) is paramount. This guide provides a comprehensive comparison of these derivatives, supported by experimental data, to illuminate the path toward designing novel KOR-targeted therapeutics.

This compound, a potent naturally occurring psychotropic diterpene, has emerged as a fascinating scaffold for probing the complexities of the KOR, a key player in pain, addiction, and mood disorders. Its unique non-nitrogenous structure sets it apart from classical opioids, offering a fresh blueprint for drug design. This guide delves into the critical structural modifications of the this compound molecule and their profound impact on its interaction with the KOR.

Decoding the Molecular Dialogue: Key Structural Modifications and Their Impact

The affinity and efficacy of this compound derivatives at the KOR are exquisitely sensitive to structural alterations. Modifications at several key positions, including the C2 acetate (B1210297), the C4 methyl ester, the C17 lactone, and the furan (B31954) ring, have been extensively explored to elucidate the SAR.

The Critical C2 Position: A Hub of Activity

The C2 position has proven to be a hotspot for modulating KOR activity. The native acetate group is crucial for high affinity. Hydrolysis to Salvinorin B, where the acetate is replaced by a hydroxyl group, dramatically reduces KOR binding affinity. However, strategic replacement of the acetate with other functionalities has yielded derivatives with a wide spectrum of pharmacological profiles, from full agonists to partial agonists and even antagonists.

The Furan Ring: An Anchor in the Binding Pocket

The furan ring at the C12 position is another critical pharmacophoric element, believed to anchor the ligand within a hydrophobic pocket of the KOR. Modifications to this ring system generally lead to a decrease in affinity and efficacy, highlighting its importance in receptor recognition. Sterically less demanding substitutions on the furan ring are better tolerated, suggesting a congested binding environment.

The Supporting Cast: Roles of C4 and C17

Modifications at the C4 methyl ester and the C17 lactone positions have also been investigated. Generally, alterations at these sites are detrimental to KOR activity, resulting in a significant loss of both binding affinity and potency. This suggests that the native functionalities at these positions are optimal for the specific conformational requirements of the KOR binding pocket.

Quantitative Comparison of this compound Derivatives

To facilitate a clear comparison, the following tables summarize the binding affinities (Ki) and functional activities (EC50, Emax) of key this compound derivatives at the KOR.

Table 1: KOR Binding Affinities (Ki) of this compound Derivatives

CompoundModificationKi (nM)Reference
This compound-0.75 - 4.0[1][2]
Salvinorin BC2-OH>1000[1]
2-O-Methoxymethyl Salvinorin BC2-OCH2OCH30.4[3]
16-Bromo this compoundC16-Br on Furan Ring-[2]
16-Ethynyl this compoundC16-C≡CH on Furan Ring-[2]
This compound C2 Valine EsterC2-Valine Ester42.0[1]

Table 2: KOR Functional Activity (EC50, Emax) of this compound Derivatives

CompoundAssayEC50 (nM)Emax (%)Reference
This compound[³⁵S]GTPγS2.2100[2]
This compoundcAMP4.73100[2]
2-O-Methoxymethyl Salvinorin B[³⁵S]GTPγS0.6100 (Full Agonist)[3]
This compound C2 Valine Ester[³⁵S]GTPγSLower potency than this compound100 (Full Agonist)[1]

Experimental Protocols: The Foundation of Discovery

The data presented in this guide are derived from rigorous experimental procedures. Below are detailed methodologies for the key assays used to characterize the pharmacology of this compound derivatives at the KOR.

Radioligand Binding Assays

These assays are employed to determine the binding affinity (Ki) of a compound for the KOR.

  • Cell Lines: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) 293 cells stably expressing the human KOR are commonly used.

  • Radioligand: [³H]diprenorphine, a non-selective opioid antagonist, is frequently used to label the KOR.

  • Procedure:

    • Cell membranes are prepared from KOR-expressing cells.

    • Membranes are incubated with a fixed concentration of [³H]diprenorphine and varying concentrations of the unlabeled test compound (this compound derivative).

    • The reaction is allowed to reach equilibrium.

    • Bound and free radioligand are separated by rapid filtration through glass fiber filters.

    • The amount of radioactivity retained on the filters is quantified by liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.

[³⁵S]GTPγS Binding Assays

This functional assay measures the ability of a compound to activate G-protein signaling downstream of the KOR.

  • Principle: In the inactive state, the Gα subunit of the heterotrimeric G-protein is bound to GDP. Upon receptor activation by an agonist, GDP is exchanged for GTP. This assay utilizes a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to quantify G-protein activation.

  • Procedure:

    • Cell membranes from KOR-expressing cells are incubated with the test compound, GDP, and [³⁵S]GTPγS.

    • The reaction is incubated to allow for [³⁵S]GTPγS binding to activated G-proteins.

    • The reaction is terminated by rapid filtration.

    • The amount of bound [³⁵S]GTPγS is measured by scintillation counting.

  • Data Analysis: The data are used to generate concentration-response curves, from which the EC50 (the concentration of agonist that produces 50% of the maximal response) and Emax (the maximal effect) are determined.

cAMP Accumulation Assays

This assay assesses the functional consequence of KOR activation, which is coupled to Gi/o proteins and leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.

  • Principle: Cells are stimulated with forskolin (B1673556), an activator of adenylyl cyclase, to induce cAMP production. The ability of a KOR agonist to inhibit this forskolin-stimulated cAMP accumulation is then measured.

  • Procedure:

    • KOR-expressing cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Cells are then treated with forskolin and varying concentrations of the test compound.

    • The reaction is stopped, and the cells are lysed.

    • The intracellular cAMP concentration is determined using a variety of methods, such as radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The inhibitory effect of the agonist on forskolin-stimulated cAMP levels is used to determine its EC50 and Emax.

Visualizing the Molecular Machinery

To better understand the processes involved, the following diagrams illustrate the KOR signaling pathway and a typical experimental workflow.

KOR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular SalvinorinA This compound Derivative KOR KOR SalvinorinA->KOR Binds G_protein Gi/o Protein (αβγ) KOR->G_protein Activates G_alpha Gαi/o-GTP G_protein->G_alpha GDP/GTP Exchange G_betagamma Gβγ G_protein->G_betagamma Dissociates AC Adenylyl Cyclase G_alpha->AC Inhibits GIRK GIRK Channels G_betagamma->GIRK Activates Ca_channel Ca²⁺ Channels G_betagamma->Ca_channel Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA PKA cAMP->PKA Activates

Caption: KOR Signaling Pathway.

Experimental_Workflow start Start: Synthesize/Obtain This compound Derivative binding_assay Radioligand Binding Assay (Determine Ki) start->binding_assay functional_assay_gtp [³⁵S]GTPγS Binding Assay (Determine EC50, Emax) start->functional_assay_gtp functional_assay_camp cAMP Accumulation Assay (Determine EC50, Emax) start->functional_assay_camp data_analysis Data Analysis and SAR Determination binding_assay->data_analysis functional_assay_gtp->data_analysis functional_assay_camp->data_analysis conclusion Conclusion: Pharmacological Profile data_analysis->conclusion

Caption: Experimental Workflow.

References

comparing the pharmacological effects of Salvinorin A and its analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Salvinorin A, a potent and selective kappa-opioid receptor (KOR) agonist isolated from the plant Salvia divinorum, has garnered significant interest as a pharmacological tool and a scaffold for the development of novel therapeutics.[1][2][3][4] Its unique non-nitrogenous diterpenoid structure distinguishes it from classic alkaloid opioids.[5][6] This guide provides a comparative analysis of the pharmacological effects of this compound and its key analogues, supported by experimental data and detailed methodologies.

Comparative Pharmacological Data

The following tables summarize the in vitro and in vivo pharmacological properties of this compound and a selection of its analogues. Modifications to the this compound scaffold, particularly at the C-2 and C-16 positions, have yielded compounds with altered binding affinities, functional activities, and in vivo effects.[7]

Table 1: Kappa-Opioid Receptor (KOR) Binding Affinities and Functional Potencies
CompoundModificationKOR Binding Affinity (Ki, nM)G-Protein Activation (EC50, nM)β-Arrestin Recruitment (EC50, nM)Reference(s)
This compound Parent Compound0.59 - 160.2 - 4.7310.5[1][4][5][7]
Salvinorin B C-2 acetate (B1210297) hydrolysisInactiveInactiveInactive[3][5]
16-Bromo this compound C-16 Bromo substitution~0.040More potent than this compoundWeak partial agonist[7][8][9]
16-Ethynyl this compound C-16 Ethynyl substitution~0.019More potent than this compoundBalanced agonist[7][8][9]
RB-64 (22-thiocyanatothis compound) C-22 thiocyanate (B1210189) substitution0.59Sub-nanomolarG-protein biased[1][7]
Herkinorin C-2 modificationWeak KOR affinityPotent MOR agonist-[9]
β-tetrahydropyran Salvinorin B C-2 ether analogueFull KOR agonistFull KOR agonist-[5]

Note: Ki and EC50 values can vary between studies depending on the specific assay conditions and cell types used.

Table 2: In Vivo Effects of this compound and Analogues
CompoundPrimary In Vivo Effect(s)Key Side Effect(s)Duration of ActionReference(s)
This compound Analgesia, Anti-inflammatory, Anti-addictive propertiesHallucinations, Sedation, Anxiogenic effects, DysphoriaShort[1][8][10][11]
16-Bromo this compound Modest antinociceptive effectsLacked anxiogenic effects-[7][8]
16-Ethynyl this compound Significant antinociceptive effectsReduced side effects compared to this compoundLonger than this compound[7][8]
RB-64 Potent disruption of prepulse inhibition-20-fold more efficacious than this compound[1]
β-tetrahydropyran Salvinorin B Analgesic, Anti-inflammatory-Longer than this compound[5]

Key Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Radioligand Binding Assay (for KOR Affinity)

Objective: To determine the binding affinity (Ki) of a test compound for the kappa-opioid receptor.

Materials:

  • Cell membranes from HEK293 or CHO cells stably expressing the human KOR.

  • Radioligand: [³H]U-69,593 (a selective KOR agonist).[2]

  • Test compounds (this compound and its analogues).

  • Non-specific binding control: Naloxone (10 µM).[2]

  • Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize cells in ice-cold lysis buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer. Determine protein concentration.[12]

  • Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of [³H]U-69,593, and varying concentrations of the test compound.[6]

  • Incubation: Incubate the plate at 25°C for 60-90 minutes to allow the binding to reach equilibrium.[12]

  • Filtration: Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound.[6][12]

  • Washing: Wash the filters multiple times with ice-cold wash buffer.[12]

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure radioactivity using a scintillation counter.[12]

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) from the competition curve. Calculate the Ki value using the Cheng-Prusoff equation.[6][12]

G-Protein Activation Assay (cAMP Inhibition)

Objective: To measure the functional potency (EC50) and efficacy (Emax) of a test compound in activating the G-protein signaling pathway coupled to the KOR.

Materials:

  • HEK293 or CHO cells stably expressing the human KOR.

  • Forskolin (B1673556) (to stimulate adenylyl cyclase).

  • Test compounds (this compound and its analogues).

  • cAMP assay kit (e.g., LANCE Ultra cAMP Kit).

Procedure:

  • Cell Culture: Plate the cells in a 384-well plate and incubate overnight.

  • Compound Preparation: Prepare serial dilutions of the test compounds.

  • Assay:

    • Pre-treat cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Add the test compounds to the cells and incubate for a short period.

    • Stimulate the cells with forskolin to induce cAMP production.

    • Lyse the cells and measure the intracellular cAMP levels using the cAMP assay kit according to the manufacturer's instructions.[13][14]

  • Data Analysis: Plot the inhibition of forskolin-stimulated cAMP accumulation against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.[13]

β-Arrestin Recruitment Assay

Objective: To measure the ability of a test compound to induce the recruitment of β-arrestin to the activated KOR.

Materials:

  • CHO-K1 or HEK293 cells engineered to co-express the KOR tagged with a small enzyme fragment (ProLink™) and β-arrestin tagged with a larger, inactive enzyme fragment (Enzyme Acceptor) (e.g., DiscoverX PathHunter® assay).[15]

  • Test compounds (this compound and its analogues).

  • Substrate for the complemented enzyme.

  • Luminometer.

Procedure:

  • Cell Plating: Seed the engineered cells in a white, clear-bottom 384-well plate.[15]

  • Compound Addition: Add serial dilutions of the test compounds to the wells.[15]

  • Incubation: Incubate the plate at 37°C for 90 minutes.[16]

  • Detection: Add the substrate and incubate at room temperature for 60 minutes.[15]

  • Measurement: Read the chemiluminescent signal using a luminometer.[15]

  • Data Analysis: Normalize the data to a vehicle control and a reference full agonist. Plot the normalized response against the logarithm of the compound concentration and fit to a four-parameter logistic equation to determine EC50 and Emax.[15]

In Vivo Analgesia Assay (Warm Water Tail-Withdrawal)

Objective: To assess the antinociceptive effects of a test compound in a model of acute thermal pain.

Materials:

  • Mice or rats.

  • Water bath maintained at a constant temperature (e.g., 52°C or 55°C).[11][17]

  • Restraint tubes.

  • Stopwatch.

  • Test compounds and vehicle control.

Procedure:

  • Acclimation: Acclimate the animals to the restraint tubes.

  • Baseline Measurement: Gently restrain the animal and immerse the distal third of its tail into the warm water. Record the latency to withdraw the tail (flick). A cut-off time (e.g., 10-15 seconds) is used to prevent tissue damage.[11][17][18]

  • Compound Administration: Administer the test compound or vehicle via the desired route (e.g., intraperitoneal, subcutaneous).

  • Post-treatment Measurement: At various time points after administration, repeat the tail-withdrawal test and record the latencies.

  • Data Analysis: Compare the post-treatment latencies to the baseline latencies and to the vehicle control group to determine the analgesic effect.

In Vivo Anti-inflammatory Pain Assay (Formalin Test)

Objective: To evaluate the effects of a test compound on both acute nociceptive and persistent inflammatory pain.

Materials:

  • Mice or rats.

  • Formalin solution (e.g., 2.5% or 5% in saline).[5][19]

  • Observation chambers.

  • Stopwatch.

  • Test compounds and vehicle control.

Procedure:

  • Acclimation: Place the animals in the observation chambers to acclimate.

  • Compound Administration: Administer the test compound or vehicle.

  • Formalin Injection: After a predetermined pre-treatment time, inject a small volume (e.g., 20 µl) of formalin solution into the plantar surface of one hind paw.[5][19]

  • Behavioral Observation: Immediately after injection, record the cumulative time the animal spends licking or biting the injected paw. The observation period is typically divided into two phases:

    • Phase 1 (0-5 minutes): Represents acute, direct nociceptor activation.[20][21]

    • Phase 2 (15-40 minutes): Represents inflammatory pain and central sensitization.[20][21]

  • Data Analysis: Compare the paw licking/biting time in the treated groups to the vehicle control group for both phases to assess the compound's effect on nociceptive and inflammatory pain.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways activated by this compound and a general workflow for the pharmacological comparison of its analogues.

SalvinorinA_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound KOR KOR This compound->KOR Binds to G_protein Gαi/o Gβγ KOR->G_protein Activates beta_arrestin β-Arrestin KOR->beta_arrestin Recruits AC Adenylyl Cyclase G_protein->AC Gαi inhibits ion_channel Ion Channels (K+, Ca2+) G_protein->ion_channel Gβγ modulates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates MAPK MAPK (ERK1/2) beta_arrestin->MAPK Activates MAPK->CREB Phosphorylates

Caption: KOR signaling cascade upon this compound binding.

Pharmacological_Comparison_Workflow cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Evaluation cluster_analysis Data Analysis and Comparison binding_assay Radioligand Binding Assay (KOR Affinity - Ki) sar_analysis Structure-Activity Relationship (SAR) Analysis binding_assay->sar_analysis g_protein_assay G-Protein Activation Assay (cAMP Inhibition - EC50, Emax) g_protein_assay->sar_analysis arrestin_assay β-Arrestin Recruitment Assay (EC50, Emax) arrestin_assay->sar_analysis analgesia_assay Analgesia Models (e.g., Tail-Withdrawal) therapeutic_index Therapeutic Index Calculation analgesia_assay->therapeutic_index inflammation_assay Inflammatory Pain Models (e.g., Formalin Test) inflammation_assay->therapeutic_index side_effect_assay Side Effect Profiling (e.g., Sedation, Anxiety) side_effect_assay->therapeutic_index sar_analysis->analgesia_assay sar_analysis->inflammation_assay sar_analysis->side_effect_assay lead_selection Lead Candidate Selection therapeutic_index->lead_selection start This compound & Analogues start->binding_assay start->g_protein_assay start->arrestin_assay

Caption: Workflow for comparing this compound analogues.

References

Comparative Guide to Analytical Methods for Salvinorin A Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the study of Salvinorin A, the principal psychoactive component of Salvia divinorum, accurate and reliable quantification is paramount. This guide provides a comparative overview of various validated analytical methods, offering insights into their performance, protocols, and applicability to different biological matrices.

Data Presentation: A Comparative Analysis

The following tables summarize the quantitative performance of several key analytical methods for this compound quantification, providing a clear comparison of their capabilities.

Liquid Chromatography-Mass Spectrometry (LC-MS) Methods
ParameterLC-MS/MS (CSF)[1][2][3][4]LC-MS/MS (Plasma)[1][2][3][4]LC-ESI-MS (Blood & Urine)[5][6]
Linearity Range Not explicitly statedNot explicitly stated5.0 - 100 ng/mL
Correlation Coefficient (r²) Not explicitly statedNot explicitly stated0.997
Limit of Detection (LOD) Not explicitly statedNot explicitly stated2.5 ng/mL
Limit of Quantification (LOQ) 0.0125 ng/mL0.05 ng/mL5.0 ng/mL
Interday Precision (%CV) < 1.7%< 3.47%< 8.5%
Intraday Precision (%CV) 5.8% (at LLOQ)4.7% (at LLOQ)< 7.5%
Interday Accuracy (%) < 9.42%< 12.37%0.3 - 6.2%
Intraday Accuracy (%) 10.96% (at LLOQ)7.47% (at LLOQ)4.5 - 9.5%
Extraction Efficiency Not Applicable (direct injection)Not explicitly stated71.7%
Gas Chromatography-Mass Spectrometry (GC-MS) Methods
ParameterGC-MS (Plasma, Urine, Saliva)[7][8]GC-MS (Sweat)[7][8]GC-MS/MS (Urine)[9]
Linearity Range 0.015 - 5 µg/mL0.01 - 5 µ g/patch 20 - 1000 ng/mL
Correlation Coefficient (r²) Not explicitly statedNot explicitly stated> 0.99
Limit of Detection (LOD) 5 ng/mL[10]5 ng/mL[10]5 ng/mL
Limit of Quantification (LOQ) 15 ng/mL[10]15 ng/mL[10]20 ng/mL
Precision (%RSD) < 15%< 15%Intra & Interday Acceptable
Accuracy (%) < 15%< 15%Intra & Interday Acceptable
Mean Recovery (%) 77.1 - 92.7%77.1 - 92.7%71 - 80%
High-Performance Liquid Chromatography (HPLC) and Other Methods
ParameterHPLC-UV (Plant Material)[11]DART-HRMS (Plant Material)[12][13][14][15]
Linearity Range 0.5 - 10.0 µg/mLNot explicitly stated
Correlation Coefficient (r) > 0.999Not explicitly stated
Limit of Detection (LOD) Not explicitly statedNot explicitly stated
Limit of Quantification (LOQ) 0.5 µg/mLNot explicitly stated
Precision Not explicitly statedNot explicitly stated
Accuracy Not explicitly statedNot explicitly stated
Recovery Not explicitly statedNot explicitly stated

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

LC-MS/MS for this compound in Cerebrospinal Fluid (CSF) and Plasma[1][2][3][4]
  • Sample Preparation (CSF): Solid-phase extraction is avoided by diluting the sample with 10% (v/v) acetonitrile (B52724) and 1% (v/v) formic acid, followed by direct injection.[1][2][3][4]

  • Sample Preparation (Plasma): Human plasma samples are centrifuged at 21,000 x g for 4 minutes. 300 µL of the supernatant is spiked with an internal standard and loaded onto a C18 solid-phase extraction (SPE) column.[1][2][3]

  • Chromatography: A C18 analytical column (1 mm ID x 50 mm) is used with a shallow acetonitrile/water gradient (29% to 33% acetonitrile over 8 minutes) to elute this compound.[1][2][3]

  • Detection: Tandem mass spectrometry with multiple reaction monitoring (MRM) is employed in positive electrospray ionization (ESI) mode to enhance sensitivity and reduce chemical noise.[1][2][3] A 50 µL injection volume is used to increase peak concentration.[1][2][4]

GC-MS for this compound in Various Biological Fluids[7][8]
  • Sample Preparation: Analytes are extracted from biological matrices (plasma, urine, saliva, sweat) using a chloroform/isopropanol (9:1, v/v) solution.[7][8] 17-alpha-methyltestosterone is used as the internal standard.[7][8]

  • Chromatography: A 5% phenyl methyl silicone capillary column is used for chromatographic separation.[7][8]

  • Detection: Analytes are determined using mass spectrometry in the selected ion monitoring (SIM) mode.[7][8]

HPLC-UV for this compound in Salvia Species[11]
  • Sample Preparation: this compound is extracted from the dry leaves of S. divinorum and other Salvia species with methanol.

  • Chromatography: Analysis is performed on a C-18 column (250 x 4.6 mm I.D., 5 µm) with an isocratic mobile phase of acetonitrile-water (35:65, v/v) at a flow rate of 1.5 mL/min.[11]

  • Detection: this compound is detected by UV absorption at 208 nm.[11]

Mandatory Visualizations

The following diagrams illustrate the experimental workflows for the described analytical methods.

LC-MS/MS Workflow for this compound in Plasma plasma Human Plasma Sample centrifuge Centrifuge (21,000 x g, 4 min) plasma->centrifuge supernatant Collect Supernatant centrifuge->supernatant spike Spike with Internal Standard supernatant->spike spe C18 Solid-Phase Extraction (SPE) spike->spe elute Elute this compound spe->elute lcms LC-MS/MS Analysis (Positive ESI, MRM) elute->lcms quant Quantification lcms->quant

LC-MS/MS Workflow for Plasma Samples

GC-MS Workflow for this compound Quantification sample Biological Sample (Plasma, Urine, Saliva) is Add Internal Standard sample->is extraction Liquid-Liquid Extraction (Chloroform/Isopropanol) gc Gas Chromatography (5% Phenyl Methyl Silicone Column) extraction->gc is->extraction ms Mass Spectrometry (SIM Mode) gc->ms quant Quantification ms->quant

GC-MS Workflow for Biological Fluids

HPLC-UV Workflow for this compound in Plant Material plant Dried Salvia Leaves extraction Methanol Extraction plant->extraction hplc HPLC Analysis (C-18 Column, Acetonitrile/Water) extraction->hplc uv UV Detection (208 nm) hplc->uv quant Quantification uv->quant

HPLC-UV Workflow for Plant Material

References

A Cross-Species Comparative Guide to the Metabolic Pathways of Salvinorin A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the metabolic pathways of Salvinorin A, a potent and selective kappa-opioid receptor agonist, across various species. Understanding the species-specific differences in metabolism is crucial for preclinical drug development and for translating findings from animal models to human clinical trials. This document summarizes key quantitative data, details experimental methodologies, and visualizes the metabolic pathways to facilitate a clear understanding of the biotransformation of this unique diterpenoid.

Executive Summary

This compound undergoes rapid and extensive metabolism across all species studied, primarily through three main pathways: ester hydrolysis, oxidation via cytochrome P450 (CYP450) enzymes, and glucuronidation. The principal metabolite, Salvinorin B, is formed by the hydrolysis of the C2-acetate group and is generally considered inactive.[1][2][3][4][5] While the fundamental metabolic routes are conserved, notable differences in the specific enzymes involved and the pharmacokinetic profiles exist between humans, non-human primates, and rodents.

Comparative Metabolic Pathways

The metabolism of this compound is a critical determinant of its short duration of action.[1][6] The primary metabolic transformations are summarized below.

Ester Hydrolysis to Salvinorin B

The most prominent metabolic reaction is the hydrolysis of the acetate (B1210297) ester at the C-2 position, yielding the inactive metabolite Salvinorin B.[1][2][3][4][5] This reaction is catalyzed by carboxylesterases present in the blood and various tissues.[1]

  • In Vitro Evidence: Incubation of this compound with human and non-human primate plasma leads to a rapid decrease in the parent compound and a corresponding increase in Salvinorin B.[1][5] Similarly, ex vivo studies using rat liver and brain homogenates have demonstrated the complete hydrolysis of this compound to Salvinorin B.[3][4][5]

Cytochrome P450-Mediated Oxidation

In vitro studies using human liver microsomes have identified several CYP450 isoforms responsible for the oxidative metabolism of this compound.[1][2][7][8]

  • Human Isoforms: Significant metabolism has been observed with CYP2D6, CYP1A1, CYP2C18, and CYP2E1.[1][2][7][8] These enzymes contribute to the initial steps of this compound's biotransformation, likely leading to hydroxylated or other oxidized metabolites.

Glucuronidation

Conjugation with glucuronic acid represents another major metabolic pathway for this compound.[1][2]

  • Human Isoforms: In vitro experiments have shown that UGT2B7 is a key enzyme responsible for the glucuronidation of this compound.[1][7][8] This process increases the water solubility of the compound, facilitating its excretion.

Cross-Species Pharmacokinetic Data

The following table summarizes key pharmacokinetic parameters of this compound in different species. These values highlight the rapid elimination of the compound across species.

ParameterSpeciesValueRoute of AdministrationReference
Half-life (t½) Human49-50 minInhalation[1]
Rhesus Monkey (male)37.9 ± 5.6 minIntravenous[5]
Rhesus Monkey (female)80.0 ± 13.1 minIntravenous[5]
Sprague Dawley Rat75.4 minIntraperitoneal[1][8]
Baboon (brain)8 minIntravenous[9][10][11]
Clearance (Cl/F) Sprague Dawley Rat26 L/h/kgIntraperitoneal[7][8]

Experimental Protocols

In Vitro Metabolism Screening with Human CYP450 Isoforms and UGT2B7

This protocol is adapted from studies investigating the specific enzymes involved in this compound metabolism.[7]

  • System: The study utilizes commercially available single-enzyme systems (e.g., InVitroSomes™ or Supersomes™) that express a specific human CYP450 isoform (e.g., CYP2D6, CYP1A1, CYP2C18, CYP2E1) or UGT2B7.

  • Incubation: this compound (at varying concentrations, e.g., 5 µM and 50 µM) is incubated with the specific enzyme system at 37°C. For CYP450 enzymes, the reaction mixture typically includes a NADPH regenerating system. For UGT2B7, the reaction mixture includes uridine (B1682114) diphosphoglucuronic acid (UDPGA).

  • Time Course: Preliminary studies are conducted to determine the optimal incubation time (e.g., 60 minutes) where a significant decrease in this compound concentration is observed.

  • Analysis: The reaction is terminated, and the remaining concentration of this compound is quantified using a validated analytical method, such as UV-HPLC or LC/MS/MS.

  • Data Interpretation: A statistically significant decrease in the concentration of this compound in the presence of a specific enzyme, compared to a control without the enzyme, indicates that this compound is a substrate for that enzyme.

In Vivo Pharmacokinetic Study in Sprague Dawley Rats

This protocol is based on studies evaluating the pharmacokinetic profile of this compound in a rodent model.[7][8]

  • Animals: Male Sprague Dawley rats are used for the study.

  • Dosing: this compound is administered via a specific route, commonly intraperitoneal (i.p.) injection, at a defined dose (e.g., 10 mg/kg).

  • Sampling: Blood samples are collected at various time points post-administration (e.g., 0, 5, 15, 30, 60, 120, 240 minutes).

  • Analysis: Plasma is separated from the blood samples, and the concentration of this compound is determined using a validated LC/MS/MS method.

  • Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, such as half-life (t½), clearance (Cl/F), and volume of distribution (Vd), using non-compartmental analysis.

Visualizations

Metabolic Pathways of this compound

SalvinorinA_Metabolism SalvinorinA This compound SalvinorinB Salvinorin B (inactive) SalvinorinA->SalvinorinB Ester Hydrolysis (Carboxylesterases) Oxidized_Metabolites Oxidized Metabolites SalvinorinA->Oxidized_Metabolites Oxidation (CYP2D6, CYP1A1, CYP2C18, CYP2E1) Glucuronide_Conjugates Glucuronide Conjugates SalvinorinA->Glucuronide_Conjugates Glucuronidation (UGT2B7) InVitro_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis SalvinorinA_Stock This compound Stock Solution Incubation Incubate at 37°C SalvinorinA_Stock->Incubation Enzyme_System CYP450/UGT2B7 Enzyme System Enzyme_System->Incubation Cofactors Cofactors (NADPH/UDPGA) Cofactors->Incubation Quench Quench Reaction Incubation->Quench Analysis LC/MS/MS Analysis Quench->Analysis Data Data Interpretation Analysis->Data Activity_Relationship SalvinorinA This compound (Active) Metabolism Rapid Metabolism (Hydrolysis, Oxidation, Glucuronidation) SalvinorinA->Metabolism Metabolites Inactive Metabolites (e.g., Salvinorin B) Metabolism->Metabolites Duration Short Duration of Action Metabolism->Duration

References

A Comparative Guide to Salvinorin A Extraction Techniques for Scientific Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various extraction techniques for Salvinorin A, a potent kappa-opioid receptor agonist, from the leaves of Salvia divinorum. The objective is to offer an evidence-based resource for selecting the most efficacious method based on yield, purity, and procedural complexity. The information presented is collated from peer-reviewed scientific literature and established laboratory protocols.

Data Presentation: Comparison of Extraction Efficacy

The following table summarizes the quantitative data associated with different this compound extraction and purification methods. This allows for a direct comparison of key performance indicators.

Extraction MethodSolvent SystemTypical Yield (from dried leaves)PurityKey AdvantagesKey Disadvantages
Solvent Extraction (Acetone) Acetone (B3395972)0.245% (average)[1]High, especially after recrystallizationEfficient for initial extraction, widely available solvent.[1][2][3]Extracts significant amounts of chlorophyll (B73375) and waxy impurities requiring further purification.[3]
Solvent Extraction (Methanol) Methanol (B129727)~0.3% (w/w)[4]High, especially after recrystallizationShown to have greater extraction efficiency than ethanol, acetonitrile, or ethyl acetate (B1210297).[5][6]Can require longer extraction times (e.g., 3-day steeping).[5]
Solvent Extraction (Ethanol, Acetonitrile, Ethyl Acetate) Ethanol, Acetonitrile, or Ethyl AcetateLower than MethanolVariableReadily available solvents.Less efficient for this compound extraction compared to methanol.[5][6]
Centrifugal Partition Chromatography (CPC) n-hexane–dichloromethane–methanol–water (8:8:9:2, v/v)[4]~100 mg from 2.5 g of crude methanol extract[4]>98%[4]Rapid, reliable, and yields high-purity product.[4]Requires specialized equipment (CPC).
Solid Phase Extraction (SPE) Elution with ethyl acetate from a C18 cartridgeHigh recovery for purificationHighEffective for sample clean-up and concentration.More suitable for purification of smaller quantities or analytical sample preparation.

Experimental Protocols

Below are detailed methodologies for commonly cited this compound extraction and purification procedures.

1. Solvent Extraction using Acetone followed by Recrystallization

This protocol is a widely used method for obtaining crystalline this compound.[2]

  • Plant Material Preparation: Dried leaves of Salvia divinorum are pulverized into a fine powder (approximately 1 mm particle size).[1][2] One study utilized 224 grams of dried leaves.[1]

  • Extraction: The powdered leaf material is subjected to repeated extraction with acetone. This is typically performed three times to ensure maximum yield.[1][2] The combined acetone extracts are filtered to remove solid plant debris.[2]

  • Concentration: The filtrate is then evaporated to dryness, often using a rotary evaporator, to yield a crude extract.[1][2]

  • Purification:

    • The crude extract is dissolved in a mixture of ethyl acetate and heptane (B126788) (e.g., 50:40 v/v).[1][2]

    • This solution is passed through a layer of activated carbon to remove chlorophyll and other colored impurities.[1][2]

    • The decolorized solution is again evaporated to dryness.[2]

  • Recrystallization: The residue is recrystallized from methanol, often multiple times (e.g., three times), to obtain pure this compound crystals.[1][2] Pure this compound forms colorless crystals.[2]

2. Methanol Extraction with Extended Steeping

This method emphasizes the efficiency of methanol for this compound extraction.

  • Plant Material Preparation: As described in the acetone extraction protocol.

  • Extraction: The powdered leaf material is steeped in methanol for an extended period, with studies suggesting a 3-day period for optimal results.[2][5]

  • Filtration and Concentration: The methanol extract is filtered to remove plant material, and the solvent is evaporated to yield a crude extract.

  • Purification: The crude extract can then be subjected to further purification steps such as chromatography or recrystallization as described in the acetone protocol.

3. Centrifugal Partition Chromatography (CPC) for High-Purity Isolation

This method is suitable for obtaining highly pure this compound.[4]

  • Crude Extract Preparation: A crude methanol extract is first prepared from dried Salvia divinorum leaves.

  • CPC Separation:

    • A two-phase solvent system of n-hexane–dichloromethane–methanol–water (8:8:9:2, v/v) is used.[4]

    • The upper (organic) phase is used as the stationary phase.[4]

    • The crude extract is subjected to CPC separation.

  • Post-CPC Purification:

    • Fractions containing this compound are collected and may be further purified using a silica (B1680970) gel short column with a solvent system like n-hexane–ethyl acetate (1:1, v/v).[4]

    • The final product is obtained by recrystallization from methanol.[4]

Mandatory Visualizations

Experimental Workflow for this compound Extraction

G cluster_extraction Extraction cluster_filtration Filtration & Concentration cluster_purification Purification cluster_analysis Analysis plant_material Dried & Pulverized Salvia divinorum Leaves solvent_extraction Solvent Extraction (e.g., Acetone or Methanol) plant_material->solvent_extraction filtration Filtration solvent_extraction->filtration evaporation Evaporation (Rotary Evaporator) filtration->evaporation crude_extract Crude Extract evaporation->crude_extract chromatography Chromatography (e.g., Column, CPC) crude_extract->chromatography recrystallization Recrystallization (e.g., from Methanol) chromatography->recrystallization pure_salvinorin_a Pure this compound recrystallization->pure_salvinorin_a hplc_gcms Purity & Identity Confirmation (HPLC, GC-MS) pure_salvinorin_a->hplc_gcms G cluster_receptor Cellular Level cluster_downstream Downstream Effects cluster_physiological Physiological Outcomes salvinorin_a This compound kor Kappa-Opioid Receptor (KOR) salvinorin_a->kor Binds to g_protein G-protein activation kor->g_protein Activates adenylyl_cyclase Inhibition of Adenylyl Cyclase g_protein->adenylyl_cyclase ion_channels Modulation of Ion Channels g_protein->ion_channels erk1_2 Activation of ERK1/2 Pathway g_protein->erk1_2 neuronal_activity Altered Neuronal Activity adenylyl_cyclase->neuronal_activity ion_channels->neuronal_activity dopamine_transporter Regulation of Dopamine Transporter (DAT) Function erk1_2->dopamine_transporter neurotransmitter_release Modulation of Neurotransmitter Release (e.g., Dopamine) dopamine_transporter->neurotransmitter_release

References

A Comparative Analysis of the Dissociative Effects of Salvinorin A and NMDA Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the distinct pharmacological pathways and behavioral outcomes of two unique classes of dissociative compounds, providing critical insights for researchers and drug development professionals.

Salvinorin A, the primary psychoactive component of Salvia divinorum, and N-methyl-D-aspartate (NMDA) receptor antagonists, such as ketamine and phencyclidine (PCP), are both known to induce profound dissociative states. However, their underlying mechanisms of action are fundamentally different, leading to distinct subjective and behavioral effects. This guide provides a comprehensive comparison of these two classes of compounds, supported by experimental data, to elucidate their unique pharmacological profiles.

This compound is a potent and selective kappa-opioid receptor (KOR) agonist.[1][2][3] Unlike classic hallucinogens that primarily act on serotonin (B10506) receptors, this compound's effects are mediated by the dynorphin (B1627789)/KOR system, which is involved in mood, perception, and consciousness.[3][4][5] In contrast, NMDA receptor antagonists exert their effects by blocking the activity of the NMDA receptor, a crucial component of glutamatergic neurotransmission involved in synaptic plasticity, learning, and memory.[6][7]

Quantitative Comparison of Pharmacological Effects

The following tables summarize key quantitative data from preclinical and clinical studies, offering a side-by-side comparison of this compound and NMDA receptor antagonists.

ParameterThis compoundNMDA Receptor Antagonists (Ketamine)Reference
Primary Molecular Target Kappa-Opioid Receptor (KOR) AgonistNMDA Receptor Antagonist[2][3][7]
Receptor Binding Affinity (Ki) ~1-4 nM (KOR)~350 nM (NMDA Receptor)[8][9]
Subjective Effects in Humans Intense dissociation, perceptual distortions, depersonalization, feelings of spatiotemporal dislocation, changes in body awareness.[8][10][11][12]Dissociative anesthesia, amnesia, analgesia, psychotomimetic effects.[7][8]
Behavioral Effects in Rodents Sedation, motor incoordination, place aversion, depressive-like effects.[1][4]Hyperlocomotion (at lower doses), stereotypy, deficits in prepulse inhibition.
Discriminative Stimulus Effects Generalizes to other KOR agonists; does not generalize to NMDA receptor antagonists or serotonergic hallucinogens.[2][13][14]Generalizes to other NMDA receptor antagonists; does not generalize to KOR agonists.[2][13]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summaries of key experimental protocols used to compare the effects of this compound and NMDA receptor antagonists.

Drug Discrimination Assay in Non-Human Primates

This behavioral pharmacology procedure is used to assess the interoceptive (subjective) effects of drugs.

  • Subjects: Adult rhesus monkeys.[2]

  • Training: Animals are trained to discriminate between an injection of this compound (e.g., 0.015 mg/kg, s.c.) and a vehicle injection in a food-reinforced operant conditioning task.[2] Correct responses (e.g., lever presses) after drug administration are reinforced with food, while responses on the vehicle-appropriate lever are not.

  • Testing: Once the discrimination is learned, generalization tests are conducted with other drugs, including NMDA receptor antagonists like ketamine.[2] The percentage of responses on the drug-appropriate lever is measured.

  • Data Analysis: Full generalization is typically defined as ≥80% of responses on the drug-appropriate lever. This indicates that the test drug produces subjective effects similar to the training drug.

Assessment of Subjective Effects in Humans

Double-blind, placebo-controlled studies are the gold standard for evaluating the subjective effects of psychoactive substances in humans.

  • Participants: Healthy, hallucinogen-experienced adults.[10][15]

  • Drug Administration: Inhaled vaporized this compound at various doses (e.g., 0.375 - 21 μg/kg) or placebo in a randomized and counterbalanced order.[10][15]

  • Subjective Effects Measures: Standardized questionnaires are administered at specific time points after drug administration. These can include:

    • Hallucinogen Rating Scale (HRS): Measures the intensity of perceptual, cognitive, affective, and somatic effects.[10][11]

    • Clinician-Administered Dissociative States Scale (CADSS): Assesses the severity of dissociative symptoms.[16]

    • Pharmacological Class Questionnaire: Asks participants to compare the effects to other classes of drugs.[10]

  • Data Analysis: Dose-related changes naire scores are analyzed using appropriate statistical methods to characterize the qualitative and quantitative aspects of the drug's effects.[10]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the distinct signaling pathways of this compound and NMDA receptor antagonists, as well as a typical experimental workflow for their comparison.

SalvinorinA_Signaling SalA This compound KOR Kappa-Opioid Receptor (KOR) SalA->KOR Binds and activates Gi Gi/o Protein KOR->Gi Activates ERK ERK1/2 KOR->ERK Activates DA ↓ Dopamine Release KOR->DA AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP DAT Dopamine Transporter (DAT) Regulation ERK->DAT

This compound Signaling Pathway

NMDA_Antagonist_Signaling NMDA_ant NMDA Receptor Antagonist (e.g., Ketamine) NMDAR NMDA Receptor NMDA_ant->NMDAR Blocks IonChannel Ion Channel NMDAR->IonChannel Gating of Glutamate Glutamate Glutamate->NMDAR Binds Ca_influx ↓ Ca²⁺ Influx IonChannel->Ca_influx ERK_path ERK1/2 Pathway Ca_influx->ERK_path Modulates mTOR mTOR Pathway Ca_influx->mTOR Modulates Synaptic_plasticity Altered Synaptic Plasticity ERK_path->Synaptic_plasticity mTOR->Synaptic_plasticity

NMDA Receptor Antagonist Signaling Pathway

Comparative_Workflow cluster_preclinical Preclinical (Rodent/Primate Models) cluster_clinical Clinical (Human Studies) DrugAdmin_animal Drug Administration (this compound vs. NMDA Antagonist) Behavioral_assays Behavioral Assays (e.g., Drug Discrimination, Locomotor Activity) DrugAdmin_animal->Behavioral_assays Neurochem_assays Neurochemical Assays (e.g., Microdialysis) DrugAdmin_animal->Neurochem_assays Data_analysis_animal Data Analysis Behavioral_assays->Data_analysis_animal Neurochem_assays->Data_analysis_animal Conclusion Comparative Analysis of Dissociative Effects Data_analysis_animal->Conclusion DrugAdmin_human Drug Administration (Placebo-Controlled, Double-Blind) Subjective_effects Subjective Effects Assessment (e.g., HRS, CADSS) DrugAdmin_human->Subjective_effects Physiological_monitoring Physiological Monitoring (e.g., HR, BP, EEG) DrugAdmin_human->Physiological_monitoring Data_analysis_human Data Analysis Subjective_effects->Data_analysis_human Physiological_monitoring->Data_analysis_human Data_analysis_human->Conclusion

Comparative Experimental Workflow

Conclusion

The dissociative effects of this compound and NMDA receptor antagonists, while phenomenologically overlapping in some respects, are mediated by distinct neurobiological pathways. This compound's selective agonism at the KOR offers a unique tool for probing the role of the endogenous dynorphin system in perception and consciousness. In contrast, NMDA receptor antagonists provide insights into the critical role of glutamatergic neurotransmission in maintaining a coherent sense of self and reality. Understanding these differences is paramount for advancing our knowledge of dissociative states and for the development of novel therapeutics for psychiatric and neurological disorders. The data and protocols presented in this guide offer a foundational resource for researchers in this field.

References

A Comparative Guide to the In Vitro and In Vivo Effects of Salvinorin A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Salvinorin A, a potent and selective kappa-opioid receptor (KOR) agonist, stands as a unique molecule in pharmacology. As the primary psychoactive component of the Salvia divinorum plant, its distinct chemical structure—a non-nitrogenous diterpenoid—sets it apart from classic alkaloid opioids.[1][2] This guide provides a comprehensive comparison of the in vitro and in vivo effects of this compound, supported by quantitative data and detailed experimental methodologies, to aid in its ongoing investigation for potential therapeutic applications.

In Vitro Profile: Receptor Binding, Function, and Cellular Effects

The in vitro characterization of this compound has been crucial in elucidating its mechanism of action. These studies, conducted in controlled cellular and molecular environments, reveal its high affinity and selectivity for the KOR.

Receptor Binding and Functional Activity

This compound is a potent agonist at the KOR, with a binding affinity (Ki) in the low nanomolar range.[1] It displays significant selectivity for the KOR over the mu-opioid receptor (MOR) and delta-opioid receptor (DOR), as well as the serotonin (B10506) 5-HT2A receptor, which is the primary target for classic hallucinogens like LSD.[1][3] Functionally, it acts as a full agonist, potently stimulating G-protein signaling pathways.[3][4]

ParameterReceptorValueReference
Binding Affinity (Ki) Kappa-Opioid Receptor (KOR)2.4 nM[1]
Mu-Opioid Receptor (MOR)> 10,000 nM[5][6]
Delta-Opioid Receptor (DOR)> 10,000 nM[5][6]
Functional Activity (EC50) KOR (cAMP Assay)4.73 nM[4]
KOR ([³⁵S]GTPγS Assay)1.8 nM[1]
KOR (β-arrestin Recruitment)10.5 nM[4]
Signaling Pathways

Upon binding to the KOR, this compound initiates a cascade of intracellular events. The KOR is a G-protein coupled receptor (GPCR) that primarily couples to Gi/o proteins.[4] Activation by this compound leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[4] Additionally, this compound has been shown to induce the recruitment of β-arrestin, a protein involved in receptor desensitization and internalization, as well as G-protein-independent signaling.[4] Some studies classify this compound as an "unbiased" agonist, activating both G-protein and β-arrestin pathways.[7]

SalvinorinA_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Salvinorin_A This compound KOR Kappa-Opioid Receptor (KOR) Salvinorin_A->KOR binds G_protein Gαi/o KOR->G_protein activates beta_arrestin β-arrestin KOR->beta_arrestin recruits Adenylyl_Cyclase Adenylyl Cyclase G_protein->Adenylyl_Cyclase inhibits cAMP cAMP levels (decreased) Adenylyl_Cyclase->cAMP produces Signaling Downstream Signaling beta_arrestin->Signaling initiates

This compound Signaling Pathway
Metabolism and Cytotoxicity

In vitro metabolism studies using human liver microsomes and other cell systems have identified the primary metabolic pathway of this compound to be the hydrolysis of the C2-acetate group by carboxylesterases, yielding the inactive metabolite Salvinorin B.[8][9] Studies have also indicated the involvement of cytochrome P450 enzymes (CYP2D6, CYP1A1, CYP2C18, and CYP2E1) and UDP-glucuronosyltransferase (UGT2B7) in its metabolism.[9][10] Cytotoxicity studies have shown that this compound can induce dose- and time-dependent cell death in various cell lines, although the concentrations required are generally higher than those needed for receptor activation.[11][12]

In Vivo Profile: Pharmacokinetics and Systemic Effects

In vivo studies in animal models and humans reveal the complex physiological and behavioral consequences of this compound administration, which are largely dictated by its pharmacokinetic properties.

Pharmacokinetics

A defining characteristic of this compound's in vivo effects is its rapid onset and short duration of action, particularly when administered via inhalation or intravenously.[2][13] This is attributed to its high lipophilicity, allowing for rapid penetration of the blood-brain barrier, followed by swift metabolism and elimination.[14]

ParameterSpeciesRouteValueReference
Half-life (t1/2) BaboonIV~8 minutes[13]
Rhesus MonkeyIV56.6 ± 24.8 min[2][15]
RatIP75 min[10][16]
Time to Peak Brain Concentration BaboonIV40 seconds[13]
Clearance (Cl/F) RatIP26 L/h/kg[10][16]
Behavioral and Physiological Effects

In vivo, this compound produces a range of effects consistent with KOR agonism. These include sedation, decreased locomotor activity, and motor incoordination.[17] Studies in rodents have also demonstrated its potential anxiolytic and antidepressant-like effects at lower doses, while higher doses can induce aversion.[14][18] In non-human primates and humans, it is known to induce profound, short-lived hallucinatory and dissociative states.[1][17] Furthermore, this compound has shown anti-inflammatory and antinociceptive (pain-relieving) properties in various animal models.[19][20]

Experimental Protocols

To ensure the reproducibility and comparability of research findings, standardized experimental protocols are essential. Below are outlines of key methodologies used to assess the in vitro and in vivo effects of this compound.

In Vitro Experimental Protocols

1. Radioligand Binding Assay (for Binding Affinity)

This assay measures the affinity of this compound for the KOR by assessing its ability to displace a radiolabeled ligand.

Binding_Assay_Workflow start Start prep Prepare cell membranes expressing KOR start->prep incubate Incubate membranes with radiolabeled ligand (e.g., [³H]U69,593) and varying concentrations of this compound prep->incubate separate Separate bound and free radioligand (e.g., filtration) incubate->separate quantify Quantify bound radioactivity (scintillation counting) separate->quantify analyze Analyze data to determine IC₅₀ and calculate Kᵢ quantify->analyze end End analyze->end

Radioligand Binding Assay Workflow
  • Materials: Cell membranes expressing the target receptor (e.g., from CHO or HEK293 cells), a radiolabeled KOR ligand (e.g., [³H]U69,593), unlabeled this compound, binding buffer, and a filtration apparatus.

  • Procedure:

    • Cell membranes are incubated with a fixed concentration of the radiolabeled ligand and varying concentrations of unlabeled this compound.

    • The mixture is incubated to allow binding to reach equilibrium.

    • The bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters.

    • The radioactivity retained on the filters is quantified using a scintillation counter.

    • The data are analyzed to determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50), from which the binding affinity (Ki) is calculated.[2][19]

2. [³⁵S]GTPγS Binding Assay (for Functional Activity)

This assay measures the activation of G-proteins by the KOR in response to this compound.

  • Materials: Cell membranes expressing KOR, [³⁵S]GTPγS (a non-hydrolyzable GTP analog), GDP, varying concentrations of this compound, and assay buffer.

  • Procedure:

    • Cell membranes are incubated with a fixed concentration of [³⁵S]GTPγS, GDP, and varying concentrations of this compound.

    • Agonist binding to the KOR stimulates the exchange of GDP for [³⁵S]GTPγS on the Gα subunit.

    • The reaction is terminated, and the amount of bound [³⁵S]GTPγS is quantified.

    • The data are used to generate a dose-response curve and determine the EC50 (potency) and Emax (efficacy) of this compound.[15]

In Vivo Experimental Protocols

1. Rodent Open Field Test (for Locomotor Activity)

This test assesses the effects of this compound on spontaneous locomotor activity and exploratory behavior in rodents.

  • Apparatus: A square arena with walls, often equipped with infrared beams to automatically track movement.

  • Procedure:

    • Animals are habituated to the testing room.

    • Animals are administered this compound or a vehicle control.

    • Each animal is placed in the center of the open field arena, and its activity is recorded for a set period.

    • Parameters measured include distance traveled, time spent in the center versus the periphery of the arena, and rearing frequency.[1]

2. Carrageenan-Induced Paw Edema (for Anti-inflammatory Effects)

This model is used to evaluate the anti-inflammatory properties of this compound.

  • Procedure:

    • The baseline paw volume of rats is measured using a plethysmometer.

    • Animals are pre-treated with this compound or a vehicle.

    • Inflammation is induced by injecting a small amount of carrageenan into the plantar surface of the hind paw.

    • Paw volume is measured at various time points after the carrageenan injection.

    • The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the this compound-treated group to the control group.[13]

Conclusion

The distinct pharmacological profile of this compound, characterized by potent and selective KOR agonism, translates from in vitro receptor interactions to a complex array of in vivo effects. Its rapid pharmacokinetics are a key determinant of its transient but profound behavioral and physiological impact. The data and methodologies presented in this guide offer a foundational understanding for researchers exploring the therapeutic potential of this compound and its analogs in areas such as pain, addiction, and mood disorders. Further investigation into its unique signaling properties and the development of biased agonists may unlock novel therapeutic strategies with improved side-effect profiles.

References

comparative analysis of Salvinorin A content in different Salvia species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of Salvinorin A content in various Salvia species. This compound, a potent and selective kappa-opioid receptor (KOR) agonist, is the primary psychoactive compound in Salvia divinorum[1][2][3]. Its unique non-alkaloid, diterpenoid structure and mechanism of action make it a significant molecule of interest for therapeutic development, particularly in the fields of pain, addiction, and neuropsychiatric disorders[3]. This document synthesizes experimental data on its prevalence, details common analytical methodologies, and illustrates its primary signaling pathway.

Data Presentation: this compound Content

This compound has been identified and quantified in a limited number of Salvia species. While Salvia divinorum remains the most prominent source, other species have been found to contain trace amounts. The concentration of this compound can vary significantly based on the plant's origin, cultivation methods, and freshness of the leaves[4]. The data presented below is collated from multiple analytical studies.

Salvia SpeciesAverage this compound Content (µg/g of dried aerial parts)Notes
Salvia divinorum890 - 7800[4][5][6]The most potent natural source of this compound. Content varies widely between different plant samples.
Salvia recognita212.9[5][7]Contains the highest concentration of this compound after S. divinorum.
Salvia cryptantha51.5[5][7]Contains moderate levels of this compound. Also contains Salvinorin B[7].
Salvia glutinosa38.9[5][7]Contains detectable, but relatively low, levels of this compound.
S. potentillifoliaNot DetectedContains Salvinorin B[7].
S. adenocaulonNot DetectedContains Salvinorin B[7].
Other Salvia spp.Not DetectedExtensive screening of 40 Anatolian Salvia species found no other species with detectable this compound[7][8]. A separate study on 8 endemic Salvia species in Taiwan also found no this compound[9].

Experimental Protocols

The quantification of this compound from plant material involves several key steps, from sample preparation and extraction to chromatographic analysis. Below is a generalized protocol based on commonly cited methodologies like High-Performance Liquid Chromatography (HPLC).

1. Sample Preparation and Extraction

  • Drying and Pulverization: Leaf samples of Salvia species are typically dried in the shade or at a controlled temperature (e.g., 40°C) to preserve the compound[10][11]. The dried leaves are then ground into a fine powder to increase the surface area for efficient extraction[10].

  • Solvent Extraction: Methanol (B129727) is frequently used as the extraction solvent due to its effectiveness in dissolving this compound[9][10]. A precisely weighed amount of the powdered plant material is macerated or sonicated in methanol for a specified period. This process is often repeated to ensure complete extraction. Other solvents like acetone (B3395972) and ethyl acetate (B1210297) have also been utilized[10][11].

  • Filtration and Concentration: The resulting crude extract is filtered to remove solid plant debris. The filtrate is then typically evaporated to dryness under reduced pressure (e.g., using a rotary evaporator) to yield a concentrated extract[9].

2. Quantification via High-Performance Liquid Chromatography (HPLC)

  • Sample Reconstitution: The dried extract is redissolved in a precise volume of the mobile phase (e.g., a mixture of acetonitrile (B52724) and water) and spiked with an internal standard (e.g., 4-bromonitrobenzene) for accurate quantification[9].

  • Chromatographic Conditions:

    • Column: A C18 reverse-phase column is commonly used for separation[9].

    • Mobile Phase: An isocratic elution with a mixture of acetonitrile and water (e.g., 35:65, v/v) is often employed[9][10].

    • Flow Rate: A typical flow rate is around 1.0-1.5 mL/min[10].

    • Detection: this compound is detected using a UV detector, typically at a wavelength of 208 nm[10].

  • Calibration and Analysis: A calibration curve is generated using certified standards of this compound at various concentrations[10]. The concentration of this compound in the plant sample is then determined by comparing the peak area of the analyte in the sample chromatogram to the calibration curve[9].

Alternative Methodologies: More advanced techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Direct Analysis in Real Time-High-Resolution Mass Spectrometry (DART-HRMS) are also used for their high sensitivity and specificity in detecting and quantifying this compound[7][12][13].

Mandatory Visualization

G cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis & Quantification p1 Salvia Plant Material (Aerial Parts) p2 Drying (e.g., 40°C) p1->p2 p3 Grinding to Fine Powder p2->p3 e1 Solvent Addition (e.g., Methanol) p3->e1 p3->e1 e2 Sonication / Maceration e1->e2 e3 Filtration e2->e3 e4 Evaporation to Dryness e3->e4 e5 Reconstitution in Mobile Phase e4->e5 a1 HPLC / LC-MS Injection e5->a1 e5->a1 a2 Chromatographic Separation (C18 Column) a1->a2 a3 Detection (UV or MS) a2->a3 a4 Data Analysis a3->a4

Caption: Experimental workflow for this compound extraction and quantification.

Signaling Pathway of this compound

This compound exerts its effects by acting as a highly selective agonist at the kappa-opioid receptor (KOR), a G protein-coupled receptor (GPCR)[3][14]. Unlike classical hallucinogens, it does not act on serotonin (B10506) receptors[10]. The activation of KOR by this compound initiates complex intracellular signaling cascades.

The canonical KOR signaling pathway involves two primary arms: a G-protein-dependent pathway and a β-arrestin-dependent pathway[14][15].

  • G-Protein Pathway: Upon agonist binding, the KOR undergoes a conformational change, activating the associated heterotrimeric G-protein (specifically Gαi/o). The Gαi subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels[16]. The Gβγ subunit can directly modulate ion channels, such as activating G-protein-gated inwardly rectifying potassium (GIRK) channels and inhibiting voltage-gated calcium channels[16]. This pathway is believed to mediate the analgesic and anti-addictive effects of KOR agonists[14][15].

  • β-Arrestin Pathway: Receptor activation also leads to phosphorylation by G protein-coupled receptor kinases (GRKs), which recruits β-arrestin-2. This interaction leads to receptor desensitization and internalization, and also initiates separate signaling cascades, including the activation of mitogen-activated protein kinases (MAPKs) like p38[14]. The β-arrestin pathway is often associated with the adverse effects of KOR agonists, such as dysphoria and sedation[14][15].

G cluster_membrane Cell Membrane cluster_g_protein G-Protein Pathway (Therapeutic Effects) cluster_beta_arrestin β-Arrestin Pathway (Adverse Effects) SA This compound KOR Kappa Opioid Receptor (KOR) (GPCR) SA->KOR Binds & Activates G_protein Gαi/βγ Activation KOR->G_protein GRK GRK Phosphorylation KOR->GRK AC Adenylyl Cyclase ↓ G_protein->AC Channels Ion Channel Modulation (↑ K+, ↓ Ca2+) G_protein->Channels cAMP cAMP ↓ AC->cAMP Arrestin β-Arrestin-2 Recruitment GRK->Arrestin MAPK p38 MAPK Signaling Arrestin->MAPK

Caption: Simplified signaling pathways of this compound via the Kappa-Opioid Receptor.

References

A Comparative Preclinical Toxicological Assessment of Salvinorin A and Other Psychoactive Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the preclinical toxicology of Salvinorin A, a potent kappa-opioid receptor agonist, with other well-known psychoactive compounds: psilocybin, lysergic acid diethylamide (LSD), and ketamine. The information is intended to support researchers and drug development professionals in evaluating the relative safety profiles of these substances. Data is presented in a structured format, accompanied by detailed experimental protocols and visualizations of key signaling pathways.

Executive Summary

This compound, a unique, non-nitrogenous diterpenoid, exhibits a distinct toxicological profile compared to classic serotonergic psychedelics and dissociative anesthetics. Preclinical data, although less extensive than for other compounds, suggests a relatively low toxicity profile for this compound in vivo, with no reported fatalities or significant organ damage in animal studies at doses far exceeding typical human exposure. In contrast, while psilocybin and LSD also demonstrate low physiological toxicity, concerns remain regarding their potential for cardiotoxicity through 5-HT2B receptor agonism. Ketamine, a dissociative anesthetic, presents a more complex profile with well-documented neurotoxic effects, particularly in developing brains, mediated through NMDA receptor antagonism. This guide synthesizes the available preclinical data to facilitate a comparative risk assessment.

Comparative Toxicological Data

The following tables summarize key quantitative toxicological data for this compound, psilocybin, LSD, and ketamine.

CompoundTest SpeciesRoute of AdministrationLD50Citation
This compound Data Not Available--
Psilocybin RatIntravenous280 mg/kg[1][2][3]
MouseIntravenous285 mg/kg
LSD RatIntravenous16.5 mg/kg[2][4]
MouseIntravenous46-60 mg/kg[4]
RabbitIntravenous0.3 mg/kg[2][4]
Ketamine RodentOral600 mg/kg[5]

Table 1: Median Lethal Dose (LD50) Values. This table presents the LD50 values, the dose required to be lethal to 50% of the tested population, for the compared psychoactive compounds in various animal models. A higher LD50 value generally indicates lower acute toxicity. Data for this compound is currently unavailable.

CompoundGenotoxicity FindingAssayCitation
This compound Data Not Available-
Psilocybin Not generally considered genotoxic.-
LSD Conflicting evidence. Some in vitro studies show potential for chromosomal aberrations at high concentrations, while in vivo studies are largely negative.Chromosomal Aberration Assays[6][7]
Ketamine Evidence of genotoxicity in some in vitro and in vivo studies, particularly at high concentrations. It has been shown to be clastogenic in an in vitro chromosomal aberration assay.Micronucleus Test, Comet Assay, Chromosomal Aberration Assay[8][9][10][11]

Table 2: Summary of Genotoxicity Data. This table outlines the findings from various assays designed to detect the potential of a substance to damage genetic material.

CompoundCardiotoxicity FindingPutative MechanismCitation
This compound No significant effects on cardiac conduction were observed in rats at 1600 mcg/kg.-
Psilocybin Potential risk of valvular heart disease with long-term, high-dose use due to 5-HT2B receptor agonism.5-HT2B Receptor Agonism
LSD Similar to psilocybin, long-term use may pose a risk of valvulopathy due to 5-HT2B receptor agonism.5-HT2B Receptor Agonism
Ketamine Can cause transient tachycardia and hypertension. Chronic abuse has been linked to myocardial fibrosis and apoptosis in animal models.Sympathetic Nervous System Stimulation[12][13]

Table 3: Summary of Cardiotoxicity Data. This table summarizes the potential adverse effects of the compounds on the cardiovascular system.

CompoundNeurotoxicity FindingPutative MechanismCitation
This compound No significant histologic changes were observed in the brains of mice after two weeks of administration up to 6400 mcg/kg.-
Psilocybin Generally considered not to be neurotoxic.-
LSD Not typically associated with direct neurotoxic effects.-
Ketamine Can induce neuroapoptosis in the developing brain and neuronal damage at high doses in adult brains.NMDA Receptor Antagonism, leading to excitotoxicity and increased reactive oxygen species.[14][15][16][17]

Table 4: Summary of Neurotoxicity Data. This table outlines the potential adverse effects of the compounds on the nervous system.

Experimental Protocols

Detailed methodologies for key toxicological assays are provided below to aid in the interpretation of the presented data and for the design of future studies.

Ames Test for Genotoxicity

The Ames test is a widely used bacterial reverse mutation assay to assess the mutagenic potential of chemical compounds.

  • Strains: Several strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot synthesize their own histidine and require it for growth) are used. These strains also have other mutations that make them more sensitive to mutagens.

  • Procedure: The tester strains are exposed to the test compound at various concentrations, both with and without a metabolic activation system (S9 fraction from rat liver). The mixture is plated on a minimal agar (B569324) medium lacking histidine.

  • Endpoint: The number of revertant colonies (colonies that have mutated back to being able to synthesize histidine) is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential of the test substance.

In Vitro Micronucleus Assay for Genotoxicity

The in vitro micronucleus test identifies substances that cause cytogenetic damage leading to the formation of micronuclei in the cytoplasm of interphase cells.

  • Cell Culture: Mammalian cells (e.g., human peripheral blood lymphocytes, CHO, V79, or TK6 cells) are cultured in the presence of the test compound at several concentrations, with and without metabolic activation (S9 mix).

  • Cytokinesis Block: Cytochalasin B is often added to the culture to block cytokinesis, resulting in binucleated cells. This allows for the identification of cells that have undergone one cell division.

  • Harvesting and Staining: After an appropriate incubation period, the cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

  • Analysis: The frequency of micronucleated cells is determined by microscopic examination of at least 2000 binucleated cells per concentration. A significant, dose-dependent increase in the frequency of micronucleated cells indicates clastogenic (chromosome breaking) or aneugenic (chromosome lagging) potential.

hERG Assay for Cardiotoxicity

The hERG (human Ether-à-go-go-Related Gene) assay is a crucial preclinical safety test to assess the potential of a drug to cause QT interval prolongation, a major risk factor for fatal cardiac arrhythmias.

  • Cell Line: A mammalian cell line (e.g., HEK293 or CHO cells) stably expressing the hERG potassium channel is used.

  • Electrophysiology: The whole-cell patch-clamp technique is the gold standard. A glass micropipette forms a high-resistance seal with the cell membrane, allowing for the measurement of the electrical current flowing through the hERG channels.

  • Procedure: The cells are exposed to various concentrations of the test compound, and the hERG channel current is recorded in response to a specific voltage-clamp protocol.

  • Endpoint: The concentration-dependent inhibition of the hERG current is determined, and the IC50 value (the concentration at which 50% of the current is inhibited) is calculated. A low IC50 value indicates a higher risk of QT prolongation.

Rodent Neurotoxicity Study

Preclinical neurotoxicity studies in rodents are designed to identify potential adverse effects of a substance on the nervous system.

  • Animal Model: Typically, rats are used.

  • Dosing: The test substance is administered to animals for a defined period (e.g., acute, subchronic, or chronic) via a relevant route of exposure.

  • Assessments: A battery of tests is conducted to evaluate various neurological functions, including:

    • Functional Observational Battery (FOB): A systematic observation of the animal's appearance, behavior, and functional integrity.

    • Motor Activity: Quantitative assessment of spontaneous motor activity.

    • Neuropathology: Microscopic examination of central and peripheral nervous system tissues to identify any structural abnormalities.

  • Endpoints: The study identifies the No-Observed-Adverse-Effect Level (NOAEL) and characterizes the nature, severity, and dose-response of any neurotoxic effects.

Signaling Pathways and Mechanisms of Toxicity

The following diagrams illustrate the key signaling pathways implicated in the toxicological effects of the compared psychoactive compounds.

Salvinorin_A_Toxicology Salvinorin_A This compound KOR Kappa-Opioid Receptor (KOR) Salvinorin_A->KOR Agonist G_protein Gi/o Protein Activation KOR->G_protein AC Adenylyl Cyclase Inhibition G_protein->AC Inhibits cAMP Decreased cAMP AC->cAMP Reduces Downstream Modulation of Ion Channels & Neurotransmitter Release cAMP->Downstream Low_Toxicity Low Reported In Vivo Toxicity Downstream->Low_Toxicity Leads to

This compound's primary interaction with the Kappa-Opioid Receptor.

Serotonergic_Psychedelics_Cardiotoxicity Psychedelics Psilocybin / LSD HT2B 5-HT2B Receptor (Heart Valves) Psychedelics->HT2B Agonist PLC Phospholipase C Activation HT2B->PLC Signaling Downstream Signaling (e.g., ERK, TGF-β) PLC->Signaling Fibroblast Fibroblast Proliferation & Collagen Deposition Signaling->Fibroblast Valvulopathy Potential for Valvular Heart Disease (with chronic use) Fibroblast->Valvulopathy Leads to

Potential cardiotoxicity pathway for serotonergic psychedelics.

Ketamine_Neurotoxicity Ketamine Ketamine NMDA NMDA Receptor Ketamine->NMDA Antagonist Glutamate Glutamate Blockade NMDA->Glutamate Excitotoxicity Compensatory Glutamate Surge Glutamate->Excitotoxicity Leads to Ca_Influx Excessive Ca2+ Influx Excitotoxicity->Ca_Influx ROS Increased Reactive Oxygen Species (ROS) Ca_Influx->ROS Apoptosis Neuronal Apoptosis ROS->Apoptosis

Ketamine's neurotoxicity pathway via NMDA receptor antagonism.

Conclusion

The preclinical toxicological profiles of this compound, psilocybin, LSD, and ketamine reveal significant differences in their safety profiles. This compound appears to have a favorable in vivo toxicological profile, though more comprehensive studies are needed to fully characterize its safety. Psilocybin and LSD, while having low acute toxicity, warrant further investigation into the long-term cardiovascular risks associated with 5-HT2B receptor agonism. Ketamine's well-established neurotoxic potential, particularly in the developing brain, necessitates careful consideration of its risk-benefit profile. This comparative guide provides a foundation for informed decision-making in the research and development of these psychoactive compounds for potential therapeutic applications. Further research into the preclinical toxicology of this compound is particularly encouraged to address the current data gaps.

References

Unveiling the Brain's Inner Workings: Salvinorin A and the Default Mode Network

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

Introduction: The quest to understand the complexities of human consciousness and the neural underpinnings of psychiatric disorders has led researchers to explore the effects of psychoactive compounds on the brain's intricate networks. Among these, Salvinorin A, the primary active component of Salvia divinorum, has emerged as a unique and potent tool for probing the kappa-opioid receptor (KOR) system and its influence on large-scale brain networks. This guide provides a comprehensive comparison of this compound's effects on the default mode network (DMN) with other well-studied psychoactive substances, psilocybin and ketamine, supported by experimental data to validate its role.

The Default Mode Network: A Key Player in Consciousness

The DMN is a large-scale brain network that is most active during periods of rest, introspection, and self-referential thought. It is believed to play a crucial role in our sense of self, autobiographical memory, and future planning. Dysregulation of the DMN has been implicated in a range of psychiatric conditions, including depression, anxiety, and schizophrenia. Consequently, substances that modulate DMN activity are of significant interest for their potential therapeutic applications.

This compound: A Kappa-Opioid Receptor Agonist with a Unique Profile

Unlike classic psychedelics such as psilocybin, which primarily act on the serotonin (B10506) 2A (5-HT2A) receptor, this compound is a potent and selective agonist of the KOR.[1] This distinct mechanism of action results in a unique psychoactive experience characterized by dissociative effects, altered perception of reality, and a short duration of action.[1]

Recent neuroimaging studies have revealed that this compound significantly impacts the DMN. A key study utilizing functional magnetic resonance imaging (fMRI) demonstrated a marked attenuation of DMN connectivity under the influence of this compound.[1] This reduction in within-network connectivity suggests a disruption of the cohesive, self-referential processing typically associated with the DMN.

Comparative Analysis: this compound vs. Psilocybin and Ketamine

To better understand the significance of this compound's effects, it is essential to compare them with other compounds known to modulate the DMN.

Data Presentation: Effects on Default Mode Network Connectivity

CompoundPrimary Receptor TargetEffect on DMN ConnectivityKey Findings
This compound Kappa-Opioid Receptor (KOR) AgonistDecreased within-network static functional connectivityAttenuation of DMN connectivity, with the strongest effects observed in the first 10 minutes post-administration (p < 0.001).[1]
Psilocybin Serotonin 2A (5-HT2A) Receptor AgonistDecreased within-network functional connectivitySignificant decrease in the positive coupling between the medial prefrontal cortex (mPFC) and posterior cingulate cortex (PCC), key nodes of the DMN.
Ketamine NMDA Receptor AntagonistDecreased functional connectivityReduced connectivity between the posterior cingulate cortex (PCC) and the medial prefrontal cortex (mPFC).

Experimental Protocols

This compound fMRI Study (Adapted from Doss et al., 2020)

  • Participants: Healthy volunteers with a history of hallucinogen use.

  • Administration: Inhaled vaporized this compound.

  • fMRI Acquisition: Resting-state fMRI data were acquired.

  • Data Analysis: A functional connectivity analysis was performed to assess changes in the DMN. The analysis pipeline included standard preprocessing steps such as motion correction, spatial normalization, and temporal filtering. Statistical analysis was conducted to compare DMN connectivity between the this compound and placebo conditions.

Psilocybin fMRI Study (Adapted from Carhart-Harris et al., 2012)

  • Participants: Healthy volunteers.

  • Administration: Intravenous infusion of psilocybin.

  • fMRI Acquisition: Resting-state BOLD fMRI data were acquired on a 3T MRI scanner. A T2*-weighted gradient-echo echo-planar imaging (EPI) sequence was used.[2]

  • Data Analysis: A seed-based correlation analysis was used to investigate changes in functional connectivity within the DMN. The analysis focused on the connectivity between the mPFC and PCC.

Ketamine fMRI Study (Adapted from Scheidegger et al., 2012)

  • Participants: Healthy volunteers.

  • Administration: Intravenous infusion of ketamine.

  • fMRI Acquisition: Resting-state fMRI data were acquired on a 3T MRI scanner. A standard echo-planar imaging sequence was used.[3]

  • Data Analysis: A functional connectivity analysis was performed to examine the effects of ketamine on the DMN. The analysis focused on the connectivity between key nodes of the DMN, including the PCC and mPFC.

Signaling Pathways and Experimental Workflows

The distinct effects of these compounds on the DMN can be traced back to their unique signaling pathways.

SalvinorinA_Pathway SalA This compound KOR Kappa-Opioid Receptor (KOR) SalA->KOR Binds to G_protein Gi/o Protein KOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits IonChannels Ion Channel Modulation G_protein->IonChannels Modulates MAPK MAPK Pathway (e.g., ERK1/2) G_protein->MAPK Activates cAMP ↓ cAMP AC->cAMP DMN_Modulation DMN Connectivity Modulation cAMP->DMN_Modulation IonChannels->DMN_Modulation MAPK->DMN_Modulation

This compound Signaling Pathway

This compound's activation of the KOR initiates a cascade of intracellular events through the Gi/o protein, leading to the inhibition of adenylyl cyclase, modulation of ion channels, and activation of the MAPK pathway, ultimately resulting in the observed changes in DMN connectivity.[4][5]

Experimental_Workflow cluster_recruitment Participant Recruitment cluster_imaging fMRI Scanning cluster_analysis Data Analysis P_Screening Screening P_Consent Informed Consent P_Screening->P_Consent Drug_Admin Drug Administration (this compound / Psilocybin / Ketamine) P_Consent->Drug_Admin RS_fMRI Resting-State fMRI Drug_Admin->RS_fMRI Preprocessing Preprocessing (Motion Correction, Normalization) RS_fMRI->Preprocessing FC_Analysis Functional Connectivity Analysis (DMN) Preprocessing->FC_Analysis Stats Statistical Analysis FC_Analysis->Stats

Generalized fMRI Experimental Workflow

Conclusion

The available evidence strongly supports the role of the default mode network in mediating the effects of this compound. Its potent and selective action on the kappa-opioid receptor provides a unique avenue for investigating the neurobiology of consciousness and the pathophysiology of psychiatric disorders. The distinct mechanism of this compound, when compared to classic psychedelics and dissociatives, highlights the diverse pharmacological pathways that can converge on the modulation of the DMN. Further research into the nuanced effects of this compound and other KOR agonists will be invaluable for the development of novel therapeutics targeting DMN dysfunction.

References

Safety Operating Guide

Standard Operating Procedure: Salvinorin A Disposal

Author: BenchChem Technical Support Team. Date: December 2025

This document provides procedural guidance for the safe and compliant disposal of Salvinorin A and associated waste materials. The procedures outlined are designed for implementation in a professional laboratory setting by researchers, scientists, and drug development professionals. Adherence to these guidelines is critical due to the potent psychoactive nature of this compound and its legal status in various jurisdictions.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure all relevant personnel are familiar with the Safety Data Sheet (SDS) for this compound. The immediate handling of this compound requires a controlled environment to prevent accidental exposure and contamination.

  • Personal Protective Equipment (PPE): At a minimum, standard laboratory PPE is required. This includes a lab coat, safety glasses, and chemical-resistant gloves.

  • Ventilation: All handling of solid this compound or concentrated solutions should be performed within a certified chemical fume hood to prevent inhalation of dust or aerosols.[1]

  • Spill Response: In the event of a spill, avoid raising dust. The area should be contained, and the spilled material should be carefully swept or collected.[2] The collected material and all cleaning supplies must be disposed of as hazardous waste.[2]

Regulatory Compliance

This compound is a regulated substance in many countries and states.[3] In the United States, it is not federally scheduled, but its legal status varies by state. In Australia, it is a Schedule 9 prohibited substance.[3] Therefore, all disposal activities must comply with local, state, and federal regulations.

  • Institutional EHS: Researchers must consult their institution's Environmental Health and Safety (EHS) department before disposing of this compound. EHS will provide specific guidance based on institutional protocols and local regulations.[4]

  • Controlled Substance Regulations: If this compound is treated as a controlled substance at your institution or by local law, disposal must follow strict protocols, which may include using a "reverse distributor" or requiring witnessed destruction by authorized personnel (e.g., on a DEA Form 41 in the US).[4][5] It is illegal for unauthorized entities to take possession of DEA-regulated substances.[5]

  • Record Keeping: Meticulous records must be kept, documenting the entire lifecycle of the compound from acquisition to disposal. This is a standard requirement for handling controlled substances.[4][6]

Step-by-Step Disposal Procedures

The primary and recommended method for the disposal of this compound is to arrange for collection by a licensed chemical waste management company.[1][2] Do not dispose of this compound down the drain or in regular trash.[2]

Procedure for All this compound Waste Streams:

  • Segregation: Isolate all waste contaminated with this compound from other laboratory waste streams. This includes pure compound, contaminated labware, solutions, and cleaning materials.

  • Containment:

    • Solid Waste (Pure Compound, Contaminated Labware): Place in a dedicated, sealable, and clearly labeled hazardous waste container.[2] The container should be made of a material compatible with the chemical (e.g., amber glass or a suitable plastic).

    • Liquid Waste (Contaminated Solvents): Collect in a sealable, leak-proof, and clearly labeled hazardous waste container. Ensure the container material is compatible with the solvents used.

  • Labeling: Label the waste container clearly. The label should include:

    • The words "Hazardous Waste"

    • "this compound"

    • An accurate description of the contents (e.g., "this compound in Methanol," "this compound contaminated gloves and wipes")

    • The date accumulation started

    • Associated hazards (e.g., "Toxic," "Flammable" if in a solvent)

  • Storage: Store the sealed waste container in a secure, designated hazardous waste accumulation area. This area should be away from ignition sources and general laboratory traffic.[7] If subject to controlled substance regulations, waste must be stored in a locked cabinet or safe.[4][5]

  • Disposal Request: Contact your institution's EHS department to schedule a pickup by a licensed hazardous waste contractor.[1][2] Provide them with a full description of the waste.

Experimental Data: Photodegradation of this compound

While not a certified disposal method, research has shown that this compound degrades upon exposure to UV light and natural sunlight. This information is provided for research context and should not be used as a primary disposal method without institutional validation and approval. The degradation follows first-order kinetics.

Condition Solvent Initial Concentration Result after 30-40 min Calculated Half-Life
300 nm UV LightEthyl Acetate100 µg/mLDegraded to 8.33 µg/mL (30 min)8.7 min
300 nm UV LightWater/Acetonitrile (50/50)60 µg/mLDegraded to 2.86 µg/mL (30 min)7.7 min
300 nm UV LightWater20 µg/mLDegraded to 3.15 µg/mL (40 min)16 min
Natural SunlightEthyl Acetate150 µg/mLDegraded to 71.89 µg/mL (40 min)8.84 hours
Natural SunlightWater/Acetonitrile (50/50)100 µg/mLDegraded to 40.03 µg/mL (40 min)6.82 hours

Experimental Protocol for Photodegradation Study

The following methodology was used to obtain the data in the table above, as described in the cited literature.

  • Solution Preparation: Standard this compound was dissolved in the specified solvent (ethyl acetate, water/acetonitrile 50/50, or deionized water) to achieve the initial concentrations listed.

  • Irradiation:

    • UV Exposure: Solutions were irradiated with 300 nm UV light for a duration of up to 40 minutes.

    • Sunlight Exposure: Solutions were exposed to natural sunlight for a duration of up to 40 minutes.

  • Analysis: The concentration of this compound in the solutions was measured at various time points throughout the exposure period. The specific analytical method used was gas chromatography.

  • Data Calculation: The rate constants (k) and half-life (t½) were calculated by plotting the natural logarithm of the concentration ratio ([this compound]t / [this compound]0) against time, consistent with first-order reaction kinetics.

Disposal Workflow Diagram

SalvinorinA_Disposal_Workflow start Waste Generation (this compound or Contaminated Material) check_regs Consult Institutional EHS & Review Local/State/Federal Regulations start->check_regs segregate Segregate Waste (Solid vs. Liquid) check_regs->segregate Proceed with Caution contain_solid Contain Solid Waste in Labeled, Sealed Container segregate->contain_solid Solids contain_liquid Contain Liquid Waste in Labeled, Sealed Container segregate->contain_liquid Liquids store Store in Secure Hazardous Waste Area (Locked if Controlled) contain_solid->store contain_liquid->store request_pickup Contact EHS to Schedule Pickup by Licensed Waste Contractor store->request_pickup end Document and Final Disposal (via Contractor) request_pickup->end

Caption: Workflow for the compliant disposal of this compound waste.

References

Essential Safety and Operational Guidance for Handling Salvinorin A

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safety and procedural accuracy when handling potent psychoactive compounds like Salvinorin A is paramount. This document provides a direct, step-by-step guide to personal protective equipment, handling procedures, and disposal, designed to integrate seamlessly into laboratory workflows.

This compound is a potent and selective kappa-opioid receptor agonist.[1][2] While it is not classified as a hazardous substance according to GHS in some evaluations, it is recognized as harmful if swallowed.[3][4] Due to its potent psychoactive effects at sub-milligram doses, it is prudent to handle it as a potent compound, minimizing exposure through inhalation, ingestion, or skin contact.[5][6]

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound, particularly in its pure, powdered form. These recommendations are based on a combination of information from safety data sheets and general best practices for handling potent compounds and hazardous drugs.[7][8][9][10][11]

PPE CategoryItemSpecificationRationale
Hand Protection GlovesPowder-free nitrile or latex gloves. Consider double-gloving.Prevents dermal absorption. Powder-free gloves are recommended to avoid contamination of the work area and prevent the absorption of the compound by the powder.[9] Double-gloving is a common practice when handling highly potent compounds to provide an additional barrier.
Eye Protection Safety GogglesChemical splash goggles that provide a seal around the eyes.Protects eyes from airborne particles and potential splashes. Standard safety glasses with side shields may not offer sufficient protection from fine powders.[8]
Body Protection Laboratory Coat or GownA long-sleeved laboratory coat is mandatory. For larger quantities or when there is a risk of significant contamination, a disposable gown made of a low-permeability fabric is recommended.[8]Protects skin and personal clothing from contamination.
Respiratory Protection RespiratorFor handling powders outside of a containment system (e.g., fume hood, glove box), a NIOSH-approved N95 or higher-rated respirator is recommended. For large spills, a chemical cartridge-type respirator may be necessary.[9]This compound may be harmful if inhaled. A standard surgical mask does not provide adequate respiratory protection from fine particles.[9]
Operational Plan: Handling and Weighing

Preparation and Engineering Controls:

  • Designated Area: All handling of this compound powder should be performed in a designated area, such as a chemical fume hood, a ventilated balance enclosure, or a glove box, to minimize inhalation exposure.

  • Surface Protection: Before beginning work, cover the work surface with absorbent, disposable bench paper.

  • Assembling Equipment: Have all necessary equipment (spatulas, weigh boats, containers, etc.) within the containment area before introducing the this compound.

Weighing and Handling Protocol:

  • Don PPE: Put on all required personal protective equipment as outlined in the table above.

  • Careful Transfer: Use a micro-spatula to carefully transfer the this compound powder. Avoid any actions that could generate dust.

  • Static Control: this compound powder can be static-sensitive. Use of an anti-static gun or a static-free weigh boat can be beneficial.

  • Immediate Sealing: Once weighing is complete, securely seal the primary container.

  • Decontamination of Tools: Clean all tools that have come into contact with this compound. A recommended procedure is to rinse with a solvent in which this compound is soluble (e.g., acetone, ethanol) into a designated waste container, followed by a standard laboratory detergent wash.[12]

  • Surface Cleaning: After completing the work, wipe down the work surface within the containment area with a solvent-soaked cloth, followed by a detergent solution. Dispose of the bench paper and cleaning materials as hazardous waste.

  • Doffing PPE: Remove PPE in the reverse order it was put on, being careful to avoid contaminating skin or clothing. Gloves should be removed last.

  • Hand Washing: Wash hands thoroughly with soap and water after removing PPE.[3][4]

Emergency Procedures
  • Skin Contact: Immediately wash the affected area with soap and water.

  • Eye Contact: Rinse the opened eye for several minutes under running water.[3]

  • Inhalation: Move to an area with fresh air. If you feel unwell, consult a doctor.[3]

  • Ingestion: If swallowed, rinse your mouth with water. Call a poison center or doctor immediately if you feel unwell.[3][4]

  • Spills: For small spills, carefully clean up the powder with a damp cloth to avoid creating dust and place it in a sealed container for disposal. For larger spills, evacuate the area and follow your institution's hazardous material spill response protocol.

Disposal Plan

All waste materials contaminated with this compound, including used PPE, disposable bench paper, cleaning materials, and empty containers, must be disposed of as hazardous chemical waste.

  • Waste Collection: Collect all contaminated solid waste in a clearly labeled, sealed plastic bag or container.

  • Solvent Waste: Collect any solvent used for cleaning in a separate, clearly labeled hazardous waste container.

  • Regulatory Compliance: Dispose of all waste in accordance with local, regional, and national environmental regulations.[3][4] It is not appropriate to dispose of this material by flushing it down the toilet or discarding it in the regular trash.[13]

Visualized Workflow

The following diagram illustrates the standard operational workflow for safely handling this compound in a laboratory setting.

SalvinorinA_Handling_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup & Disposal Phase prep1 Designate Work Area (Fume Hood / Glove Box) prep2 Assemble Equipment & Materials prep1->prep2 prep3 Don Full PPE prep2->prep3 handle1 Transfer & Weigh This compound prep3->handle1 Begin Work handle2 Securely Seal All Containers handle1->handle2 clean1 Decontaminate Tools with Solvent handle2->clean1 Work Complete clean2 Clean Work Surface clean1->clean2 clean3 Collect All Waste in Labeled Containers clean2->clean3 clean4 Doff PPE Correctly clean3->clean4 clean5 Wash Hands Thoroughly clean4->clean5 finish End clean5->finish Procedure End

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Salvinorin A
Reactant of Route 2
Salvinorin A

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.